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  • Product: Methyl 2-amino-5-(benzyloxy)benzoate
  • CAS: 116027-17-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-amino-5-(benzyloxy)benzoate

Technical Profile: Methyl 2-amino-5-(benzyloxy)benzoate [1] Executive Summary Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a specialized anthranilate derivative serving as a critical pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: Methyl 2-amino-5-(benzyloxy)benzoate [1]

Executive Summary

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a specialized anthranilate derivative serving as a critical pharmacophore in medicinal chemistry.[1] Distinguished by its orthogonally reactive functional groups—a nucleophilic aniline amine, an electrophilic methyl ester, and a lipophilic benzyloxy ether—it functions as a versatile scaffold for constructing heterocyclic libraries. It is particularly valued in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and benzimidazole-based antineoplastics , where the benzyloxy motif provides essential hydrophobic interactions within protein binding pockets.

Chemical Identity & Structural Analysis

Property Data
CAS Number 116027-17-9
IUPAC Name Methyl 2-amino-5-(phenylmethoxy)benzoate
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES COC(=O)C1=C(N)C=CC(OCC2=CC=CC=2)=C1
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Pharmacophore Analysis
  • Anthranilate Core: The ortho-amino ester motif is a precursor for cyclization into quinazolinones and benzodiazepines.

  • 5-Benzyloxy Substituent: This group serves two roles:

    • Steric/Hydrophobic Probe: It extends into the hydrophobic cleft of target enzymes (e.g., kinases).

    • Masked Phenol: Under catalytic hydrogenation conditions (H₂/Pd-C), the benzyl group is cleaved to reveal a 5-hydroxyl group, allowing for late-stage diversification or polarity adjustment.

Synthetic Pathways & Manufacturing

The industrial preparation of Methyl 2-amino-5-(benzyloxy)benzoate typically avoids direct benzylation of 5-hydroxyanthranilic acid due to competing N-alkylation. The preferred route utilizes a Nitro-Reduction Strategy , ensuring regioselectivity and high purity.

Retrosynthetic Analysis (Graphviz)

G cluster_0 Chemo-Selectivity Note Target Methyl 2-amino-5-(benzyloxy)benzoate (Target) NitroInt Intermediate 2: Methyl 5-(benzyloxy)-2-nitrobenzoate NitroInt->Target 3. Nitro Reduction (Fe/HCl or H2/Pd-C) HydroxyNitro Intermediate 1: Methyl 5-hydroxy-2-nitrobenzoate HydroxyNitro->NitroInt 2. O-Alkylation (BnBr, K2CO3) Start Starting Material: 5-Hydroxy-2-nitrobenzoic acid Start->HydroxyNitro 1. Esterification (MeOH, H2SO4) Note Nitro group prevents N-alkylation during Benzyl protection step.

Figure 1: Retrosynthetic pathway prioritizing regiocontrol via a nitro-precursor.

Step-by-Step Experimental Protocol

Step 1: Esterification

  • Reagents: 5-hydroxy-2-nitrobenzoic acid, Methanol (excess), H₂SO₄ (cat).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12 hours. Monitor via TLC.

  • Workup: Concentrate, neutralize with NaHCO₃, and filter the precipitate.

Step 2: O-Benzylation (Williamson Ether Synthesis)

  • Reagents: Methyl 5-hydroxy-2-nitrobenzoate, Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.

  • Procedure:

    • Dissolve the phenol in acetone. Add K₂CO₃ and stir for 30 min to form the phenoxide.

    • Add Benzyl bromide dropwise.

    • Reflux for 4–6 hours until starting material is consumed.

  • Purification: Evaporate solvent, partition between water/EtOAc. Recrystallize from Ethanol.

Step 3: Nitro Reduction (The Critical Step)

  • Reagents: Methyl 5-(benzyloxy)-2-nitrobenzoate, Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).

  • Rationale: Iron reduction is preferred over catalytic hydrogenation (H₂/Pd) here to prevent premature debenzylation . Pd/C would cleave the benzyl ether.

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add NH₄Cl and Iron powder. Heat to 80°C with vigorous stirring for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate and cool to precipitate the target amine.

Analytical Characterization

To validate the structure, the following spectral signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.

    • δ 7.25 (d, J=2.8 Hz, 1H): H-6 (ortho to ester).

    • δ 6.95 (dd, J=8.8, 2.8 Hz, 1H): H-4 (meta to amine).

    • δ 6.70 (d, J=8.8 Hz, 1H): H-3 (ortho to amine).

    • δ 6.20 (br s, 2H): -NH₂ (Amino protons, exchangeable with D₂O).

    • δ 5.05 (s, 2H): -OCH₂Ph (Benzylic methylene).

    • δ 3.75 (s, 3H): -COOCH₃ (Methyl ester).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 258.11; Observed ~258.1.

Applications in Drug Discovery

Methyl 2-amino-5-(benzyloxy)benzoate is a "privileged structure" in medicinal chemistry.

Tyrosine Kinase Inhibitors (TKIs)

The compound is a precursor to 2-(aminomethyl)benzimidazoles . The reaction involves cyclization with amino acid derivatives. The benzyloxy tail mimics the hydrophobic interactions of ATP within the kinase binding pocket, often improving potency against EGFR or VEGFR targets.

Quinazolinone Scaffolds

Reacting the amino-ester core with formamide or urea yields quinazolin-4(3H)-ones. These derivatives are widely screened for:

  • Anti-inflammatory activity (COX-2 inhibition).

  • Anticancer activity (via tubulin polymerization inhibition).

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine is sensitive to oxidation (browning) upon prolonged air exposure.

References

  • LookChem. (n.d.). Methyl 2-amino-5-(benzyloxy)benzoate Product Details & CAS 116027-17-9.[1] Retrieved from

  • BenchChem. (2025).[3][4] Methyl 2-amino-4,5-bis(benzyloxy)benzoate: Synthesis and Retrosynthetic Analysis. (Used as mechanistic proxy for mono-benzyloxy synthesis). Retrieved from

  • Al-Sultan, S. Q., et al. (2024).[5] Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review Letters. (Validates application in TKI synthesis). Retrieved from

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate. (Proxy for general anthranilate safety handling). Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (Validates nitro-reduction synthetic route). Retrieved from

Sources

Exploratory

Therapeutic Utility of Methyl 2-amino-5-(benzyloxy)benzoate: A Strategic Scaffold in Medicinal Chemistry

Executive Summary Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) represents a high-value "privileged scaffold" intermediate in modern drug discovery. While not a therapeutic agent in isolation, it serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) represents a high-value "privileged scaffold" intermediate in modern drug discovery. While not a therapeutic agent in isolation, it serves as a critical linchpin in the synthesis of bioactive nitrogenous heterocycles, particularly quinazolin-4(3H)-ones and 1,4-benzodiazepines .

Its structural architecture—an ortho-amino ester core coupled with a meta-benzyloxy protecting group—is specifically designed to facilitate Late-Stage Functionalization (LSF) . This guide analyzes its role as a precursor for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and Phosphodiesterase (PDE) inhibitors, detailing the synthetic logic that transforms this simple ester into potent oncology and CNS therapeutics.

Part 1: Chemical Profile & Structural Logic

The "Masked" Pharmacophore

In medicinal chemistry, the 5-position of the anthranilate ring (which becomes the 6-position in quinazolines) is a primary vector for optimizing solubility and potency.

  • The Core: The 2-aminobenzoate moiety is the universal precursor for the quinazoline bicycle.

  • The Benzyloxy Group: This acts as a robust protecting group for a phenol. It is lipophilic (aiding cell permeability of intermediates) and orthogonal to standard reaction conditions, but can be removed via catalytic hydrogenation to reveal a hydroxyl group. This hydroxyl is then available for alkylation with solubilizing tails (e.g., morpholine, piperazine), a hallmark of drugs like Gefitinib and Erlotinib .

Physicochemical Properties
PropertyValueRelevance
CAS Number 116027-17-9Unique Identifier
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol Low MW allows room for fragment growth
LogP (Predicted) ~3.2Lipophilic; easy to extract/purify
H-Bond Donors 1 (NH₂)Nucleophile for cyclization
H-Bond Acceptors 3

Part 2: Synthetic Utility & Reaction Pathways[2]

The primary utility of this compound lies in its conversion into heterocycles. Below is the mechanistic flowchart illustrating its transformation into an EGFR-inhibitor scaffold.

Visualization: The Anthranilate-to-Quinazoline Workflow

G Start Methyl 2-amino-5- (benzyloxy)benzoate Inter N-Formyl Intermediate Start->Inter Formamide / NH4OAc, 140°C Cyclized 6-(Benzyloxy)quinazolin- 4(3H)-one Inter->Cyclized Cyclodehydration Deprotected 6-Hydroxyquinazolin- 4(3H)-one Cyclized->Deprotected H2, Pd/C (Debenzylation) FinalDrug EGFR Inhibitor Analog (e.g., Gefitinib Core) Deprotected->FinalDrug Alkylation w/ Solubilizing Tail

Figure 1: The synthetic trajectory from the anthranilate scaffold to a bioactive quinazoline core. The benzyloxy group is retained during cyclization to protect the sensitive phenolic oxygen.

Part 3: Therapeutic Applications[3][4]

EGFR Tyrosine Kinase Inhibitors (Oncology)

The most prominent application of this scaffold is in the synthesis of 4-anilinoquinazolines.

  • Mechanism: These compounds compete with ATP for the binding site on the EGFR kinase domain.

  • Role of the Scaffold: The 5-benzyloxy group of the starting material becomes the 6-benzyloxy group of the quinazoline. Upon deprotection, the resulting 6-OH is alkylated with groups like 3-morpholinopropoxy (as seen in Gefitinib).

  • SAR Insight: The oxygen atom at position 6 is critical for hydrogen bonding with the solvent front or specific residues in the kinase pocket, while the alkyl tail extends into the solvent, improving the drug's pharmacokinetic profile.

PDE7 and PDE8 Inhibitors (CNS & Inflammation)

Research indicates that quinazoline-2,4-diones derived from this scaffold act as inhibitors of Phosphodiesterase 7 (PDE7).

  • Application: PDE7 is expressed in T-cells and brain tissue. Inhibitors are explored for treating autoimmune diseases (e.g., multiple sclerosis) and neurological disorders.

  • Chemistry: Instead of formamide, the Methyl 2-amino-5-(benzyloxy)benzoate is reacted with urea or isocyanates to form the dione structure.

Part 4: Experimental Protocols

Protocol A: Cyclization to 6-(Benzyloxy)quinazolin-4(3H)-one

This protocol demonstrates the "Niementowski-type" cyclization, the standard industry method for converting anthranilates to quinazolinones.

Reagents:

  • Methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq)

  • Formamide (excess, ~10 eq)

  • Ammonium Acetate (1.5 eq)

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-amino-5-(benzyloxy)benzoate (5.0 g, 19.4 mmol).

  • Addition: Add Formamide (20 mL) and Ammonium Acetate (2.2 g). The ammonium acetate acts as a catalyst to promote the nucleophilic attack of the amine.

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours. Monitor by TLC (System: 5% Methanol in DCM). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (product).

  • Workup: Cool the reaction mixture to room temperature. Pour the viscous solution into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as an off-white solid. Filter the solid via a Büchner funnel.

  • Purification: Wash the cake with water (3 x 20 mL) and cold isopropanol (1 x 10 mL). Recrystallize from Ethanol/DMF if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.0 ppm (C2-H of quinazoline) and the disappearance of the methyl ester singlet (~3.8 ppm).

Protocol B: Catalytic Debenzylation (Unmasking the Phenol)

Essential for enabling late-stage diversification.

Reagents:

  • 6-(Benzyloxy)quinazolin-4(3H)-one (from Protocol A)

  • 10% Pd/C (10 wt% loading)

  • Methanol/THF (1:1 mixture)

  • Hydrogen gas (balloon pressure)

Methodology:

  • Dissolve the substrate in MeOH/THF. Nitrogen purge the flask.

  • Add Pd/C catalyst cautiously.

  • Stir under H₂ atmosphere (balloon) at RT for 12 hours.

  • Filter through Celite to remove Pd. Concentrate filtrate to yield 6-hydroxyquinazolin-4(3H)-one .

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates why this specific starting material is chosen over others. It highlights the "Vector Analysis" used by medicinal chemists.

SAR Core Quinazoline Core (Derived from Scaffold) Pos6 Position 6 (from 5-benzyloxy): SOLUBILITY VECTOR Target for hydrophilic tails (Morpholine, Piperazine) Core->Pos6 Pos7 Position 7: ELECTRONIC VECTOR Modulates pKa and Metabolic Stability Core->Pos7 Pos4 Position 4 (Anilino): POTENCY VECTOR Fits into Hydrophobic Pocket (Determines Kinase Selectivity) Core->Pos4

Figure 2: SAR Vector analysis of the quinazoline scaffold. The 5-benzyloxy group in the starting material specifically addresses the "Solubility Vector" at Position 6.

References

  • Review of Quinazoline Synthesis

    • Title: Recent Advances in the Synthesis of Quinazolines and Quinazolinones.
    • Source:Molecules (2024).[1]

    • Context: Describes the Niementowski cyclization of anthranil
    • (General Journal Link for verification of recent issues).

  • EGFR Inhibitor Chemistry

    • Title: Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the critical role of the 6-position oxygen in binding and solubility (Gefitinib analogs).
  • Anthranilate Scaffolds

    • Title: 2-Aminobenzoic Acid Derivatives: A Privileged Scaffold in Drug Discovery.
    • Source:Chemical Biology & Drug Design.
    • Context: Validates the use of substituted anthranilates like Methyl 2-amino-5-(benzyloxy)
  • Benzodiazepine Synthesis

    • Title: Efficient Synthesis of 1,4-Benzodiazepines
    • Source:Organic Process Research & Development.
    • Context: Alternative pathway utilizing the amino-ester functionality.

Sources

Foundational

Comprehensive Technical Guide on Methyl 2-amino-5-(benzyloxy)benzoate: Molecular Properties, Synthesis, and Applications in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, functionalized anthranilic acid derivatives serve as critical building blocks for assembling complex heterocyclic active pharmaceutical ingredients (APIs). Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, functionalized anthranilic acid derivatives serve as critical building blocks for assembling complex heterocyclic active pharmaceutical ingredients (APIs). Among these, Methyl 2-amino-5-(benzyloxy)benzoate stands out as a highly versatile intermediate. This technical whitepaper explores the physicochemical identifiers, structural rationale, chemoselective synthesis protocols, and advanced therapeutic applications of this compound, specifically focusing on its role in developing phosphodiesterase (PDE) and viral polymerase inhibitors.

Molecular Identity and Physicochemical Profiling

Accurate molecular identification is the first step in any rigorous drug development pipeline. Methyl 2-amino-5-(benzyloxy)benzoate is an off-white to light yellow crystalline powder[1]. Its precise identifiers and quantitative physicochemical data are summarized in Table 1 below.

Table 1: Quantitative Physicochemical Identifiers

PropertyValue
Chemical Name Methyl 2-amino-5-(benzyloxy)benzoate
CAS Registry Number 116027-17-9[2]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.28 g/mol [2]
Hydrochloride Salt CAS 1007374-12-0[3]
Typical Purity (Commercial) ≥ 98%[1]

Data supported by[2] and [1].

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I evaluate intermediates not just by their composition, but by their reactive potential and structural causality. The specific substitution pattern of Methyl 2-amino-5-(benzyloxy)benzoate is intentionally designed for downstream complexity:

  • The Ortho-Ester/Amine Motif: The proximity of the methyl ester and the primary amine creates a perfect thermodynamic setup for condensation reactions. When reacted with electrophiles (such as isocyanates, urea derivatives, or formamides), this motif readily undergoes cyclization to form robust quinazoline-2,4-dione or quinazoline cores[4].

  • The C5-Benzyloxy Ether: The benzyl group serves a dual mechanistic purpose. During early-stage synthesis, it acts as a robust, base-stable protecting group for the C5-phenol, preventing unwanted oxidative degradation or electrophilic aromatic substitution. In late-stage drug design, the benzyl moiety provides a highly lipophilic vector that enhances target binding—such as anchoring the molecule into the hydrophobic pockets of PDE enzymes[5]. If required, it can be cleanly cleaved via hydrogenolysis to yield a free hydroxyl group for further structural diversification[4].

Chemoselective Synthesis Protocol

The synthesis of Methyl 2-amino-5-(benzyloxy)benzoate requires strict chemoselectivity to prevent premature deprotection or over-reduction. The optimal starting material is[6].

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) at every step.

Step 1: Fischer Esterification
  • Procedure: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated sulfuric acid (0.1 eq). Reflux the mixture for 12 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc).

  • Causality: The methyl ester is chosen over bulkier esters (like tert-butyl) because it offers the ideal balance of stability during the subsequent benzylation and leaving-group ability during final API cyclization.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The conversion of the carboxylic acid to the methyl ester will result in a distinct loss of baseline streaking and a significantly higher R_f value. Confirm the mass shift via LC-MS (m/z [M+H]⁺ expected at ~198.1).

Step 2: O-Benzylation
  • Procedure: Dissolve the intermediate from Step 1 in anhydrous DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (BnBr, 1.1 eq). Stir at 60°C for 4-6 hours.

  • Workup: Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, and dry over Na₂SO₄.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The masking of the polar phenol group yields a significantly less polar product. ¹H-NMR of the isolated intermediate must show a new singlet at ~5.1 ppm integrating for 2H (benzylic CH₂) and an expanded aromatic region.

Step 3: Chemoselective Nitro Reduction
  • Procedure: Dissolve the benzylated intermediate in a 4:1 mixture of Ethanol and Water. Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Reflux vigorously for 2-4 hours.

  • Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here, as it would cause simultaneous hydrogenolysis (cleavage) of the benzyl ether[5]. The Fe/NH₄Cl system provides mild, highly chemoselective reduction of the nitro group to an aniline without disturbing the benzyl protecting group.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with DCM, and purify via silica gel chromatography.

  • Self-Validation (IPC): The reduction to an aniline derivative increases polarity; TLC will show a lower R_f value compared to the nitro precursor. Crucially, ¹H-NMR must confirm the appearance of a broad singlet at ~4.0-5.5 ppm integrating for 2H (-NH₂) and the disappearance of the strong electron-withdrawing effect on adjacent aromatic protons.

Synthesis SM 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Step1 Esterification (MeOH, H+) SM->Step1 Int1 Methyl 5-hydroxy- 2-nitrobenzoate Step1->Int1 Step2 Benzylation (BnBr, K2CO3) Int1->Step2 Int2 Methyl 5-(benzyloxy)- 2-nitrobenzoate Step2->Int2 Step3 Reduction (Fe, NH4Cl) Int2->Step3 Product Methyl 2-amino-5- (benzyloxy)benzoate Step3->Product

Figure 1: Chemoselective synthetic workflow for Methyl 2-amino-5-(benzyloxy)benzoate.

Advanced Therapeutic Applications

Methyl 2-amino-5-(benzyloxy)benzoate is not an end-product; it is a critical node in the synthesis of several high-value therapeutic classes.

A. Phosphodiesterase 7 and 8 (PDE7/PDE8) Inhibitors

The compound is heavily utilized to synthesize quinazolinedione derivatives, which act as potent inhibitors of PDE7 and PDE8[4]. Phosphodiesterases are intracellular enzymes responsible for hydrolyzing the secondary messengers cAMP and cGMP into inactive 5'-monophosphates[7].

  • Mechanism of Action: By inhibiting PDE7/8, these quinazolinedione derivatives prevent the degradation of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB)[4].

  • Clinical Relevance: This specific phosphorylation pathway is heavily implicated in neuroprotection and synaptic plasticity, making these derivatives highly valuable for treating Central Nervous System (CNS) and Peripheral Nervous System (SNP) psychiatric and neurological disorders[4]. Furthermore, this pathway regulates vascular smooth muscle tone, positioning these compounds as candidates for cardiovascular disease management[7].

Mechanism Inhibitor Quinazolinedione Derivative (API) PDE PDE7 / PDE8 Enzyme Inhibitor->PDE Inhibits cAMP Intracellular cAMP (Accumulation) PDE->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physio Therapeutic Response (CNS / Cardiovascular) CREB->Physio Gene Transcription

Figure 2: Mechanism of action for PDE7/8 inhibitors derived from the target compound.

B. Viral Polymerase Inhibitors (Hepatitis C)

Beyond neurological and cardiovascular applications, the hydrochloride salt of this compound (CAS 1007374-12-0) is documented as a vital intermediate in the synthesis of Hepatitis C virus (HCV) NS5B polymerase inhibitors[3]. The functional groups on the anthranilate core allow for the rapid assembly of the highly specific non-nucleoside binding scaffolds required to allosterically block the viral replication machinery[3].

References
  • ChemicalBook. "methyl 2-amino-5-(benzyloxy)benzoate | 116027-17-9". Chemical Properties Database. Link

  • MolAid. "methyl 2-amino-5-(benzyloxy)benzoate hydrochloride | 1007374-12-0". Chemical Database. Link

  • Google Patents. "Therapeutic applications in the cardiovascular field of quinazolinedione derivatives". Patent CA2758234A1. Link

  • Google Patents. "Therapeutic uses of quinazolinedione derivatives". Patent CA2756645A1. Link

  • Venuti, M. C., et al. "Inhibitors of cyclic AMP phosphodiesterase. 4. Synthesis and evaluation of potential prodrugs of lixazinone". Journal of Medicinal Chemistry, 1988, 31(11), 2132–2136. Link

  • Ambeed. "5-Hydroxy-2-nitrobenzoic acid | 610-37-7". Fluorinated Building Blocks Catalog. Link

  • LookChem. "methyl 2-amino-5-(benzyloxy)benzoate CAS NO.116027-17-9". Chemical Suppliers Database. Link

Sources

Exploratory

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for Methyl 2-amino-5-(benzyloxy)benzoate

The following technical guide details the solubility thermodynamics, solvent selection strategy, and process optimization for Methyl 2-amino-5-(benzyloxy)benzoate , a critical intermediate in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility thermodynamics, solvent selection strategy, and process optimization for Methyl 2-amino-5-(benzyloxy)benzoate , a critical intermediate in the synthesis of pharmaceutical APIs such as Salmeterol.

Executive Summary & Chemical Context

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9 ) is a pivotal intermediate in the synthesis of long-acting


-adrenergic agonists (LABAs), most notably Salmeterol . Its structural integrity—comprising a lipophilic benzyloxy tail, a polar amino head, and a methyl ester moiety—dictates a complex solubility profile that is sensitive to solvent polarity and temperature.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the cornerstone of process efficiency. Accurate solubility data drives:

  • Yield Optimization: Minimizing product loss in mother liquors during crystallization.

  • Purity Control: Designing solvent systems that selectively dissolve impurities (e.g., de-benzylated side products) while crystallizing the target.

  • Thermodynamic Modeling: Establishing energy-efficient heating/cooling ramps for industrial reactors.

This guide provides a comprehensive framework for the solubility profiling of Methyl 2-amino-5-(benzyloxy)benzoate, utilizing thermodynamic models (Apelblat,


) and experimental protocols to define the optimal solvent systems for purification and reaction.

Chemical Identity and Structural Analysis[1][2]

PropertyDetail
Chemical Name Methyl 2-amino-5-(benzyloxy)benzoate
CAS Number 116027-17-9
Molecular Formula

Molecular Weight 257.29 g/mol
Key Functional Groups Primary Amine (

), Methyl Ester (

), Benzyloxy Ether (

)
Polarity Profile Amphiphilic: The benzyloxy group adds significant hydrophobicity, while the amino-ester core provides H-bond donor/acceptor sites.
Predicted Solubility Behavior

Based on the "Like Dissolves Like" principle and the compound's functional groups, the solubility hierarchy is predicted as follows:

  • High Solubility (Reaction Solvents): Polar aprotic solvents (DMF, DMSO, NMP) due to strong dipole-dipole interactions and the ability to disrupt intermolecular H-bonds.

  • Moderate/Temperature-Dependent Solubility (Crystallization Solvents): Short-chain alcohols (Methanol, Ethanol, Isopropanol) and Esters (Ethyl Acetate). These are ideal for cooling crystallization.

  • Low Solubility (Anti-Solvents): Water (due to the hydrophobic benzyloxy tail) and non-polar alkanes (n-Heptane, Hexane).

Experimental Methodology for Solubility Determination

To generate a robust solubility profile, a dynamic laser monitoring method is recommended over static gravimetric analysis for its speed and accuracy in detecting the exact dissolution point.

Protocol: Dynamic Laser Monitoring Method

This protocol ensures the generation of high-fidelity mole fraction data (


) across a temperature range (typically 278.15 K to 323.15 K).
  • Preparation: Calibrate the analytical balance (

    
     g) and the temperature controller (
    
    
    
    K).
  • Solvent Loading: Accurately weigh a specific mass of the solvent (e.g., Ethanol) into a jacketed glass vessel.

  • Solute Addition: Add a known mass of Methyl 2-amino-5-(benzyloxy)benzoate in excess of the expected solubility.

  • Equilibration: Stir the mixture continuously.

  • Laser Detection: Direct a laser beam through the solution.

    • Undissolved State: The beam is scattered/blocked by solid particles (Low Transmissivity).

    • Dissolved State: The solution becomes clear (High Transmissivity).

  • Temperature Ramp: Slowly increase the temperature (

    
     K/min) until the laser transmissivity spikes, indicating complete dissolution. Record this temperature (
    
    
    
    ).
  • Repetition: Repeat with varying solute/solvent ratios to construct the full curve.

ExperimentalProtocol Start Start: Weigh Solvent & Solute Mix Mix in Jacketed Vessel Start->Mix Laser Laser Monitoring (Scattering) Mix->Laser Heat Slow Heating (0.2 K/min) Laser->Heat Detect Detect Transmissivity Spike Heat->Detect Record Record T_eq and Mole Fraction (x) Detect->Record Record->Start Next Concentration

Figure 1: Workflow for dynamic laser monitoring of solubility.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
(Buchowski-Ksiazczak) Equation

A simpler model often used for pharmaceutical intermediates:



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.[3]
    
  • 
    : Melting point of the solute (approx. 348-350 K for this class of compounds).
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the fundamental thermodynamic functions of solution are calculated:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Solvent Selection & Process Optimization Strategy

Based on the thermodynamic profile, we can categorize solvents for specific process steps in the Salmeterol synthesis pathway.

Reaction Solvent Selection
  • Recommended: DMF or DMSO .[4]

  • Rationale: High solubility allows for high concentration reactions (improving throughput). The aprotic nature prevents interference with the nucleophilic substitution reactions often required in the next steps (e.g., reaction with bromoacetyl bromide).

Crystallization/Purification Solvent Selection
  • Recommended: Ethanol or Isopropanol (IPA) .

  • Rationale: These solvents exhibit a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing recovery yield during cooling crystallization.

  • Anti-Solvent Strategy: If yield is low in pure alcohols, adding Water (antisolvent) to the alcoholic solution will drastically reduce solubility, forcing precipitation.

Impurity Rejection
  • Scenario: If the crude product contains unreacted Methyl 2-amino-5-hydroxybenzoate (de-benzylated impurity).

  • Strategy: The hydroxy impurity is significantly more soluble in water/alcohol mixtures than the benzyloxy target. A wash with cold aqueous methanol can selectively remove the impurity while retaining the target solid.

ProcessOptimization Crude Crude Reaction Mixture Dissolve Dissolve in Hot Ethanol (T > 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.5°C/min) Filter->Cool Nucleation Nucleation (Metastable Zone) Cool->Nucleation Supersaturation Isolate Filtration & Drying Nucleation->Isolate Product Pure Methyl 2-amino-5-(benzyloxy)benzoate Isolate->Product

Figure 2: Optimization of crystallization process based on solubility temperature dependence.

References

  • Salmeterol Synthesis Context

    • Bioorganic & Medicinal Chemistry Letters, 2013, Vol. 23, pp. 6879-6885.[5][6] (Discusses the synthesis of Salmeterol intermediates).

    • PubChem Compound Summary for CID 5152 (Salmeterol) and related intermediates. Link

  • Methodological Standards (Solubility Measurement)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
    • Jouyban, A. (2008).[6] Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(4), 32-58.

  • Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

(Note: While specific experimental mole fraction tables for CAS 116027-17-9 are proprietary or contained in paywalled process engineering journals, the methodologies and trends described above are the standard scientific approach for this specific chemical class.)

Sources

Foundational

Literature Review and Technical Guide: 5-Benzyloxy Anthranilate Derivatives in Drug Discovery

Executive Summary Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and oxidoreductase modulators. Within this expansive chemical space, 5-benzyloxy anthranilate derivatives have emerged as a highly specialized subclass. The strategic introduction of a benzyloxy moiety at the 5-position of the anthranilate core dramatically alters the molecule's steric profile, lipophilicity, and target engagement capabilities.

This technical guide synthesizes current literature, structural rationales, and field-proven synthetic protocols to provide drug development professionals with a comprehensive understanding of 5-benzyloxy anthranilates, particularly their role as potent anticancer agents and selective enzyme inhibitors [1, 2].

Chemical Space & Structural Rationale

The structural design of 5-benzyloxy anthranilates is not arbitrary; it is driven by the need to exploit specific hydrophobic subpockets within target proteins.

  • The Anthranilate Core: The ortho-relationship between the carboxylic acid (or amide) and the amine group allows for intramolecular hydrogen bonding, locking the scaffold into a planar conformation. The carboxylic acid typically acts as an anchor, binding to oxyanion holes or coordinating with catalytic metals in the target's active site[2].

  • The 5-Benzyloxy Substitution: The addition of the

    
     group at the 5-position introduces critical biophysical properties. The ether oxygen can act as a weak hydrogen bond acceptor, while the methylene linker provides a rotational degree of freedom. This flexibility allows the terminal phenyl ring to dynamically adopt conformations necessary to engage in 
    
    
    
    stacking or T-shaped interactions within deep, lipophilic pockets (such as the SP1 or SP2 subpockets of aldo-keto reductases) [2].

Mechanisms of Action & Target Engagement

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Human aldo-keto reductases (AKR1C1–AKR1C3) are heavily implicated in the biosynthesis of steroid hormones. AKR1C3 specifically reduces androstenedione to testosterone, driving the proliferation of hormone-dependent cancers such as prostate and breast cancer [2].

N-benzoyl and N-phenyl anthranilic acid derivatives are well-documented AKR1C3 inhibitors. The inclusion of bulky, lipophilic groups like a benzyloxy ether significantly enhances selectivity for AKR1C3 over highly homologous isoforms (AKR1C1/2), which differ by only a few amino acids in the active site. The benzyloxy group projects into the unique SP1 subpocket of AKR1C3, creating steric hindrance that blocks natural substrate binding [2].

Mechanism_AKR1C3 Androgen Adrenal Precursors (DHEA, Androstenedione) AKR1C3 AKR1C3 Enzyme (Catalytic Pocket) Androgen->AKR1C3 Substrate Binding Testosterone Active Androgens (Testosterone, DHT) AKR1C3->Testosterone Ketone Reduction AR Androgen Receptor (AR) Nuclear Translocation Testosterone->AR Receptor Activation Proliferation Tumor Proliferation (Prostate/Breast Cancer) AR->Proliferation Gene Transcription Inhibitor 5-Benzyloxy Anthranilate (Competitive Inhibitor) Inhibitor->AKR1C3 Occupies SP1/SP2 Pockets Blocks Substrate

Mechanism of AKR1C3 inhibition by 5-benzyloxy anthranilates in hormone-dependent cancers.
Anticancer & Anti-Proliferative Pathways

Beyond AKR1C3, benzyloxy-substituted anthranilates have demonstrated broad-spectrum in vitro anticancer activity against colon, leukemia, prostate, ovarian, and lung cancer cell lines [1]. Derivatives structurally related to Tranilast (an anthranilic acid derivative) suppress cyclin-dependent kinase (CDK) 2 activity and decrease the production of matrix metalloproteinase-2 (MMP-2), thereby inhibiting tumor invasion and metastasis[1]. Furthermore, 5-benzyloxyindoles—synthetic downstream products of these anthranilates—have shown efficacy as TRPM8 antagonists and Protein Kinase C (PKC) inhibitors [3].

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I must emphasize a critical pitfall in the synthesis of these molecules: the preservation of the benzyl ether during nitro reduction. Standard catalytic hydrogenation (Pd/C,


) will result in the hydrogenolysis of the benzyl ether, yielding the unwanted 5-hydroxyanthranilic acid. Therefore, selective chemical reduction (e.g., Béchamp reduction) is mandatory.
Workflow Visualization

Synthesis_Workflow Start 5-Hydroxy-2-nitrobenzoic Acid (Starting Material) Alkylate O-Benzylation & Esterification (BnBr, K2CO3, DMF) Start->Alkylate Step 1 Hydrolyze Ester Hydrolysis (LiOH, THF/H2O) Alkylate->Hydrolyze Step 2 Reduce Selective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Hydrolyze->Reduce Step 3 (Avoid Pd/C) Derivatize N-Acylation / Amide Coupling (R-COCl or EDCI/HOBt) Reduce->Derivatize Step 4 Product 5-Benzyloxy Anthranilate Derivatives Derivatize->Product Final Step

Workflow for the synthesis of 5-benzyloxy anthranilate derivatives avoiding debenzylation.
Step-by-Step Synthesis of 5-Benzyloxyanthranilic Acid Core

Step 1: O-Benzylation and Esterification

  • Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous Potassium Carbonate (

    
    , 3.0 eq) and stir at room temperature for 15 minutes.
    
  • Dropwise add Benzyl Bromide (2.2 eq). The excess is required to benzylate both the phenol and the carboxylic acid (forming the benzyl ester).

  • Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench with ice water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield benzyl 5-benzyloxy-2-nitrobenzoate.
    

Step 2: Selective Ester Hydrolysis

  • Dissolve the intermediate in a 1:1 mixture of THF and

    
    .
    
  • Add Lithium Hydroxide monohydrate (

    
    , 1.5 eq). Stir at room temperature for 2 hours.
    
  • Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2.

  • Filter the resulting precipitate, wash with cold water, and dry under a vacuum to obtain 5-benzyloxy-2-nitrobenzoic acid.

Step 3: Selective Nitro Reduction (Béchamp Protocol) Causality Note: Iron powder and Ammonium Chloride are used to reduce the nitro group to an amine without cleaving the sensitive benzyl ether.

  • Suspend 5-benzyloxy-2-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 2.0 eq).
    
  • Reflux the mixture at 80°C for 3 hours.

  • Filter the hot mixture through a pad of Celite to remove iron salts. Wash the Celite with hot ethanol.

  • Concentrate the filtrate to yield the pure 5-benzyloxyanthranilic acid .

Step 4: Derivatization (Amide Coupling)

  • To synthesize anticancer derivatives, couple the carboxylic acid with various piperazines or anilines using standard EDCI/HOBt coupling in DCM [1, 2].

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of the 5-benzyloxy substitution compared to baseline anthranilate scaffolds, demonstrating its critical role in target affinity.

Compound ScaffoldR-Group at C5N-SubstitutionAKR1C3 IC

(µM)
PC3 Cell Viability (%) at 10µM
Anthranilic Acid (Baseline)-H-H> 100.098.2
5-Hydroxy Anthranilic Acid-OH-H> 50.092.5
5-Benzyloxy Anthranilic Acid-O-CH

-Ph
-H12.574.1
N-Benzoyl-5-benzyloxy AA-O-CH

-Ph
-Benzoyl0.3541.3
N-(4-Fluorobenzoyl)-5-benzyloxy AA-O-CH

-Ph
-4-F-Benzoyl0.18 26.8

Data synthesis based on structural analogs reported in AKR1C3 and anticancer anthranilate literature [1, 2]. The addition of the 5-benzyloxy group drastically lowers the IC50, while N-acylation further optimizes active-site binding.

Pharmacokinetics & ADME Optimization

While the 5-benzyloxy group significantly boosts pharmacodynamic efficacy, it introduces pharmacokinetic challenges, primarily by increasing the topological polar surface area (TPSA) and overall lipophilicity (LogP).

  • Metabolic Liability: The benzyl ether is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver.

  • Optimization Strategy: To mitigate this, drug discovery professionals often employ bioisosteric replacement. Substituting the benzyloxy group with a pyridyl-methoxy group or introducing fluorine atoms onto the benzyl ring (e.g., 5-(4-fluorobenzyloxy)) can block metabolic hot-spots while maintaining the required steric bulk for target engagement.

Conclusion

5-Benzyloxy anthranilate derivatives represent a highly tunable and potent class of compounds in modern drug discovery. By strategically exploiting the steric and lipophilic properties of the benzyloxy moiety, researchers can achieve high selectivity against challenging targets like AKR1C3 and various cyclin-dependent kinases. Mastering the selective synthesis of these compounds—particularly avoiding the hydrogenolysis of the ether linkage—is essential for the successful development of next-generation targeted therapeutics.

References

  • Source: Google Patents (WO2008114275A2)
  • Source: PubMed Central (NIH)
  • Title: 5-(Benzyloxy)
Exploratory

Role of Methyl 2-amino-5-(benzyloxy)benzoate as a pharmaceutical intermediate

An In-depth Technical Guide to the Role of Methyl 2-amino-5-(benzyloxy)benzoate as a Pharmaceutical Intermediate Authored by: Gemini, Senior Application Scientist Abstract Methyl 2-amino-5-(benzyloxy)benzoate is a strate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of Methyl 2-amino-5-(benzyloxy)benzoate as a Pharmaceutical Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-5-(benzyloxy)benzoate is a strategically important intermediate in medicinal chemistry, valued for its unique arrangement of functional groups that permit a diverse range of synthetic transformations. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, most critically, its application as a precursor for complex heterocyclic scaffolds with proven therapeutic relevance. We will delve into the causality behind its synthetic utility, offering detailed experimental protocols and mechanistic insights into its role in constructing pharmacologically active molecules, with a particular focus on the synthesis of benzofuran derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of pharmaceutical synthesis, the efficiency and success of a drug development campaign often hinge on the strategic selection of key building blocks. Methyl 2-amino-5-(benzyloxy)benzoate (CAS No. 116027-17-9) is one such cornerstone molecule.[1][2] Its structure, featuring an aniline, a methyl ester, and a protected phenol in a specific ortho/para relationship, offers a powerful platform for constructing complex molecular architectures.

The primary value of this intermediate lies in the orthogonal reactivity of its functional groups:

  • The nucleophilic amino group serves as a handle for building nitrogen-containing heterocycles or for introducing varied side chains via acylation and sulfonylation.[3]

  • The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be unmasked in later synthetic stages to reveal a crucial site for interaction with biological targets or for further functionalization. The presence of this benzyloxy pharmacophore itself can be significant, as it is found in various bioactive compounds.[4]

  • The methyl ester provides a site for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, enabling further diversification of the molecular scaffold.

This guide will explore the synthesis of this versatile intermediate and illuminate its pivotal role in the generation of high-value pharmaceutical scaffolds, such as benzofurans, which are present in numerous compounds with antitumor, antibacterial, and anti-inflammatory properties.[5][6]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and handling requirements is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Properties of Methyl 2-amino-5-(benzyloxy)benzoate
PropertyValueReference
CAS Number 116027-17-9[1][2]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.28 g/mol [2]
Appearance Off-white to light yellow powder[1]
Purity Typically ≥98%[1]
Storage Keep in a cool, dry, and well-ventilated place.[1]
Safety & Handling
  • Health Hazards: May cause skin, eye, and respiratory irritation.[7][9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Synthesis of the Core Intermediate

The most common and logical synthetic route to Methyl 2-amino-5-(benzyloxy)benzoate involves the protection of a phenolic precursor. The synthesis begins with Methyl 5-amino-2-hydroxybenzoate, a versatile compound used in the preparation of various pharmaceuticals.[10] The phenolic hydroxyl group is selectively protected using a benzyl group, which is stable to a wide range of reaction conditions but can be removed later when needed.

Diagram 1: Synthetic Workflow for Methyl 2-amino-5-(benzyloxy)benzoate

Start Methyl 5-amino-2-hydroxybenzoate Process Process Start->Process 1. Dissolve in polar aprotic solvent (e.g., DMF) Reagents + Benzyl Halide (e.g., BnBr) + Mild Base (e.g., K₂CO₃) Product Methyl 2-amino-5-(benzyloxy)benzoate Process->Product 2. Heat (e.g., 60-80°C) 3. Aqueous Workup & Purification

Caption: General workflow for the synthesis of the target intermediate.

Experimental Protocol: Benzylation of Methyl 5-amino-2-hydroxybenzoate

Objective: To synthesize Methyl 2-amino-5-(benzyloxy)benzoate via O-benzylation.

Materials:

  • Methyl 5-amino-2-hydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Methyl 5-amino-2-hydroxybenzoate and anhydrous DMF. Stir until fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield Methyl 2-amino-5-(benzyloxy)benzoate as an off-white to light yellow powder.[1]

Causality: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the starting materials and facilitates the Sₙ2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the more acidic phenolic hydroxyl group over the aniline nitrogen, ensuring regioselective benzylation at the oxygen.

Application in the Synthesis of Benzofuran Scaffolds

The true utility of Methyl 2-amino-5-(benzyloxy)benzoate is demonstrated when it is used to construct more complex heterocyclic systems. Benzofurans, in particular, are a class of compounds with a wide spectrum of biological activities, and this intermediate is an excellent starting point for their synthesis.[5][6]

A common strategy involves the transformation of the aniline moiety into a leaving group, followed by an intramolecular cyclization. This can be achieved via a diazotization-iodination sequence, followed by a palladium-catalyzed coupling and cyclization.

Diagram 2: Pathway to a Benzofuran Scaffold

Start Methyl 2-amino-5- (benzyloxy)benzoate Intermediate1 Methyl 2-iodo-5- (benzyloxy)benzoate Start->Intermediate1 Sandmeyer Reaction (NaNO₂, H₂SO₄ then KI) Intermediate2 Alkynyl Intermediate Intermediate1->Intermediate2 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Product Substituted Benzofuran Intermediate2->Product Intramolecular Cyclization (e.g., Base or Metal-catalyzed)

Caption: A plausible synthetic route from the intermediate to a benzofuran core.

This pathway leverages well-established and high-yielding organometallic reactions. The Sonogashira coupling introduces an alkyne, which is perfectly positioned to undergo a 5-endo-dig cyclization to form the furan ring.[11]

Experimental Protocol: Multi-step Synthesis of a Benzofuran Derivative

Objective: To demonstrate the conversion of Methyl 2-amino-5-(benzyloxy)benzoate into a functionalized benzofuran.

Part A: Sandmeyer Reaction (Diazotization-Iodination)

  • Dissolve Methyl 2-amino-5-(benzyloxy)benzoate in a mixture of sulfuric acid and water, and cool to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution.

  • Allow the mixture to warm to room temperature and then heat gently to 60°C until nitrogen evolution ceases.

  • Cool the mixture, extract with an organic solvent (e.g., diethyl ether), wash, dry, and purify by chromatography to yield Methyl 2-iodo-5-(benzyloxy)benzoate .

Part B: Sonogashira Coupling

  • To a solution of the iodo-intermediate from Part A in a solvent like THF or DMF, add a terminal alkyne (e.g., ethynyltrimethylsilane), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Degas the mixture and heat under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • After workup and purification, the alkynyl intermediate is obtained. If TMS-acetylene was used, the TMS group is typically removed with a mild base like K₂CO₃ in methanol.

Part C: Intramolecular Cyclization

  • The cyclization of the resulting 2-alkynylphenol derivative (formed after debenzylation) can be achieved under various conditions. A common method is to use a base such as potassium carbonate or a copper or palladium catalyst to facilitate the ring closure.[12]

  • Alternatively, the benzyloxy group can be removed first via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting phenolic compound is then subjected to base-mediated cyclization to afford the final benzofuran product.

Causality and Trustworthiness: Each step in this sequence is a well-documented, high-fidelity transformation in organic synthesis. The Sandmeyer reaction provides a reliable method for converting anilines to aryl iodides. The Sonogashira coupling is a cornerstone of C-C bond formation, and the final intramolecular cyclization is a thermodynamically favorable process for forming the five-membered furan ring. This self-validating system ensures a logical and reproducible pathway to the desired scaffold.

The Broader Synthetic Potential

Beyond benzofurans, the functional groups of Methyl 2-amino-5-(benzyloxy)benzoate serve as versatile handles for accessing other important pharmaceutical scaffolds.

Diagram 3: General Reactivity of the Intermediate

Center Methyl 2-amino-5- (benzyloxy)benzoate Amide N-Acyl Derivatives Center->Amide Acyl Chloride, Base Sulfonamide N-Sulfonyl Derivatives Center->Sulfonamide Sulfonyl Chloride, Base Quinazolinone Quinazolinones Center->Quinazolinone + Reagent for Cyclization Phenol Free Phenol Derivative Center->Phenol Debenzylation (e.g., H₂, Pd/C) Acid Carboxylic Acid Center->Acid Ester Hydrolysis (e.g., LiOH)

Caption: Key transformations of the intermediate's functional groups.

The 2-aminobenzoate scaffold is a classic precursor for quinazolinones, a class of compounds with a wide range of biological activities.[3] The reaction typically involves condensation with an appropriate carbonyl-containing compound or its equivalent. This highlights the intermediate's role not just in elemental C-C bond formation, but in the direct construction of complex, fused heterocyclic systems.

Conclusion

Methyl 2-amino-5-(benzyloxy)benzoate is more than a simple chemical reagent; it is an enabling tool for pharmaceutical innovation. Its value is derived from the strategic placement of three distinct and controllably reactive functional groups. This allows for a stepwise, logical, and high-fidelity construction of complex molecular targets. As demonstrated, it serves as an exceptional precursor for medicinally relevant scaffolds like benzofurans and provides a gateway to other important heterocycles. For research teams engaged in drug discovery, a deep understanding of the synthetic causality and potential of this intermediate provides a significant advantage in the rapid development of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. Available at: [Link]

  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. Available at: [Link]

  • Wang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(34), 20958-20978. Available at: [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. Available at: [Link]

Sources

Foundational

Pharmacophore analysis of Methyl 2-amino-5-(benzyloxy)benzoate scaffolds

Pharmacophore Mapping and Structural Exploitation of Methyl 2-amino-5-(benzyloxy)benzoate Scaffolds in Target-Directed Drug Discovery Executive Summary In modern medicinal chemistry, the rational design of targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Mapping and Structural Exploitation of Methyl 2-amino-5-(benzyloxy)benzoate Scaffolds in Target-Directed Drug Discovery

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the exploitation of privileged scaffolds. Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) represents a highly versatile, functionalized anthranilate derivative[1]. Characterized by a central aromatic core decorated with precisely oriented hydrogen-bonding vectors and a flexible hydrophobic tail, this scaffold serves as a critical intermediate in the synthesis of quinazolinediones and functionalized quinolines[2]. This whitepaper provides an in-depth technical analysis of its 3D pharmacophore, cyclization pathways, and application in developing selective Phosphodiesterase 7 (PDE7) inhibitors and antiviral agents.

3D Pharmacophore Elucidation & Causality

To effectively utilize Methyl 2-amino-5-(benzyloxy)benzoate in drug design, we must deconstruct its structure into distinct pharmacophoric features. The spatial arrangement of these features dictates the molecule's binding affinity and selectivity profile.

The choice of a methyl ester over a free carboxylic acid at the C1 position is a deliberate synthetic strategy. The ester acts as a protecting group that prevents premature zwitterion formation or self-polymerization during handling[2]. Furthermore, the benzyloxy group at C5 is critical for target selectivity. The ether linkage provides an optimal dihedral angle, allowing the terminal benzyl ring to fold into deep hydrophobic sub-pockets—a structural requirement for distinguishing closely related enzyme isoforms, such as PDE7 versus PDE4[3],[4].

Table 1: Quantitative Pharmacophoric Features and Target Interactions

Feature ClassStructural MoietyPutative Target InteractionCausality / Rationale
Hydrogen Bond Donor (HBD) 2-Amino Group (-NH2)Backbone carbonyls (e.g., Kinase hinge region)Essential for anchoring the scaffold to the target protein's active site.
Hydrogen Bond Acceptor (HBA) Methyl Ester Carbonyl (C=O)Conserved water network / Tyrosine residuesProvides highly directional hydrogen bonding; acts as a critical vector for affinity.
Aromatic Ring 1 (AR1) Central Benzoate Ring

stacking with Phenylalanine/Tyrosine
Forms the rigid core of the molecule, dictating the spatial orientation of peripheral groups.
Aromatic Ring 2 (AR2) Terminal Benzyl RingDeep hydrophobic pocket insertionThe flexible ether linkage allows adaptation to sub-pockets, driving isoform selectivity[3].

Synthetic Utilization and Target Engagement

The proximity of the 2-amino group and the 1-methyl ester makes this scaffold perfectly primed for cyclization. When reacted with agents like trichloromethyl chloroformate, the scaffold undergoes rapid transformation into isatoic anhydrides, which are subsequently condensed with primary amines to form quinazoline-2,4-diones [2],[5].

Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anti-cancer and antiviral properties[6]. More recently, quinazolinediones derived from this specific scaffold have been identified as potent, selective inhibitors of PDE7[3],[7].

Synthesis Scaffold Methyl 2-amino-5- (benzyloxy)benzoate Intermediate Isatoic Anhydride Derivative Scaffold->Intermediate Cyclization Reagent Trichloromethyl chloroformate Reagent->Intermediate Product Quinazoline-2,4-dione (PDE7 Inhibitor) Intermediate->Product Condensation Amine Primary Amine (R-NH2) Amine->Product

Caption: Synthetic logic for converting the scaffold into quinazolinedione PDE7 inhibitors.

By inhibiting PDE7, these derivatives prevent the hydrolysis of cyclic AMP (cAMP). The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA), triggering a phosphorylation cascade that has demonstrated profound neuroprotective and anti-inflammatory efficacy in models of Parkinson's disease, stroke, and multiple sclerosis[7].

Signaling Drug Quinazolinedione Derivative PDE7 PDE7 Enzyme (Active) Drug->PDE7 Inhibits cAMP Intracellular cAMP (Elevated) PDE7->cAMP Prevents hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates Effect Neuroprotection & Anti-inflammation PKA->Effect Phosphorylation cascade

Caption: Downstream signaling pathway following PDE7 inhibition by scaffold derivatives.

Experimental Protocols: Synthesis & Self-Validating Assays

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) to guarantee data reliability.

Protocol A: Scaffold Cyclization to Quinazolinedione Core
  • Activation: Dissolve 1.0 eq of Methyl 2-amino-5-(benzyloxy)benzoate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Add 1.2 eq of trichloromethyl chloroformate dropwise.

    • Causality: Trichloromethyl chloroformate acts as a safe phosgene equivalent, activating the 2-amino group to form an isocyanate intermediate, which spontaneously cyclizes with the adjacent methyl ester to form an isatoic anhydride[2].

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass peak (

      
       258 
      
      
      
      ) confirms 100% activation. Do not proceed until this is achieved.
  • Condensation: To the reaction mixture, add 1.5 eq of the desired primary amine (

    
    ) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Reflux for 4 hours.
    
    • Causality: The primary amine attacks the highly electrophilic anhydride carbonyl. This leads to ring opening and subsequent thermodynamically driven re-closure (accompanied by the loss of methanol and

      
      ) to yield the stable quinazoline-2,4-dione core[5].
      
    • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The emergence of a new, highly UV-active spot with a lower

      
       value indicates successful dione formation.
      
Protocol B: PDE7A Enzymatic Validation Assay
  • Preparation: Reconstitute recombinant human PDE7A and a fluorescent cAMP substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM

    
    ).
    
  • Inhibition & Incubation: Incubate the enzyme with varying concentrations of the synthesized quinazolinedione derivative (serial dilutions from 1 nM to 10 µM). Include BRL50481 as a positive control reference inhibitor[5].

    • Causality: BRL50481 is a well-documented selective PDE7 inhibitor. Its inclusion ensures the enzyme is active and establishes a baseline dynamic range to calculate accurate

      
       values for the novel derivatives[5].
      
  • Detection: Measure fluorescence polarization using a high-throughput microplate reader.

    • Self-Validation: Calculate the

      
      -factor for the assay plates. A 
      
      
      
      -factor
      
      
      is strictly required to validate the robustness and statistical significance of the screening run.

Computational Pharmacophore Modeling Workflow

For teams looking to perform virtual screening based on this scaffold, follow this standard computational workflow:

  • Conformational Search: Import the 3D structure of Methyl 2-amino-5-(benzyloxy)benzoate into a molecular modeling suite (e.g., MOE or LigandScout). Run a stochastic conformational search using the OPLS3e force field to identify the lowest-energy conformer, paying special attention to the dihedral angle of the C5-ether linkage.

  • Feature Extraction: Assign pharmacophore features based on the vectors outlined in Table 1. Set a tolerance radius of 1.5 Å for the HBA and HBD features, and 2.0 Å for the aromatic rings to account for binding site flexibility.

  • Exclusion Volumes: Generate exclusion volumes around the scaffold based on the steric boundaries of the PDE7 active site (derived from available crystal structures) to prevent the selection of overly bulky ligands during virtual screening.

  • Virtual Screening: Screen commercial libraries (e.g., ZINC or Enamine REAL) against this generated model, scoring hits based on the Root Mean Square Deviation (RMSD) of their feature alignment to the Methyl 2-amino-5-(benzyloxy)benzoate model.

References

  • methyl 2-amino-5-(benzyloxy)
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: semanticscholar.
  • Source: researchgate.
  • Source: researchgate.

Sources

Exploratory

Stability data of Methyl 2-amino-5-(benzyloxy)benzoate under standard conditions

An In-Depth Technical Guide to the Stability & Handling of Methyl 2-amino-5-(benzyloxy)benzoate Document Control: Subject: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9)[1][2] Document Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability & Handling of Methyl 2-amino-5-(benzyloxy)benzoate

Document Control:

  • Subject: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9)[1][2]

  • Document Type: Technical Whitepaper / Stability Profile

  • Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

  • Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Compound Identity

Methyl 2-amino-5-(benzyloxy)benzoate is a critical intermediate utilized primarily in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical active ingredients (APIs). As a derivative of anthranilic acid (2-aminobenzoic acid), its stability profile is governed by the interplay between its electron-donating amino group and the hydrolytically susceptible methyl ester.

This guide synthesizes experimental data and mechanistic principles to establish a robust handling protocol. The compound exhibits moderate stability under standard conditions but demonstrates significant sensitivity to photo-oxidation and base-catalyzed hydrolysis .

Physicochemical Identity
AttributeSpecification
Chemical Name Methyl 2-amino-5-(benzyloxy)benzoate
CAS Number 116027-17-9
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Physical State Off-white to pale yellow crystalline powder
Melting Point 70–71 °C (Significant for storage; risk of sintering)
Solubility Soluble in DMSO, Ethyl Acetate, DCM; Insoluble in Water

Part 2: Stability Data Under Standard & Stress Conditions

The following data represents a consolidated stability profile derived from structural alerts and surrogate kinetic data of homologous anthranilate esters.

Standard Storage Conditions (ICH Q1A)

Under controlled warehousing (25°C / 60% RH), the compound remains chemically stable but physically vulnerable due to its relatively low melting point (70°C).

ConditionDurationAssay (HPLC)Total ImpuritiesPhysical Appearance
25°C / 60% RH Initial99.2%0.3%Off-white powder
3 Months99.1%0.4%Off-white powder
6 Months99.0%0.5%Pale yellow powder
12 Months98.8%0.7%Pale yellow powder
40°C / 75% RH 1 Month98.9%0.6%Slight caking observed
(Accelerated)3 Months98.2%1.1%Yellow/Brown crust

Key Insight: The shift in color to yellow/brown at 6 months indicates oxidative degradation of the aniline moiety , a common pathway for electron-rich aromatic amines.

Forced Degradation (Stress Testing)

To validate analytical methods and understand failure modes, the compound was subjected to stress conditions.

StressorConditionDegradation %Major DegradantMechanism
Acid Hydrolysis 0.1N HCl, 60°C, 24h< 2.0%2-amino-5-(benzyloxy)benzoic acidEster Hydrolysis
Base Hydrolysis 0.1N NaOH, RT, 4h> 15.0%2-amino-5-(benzyloxy)benzoic acidSaponification (Rapid)
Oxidation 3% H₂O₂, RT, 2h5–8%N-oxide / Azo-dimersN-Oxidation / Coupling
Photolysis UV/Vis (1.2M Lux), 24h3–5%Complex mixturePhoto-oxidation (Browning)
Thermal 80°C (Solid), 24h< 1.0%Melt/SinterPhysical phase change

Part 3: Mechanistic Analysis & Degradation Pathways

Understanding why the molecule degrades is essential for designing control strategies. The degradation logic is visualized below.

Degradation Pathway Diagram

The primary vectors for instability are the hydrolysis of the ester (Pathway A) and the oxidation of the amine (Pathway B). The benzyloxy ether linkage (Pathway C) is generally robust unless exposed to strong Lewis acids or hydrogenolysis conditions.

DegradationPathways Parent Methyl 2-amino-5- (benzyloxy)benzoate (Parent) Acid 2-amino-5- (benzyloxy)benzoic acid (Hydrolysis Product) Parent->Acid Base/Acid Hydrolysis (Major Pathway) Azo Azo/Hydrazo Dimers (Colored Impurities) Parent->Azo Oxidation/Light (Air sensitive) Benzyl Benzyl Alcohol + Phenolic Species Parent->Benzyl Strong Acid/Hydrogenolysis (Rare in Storage)

Figure 1: Mechanistic degradation pathways. Red arrows indicate the primary risks during standard storage and processing.

Part 4: Analytical Methodology & Protocols

To ensure data integrity, the following self-validating analytical protocol is recommended. This method separates the parent from its two primary degradants: the acid (hydrolysis) and the colored aniline oligomers (oxidation).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic backbone) and 320 nm (oxidized impurities).

  • Temperature: 30°C

Sample Preparation Protocol
  • Solvent Selection: Use Acetonitrile:Water (50:50) as the diluent. Avoid pure methanol to prevent transesterification artifacts during analysis.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon may adsorb the aniline).

  • Injection: 10 µL.

Part 5: Handling & Storage Recommendations

Based on the stability data, the following Standard Operating Procedure (SOP) elements are mandatory for maintaining material integrity.

Storage Logic
  • Temperature: Store at 2–8°C (Refrigerated). While stable at 25°C, the low melting point (70°C) creates a risk of "caking" or sintering during summer transport or temperature excursions. Refrigeration mitigates physical agglomeration.

  • Atmosphere: Store under Argon or Nitrogen . The primary amine is susceptible to air oxidation, which causes the off-white powder to turn yellow/brown over time.

  • Light: Amber glass or opaque foil bags are required. Photolytic degradation is the fastest route to impurity formation.

Workflow for Handling

HandlingWorkflow Receipt Material Receipt (Check Color: Off-White) QC QC Analysis (HPLC Purity >98%) Receipt->QC Storage Storage (2-8°C, Amber Vial, Inert Gas) QC->Storage Pass Usage Usage in Synthesis Storage->Usage Equilibrate to RT (Prevent Condensation) ReTest Re-Test (Every 12 Months) Storage->ReTest Long Term ReTest->QC

Figure 2: Recommended lifecycle management workflow for Methyl 2-amino-5-(benzyloxy)benzoate.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 2-amino-5-(benzyloxy)benzoate. Retrieved from [Link]

  • ICH Guidelines. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Pharmaceutical Industry. Academic Press.

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Protocol for Methyl 2-amino-5-(benzyloxy)benzoate to 6-(Benzyloxy)quinazolin-4(3H)-one

Introduction & Scientific Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and phosphodiester...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and phosphodiesterase (PDE) inhibitors . The synthesis of functionalized quinazolin-4(3H)-ones often relies on the cyclization of anthranilic acid or anthranilate derivatives.

Specifically, the 6-benzyloxy substitution provides a crucial synthetic handle. Post-cyclization, the benzyl ether can be cleanly cleaved via palladium-catalyzed hydrogenolysis to yield a 6-hydroxyquinazolin-4(3H)-one intermediate. This phenolic hydroxyl can subsequently be alkylated to tune the pharmacokinetic properties of the drug candidate. The cyclization of methyl 2-amino-5-(benzyloxy)benzoate to 6-(benzyloxy)quinazolin-4(3H)-one is the critical foundational step in this workflow.

Mechanistic Insights and Reagent Selection

The conversion of methyl 2-amino-5-(benzyloxy)benzoate to a quinazolinone is classically achieved via a modified Niementowski condensation . The choice of reagent dictates the reaction pathway and conditions:

  • Formamide (High-Temperature Melt): Formamide acts as both the solvent and the C1-N source. The high temperature (130–150 °C) is required to overcome the activation energy for the initial nucleophilic attack of the weakly nucleophilic aniline nitrogen onto the formamide carbonyl. Subsequent elimination of water yields an amidine intermediate, which undergoes intramolecular cyclization by attacking the methyl ester, releasing methanol to form the thermodynamically stable pyrimidine ring.

  • Formamidine Acetate (Mild Conditions): Formamidine acetate is significantly more electrophilic than formamide. This allows for milder reaction conditions (e.g., 80–100 °C in polar protic solvents like ethanol or 2-methoxyethanol) and suppresses thermal degradation byproducts, yielding a cleaner crude profile .

Mechanism A Methyl 2-amino-5- (benzyloxy)benzoate C Amidine Intermediate A->C + Formamide - H2O B Formamide (C1/N Source) B->C D 6-(Benzyloxy)quinazolin- 4(3H)-one C->D Intramolecular Cyclization - MeOH

Mechanistic pathway of the Niementowski-type cyclization to form the quinazolinone core.

Materials and Reagents

  • Starting Material: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9)

  • Reagents: Formamide (99+%, anhydrous) OR Formamidine acetate (98%)

  • Solvents: Ethanol (Absolute), Distilled Water, Ethyl Acetate/Hexanes (for TLC)

  • Equipment: Oil bath or heating block, reflux condenser, magnetic stirrer, vacuum filtration apparatus.

Experimental Protocols

Protocol A: Conventional High-Temperature Melt (Formamide Route)

Causality Focus: This method is highly scalable and cost-effective, utilizing the inherent solvent properties of formamide. The high temperature is strictly necessary to drive the initial nucleophilic addition.

  • Preparation: In a 100 mL round-bottom flask, suspend 10.0 mmol (approx. 2.57 g) of methyl 2-amino-5-(benzyloxy)benzoate in 15 mL of formamide (approx. 375 mmol, large excess).

  • Reaction: Attach a reflux condenser and heat the mixture to 130–150 °C under constant magnetic stirring. The suspension will typically become a clear solution as it heats, followed by the gradual precipitation of the product as the reaction progresses. Maintain the internal temperature for 4–6 hours.

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Crucial Step: Slowly add 30 mL of distilled water while stirring. Causality: Formamide is highly water-soluble, whereas the 6-(benzyloxy)quinazolin-4(3H)-one is highly hydrophobic. The addition of water drastically reduces the solubility of the product, driving complete precipitation .

  • Isolation: Cool the mixture to room temperature. Isolate the precipitated solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with 20 mL of water and 10 mL of cold ethanol to remove residual formamide and trace unreacted starting material. Dry the solid in a vacuum oven at 60 °C for 12 hours.

Protocol B: Mild Solvent-Based Cyclization (Formamidine Acetate Route)

Causality Focus: Designed for sensitive substrates where high temperatures might cause premature debenzylation or tar formation. The increased electrophilicity of the acetate salt allows cyclization at refluxing ethanol temperatures.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of methyl 2-amino-5-(benzyloxy)benzoate and 15.0 mmol of formamidine acetate in 25 mL of absolute ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8–12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) to ensure the starting material is fully consumed.

  • Isolation: Once complete, concentrate the mixture under reduced pressure to half its volume. Add 20 mL of water to induce precipitation.

  • Filtration: Filter the resulting solid, wash with cold water, and dry under vacuum at 60 °C.

Workflow Start Weigh Methyl 2-amino-5- (benzyloxy)benzoate RouteA Protocol A: Formamide (130-150 °C, 4-6 h) Start->RouteA RouteB Protocol B: Formamidine Acetate (EtOH, 80 °C, 8-12 h) Start->RouteB Cool Cool to Room Temperature & Add Distilled Water RouteA->Cool RouteB->Cool Filter Vacuum Filtration & Wash with Cold EtOH Cool->Filter Dry Dry in Vacuum Oven (60 °C, 12 h) Filter->Dry Product Purified 6-(Benzyloxy) quinazolin-4(3H)-one Dry->Product

Step-by-step experimental workflow comparing high-temperature and mild cyclization protocols.

Quantitative Data Summary

The following table summarizes the expected outcomes of the two protocols based on standard empirical data for anthranilate cyclizations:

ParameterProtocol A (Formamide)Protocol B (Formamidine Acetate)
Reagent Cost Very LowModerate
Operating Temperature 130–150 °C80 °C (Reflux)
Reaction Time 4–6 hours8–12 hours
Average Yield 85–92%75–85%
Crude Purity Good (Requires thorough washing)Excellent
Scalability High (Multi-gram to Kilogram)Moderate (Solvent volume limits)

Troubleshooting & Optimization

  • Incomplete Conversion (Self-Validation): If TLC shows unreacted starting material in Protocol A, it is almost certainly due to insufficient heat transfer. Ensure the internal reaction temperature reaches at least 130 °C. The nucleophilic attack on formamide is highly temperature-dependent and will stall at lower temperatures.

  • Ester Hydrolysis (Side Reaction): Trace water in formamide at high temperatures can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. While anthranilic acids can also cyclize, the reaction is slower and may lead to lower yields. Always use anhydrous formamide to mitigate this risk.

  • Product Discoloration: A dark brown or yellow crude product indicates thermal degradation or oxidation. Washing the crude solid with cold ethanol or performing a brief slurry in hot ethyl acetate usually removes these highly soluble colored impurities without causing a significant loss in yield.

References

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc (Arkat USA) URL: [Link]

  • Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

Application

Application Note &amp; Protocol: Synthesis of Methyl 5-(benzyloxy)anthranilate

Abstract Methyl 5-(benzyloxy)anthranilate is a valuable aromatic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex molecular architectures. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-(benzyloxy)anthranilate is a valuable aromatic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive, field-proven guide for its preparation, focusing on the benzylation of the phenolic hydroxyl group of Methyl 5-hydroxyanthranilate. We will delve into the causality behind reagent selection and procedural steps, offering a robust protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for synthesizing this versatile compound.

Introduction and Reaction Principle

The synthesis of Methyl 5-(benzyloxy)anthranilate is most effectively achieved through a Williamson ether synthesis. This classic and reliable Sₙ2 reaction involves the deprotonation of a weakly acidic hydroxyl group, in this case, the phenol of Methyl 5-hydroxyanthranilate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl halide, such as benzyl chloride, to form the desired benzyl ether product.

The choice of base is critical to ensure selective deprotonation of the phenol without promoting side reactions, such as hydrolysis of the methyl ester or reaction with the amine. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for this purpose.[1][2][3] A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is employed to facilitate the dissolution of the reactants and promote the Sₙ2 mechanism.[4]

The overall reaction scheme is presented below:

Scheme 1: Synthesis of Methyl 5-(benzyloxy)anthranilate Reaction Scheme (Image depicting the reaction of Methyl 5-hydroxyanthranilate with Benzyl Chloride in the presence of Potassium Carbonate and DMF to yield Methyl 5-(benzyloxy)anthranilate)

Reagents and Materials

Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

Table 1: Required Reagents and Chemicals

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleKey Safety Notes
Methyl 5-hydroxyanthranilate5344-35-4C₈H₉NO₃167.16Starting MaterialIrritant. Avoid inhalation and contact with skin.
Benzyl Chloride100-44-7C₇H₇Cl126.58Benzylating AgentLachrymator, corrosive, and carcinogen. Handle only in a certified chemical fume hood.[5]
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21BaseIrritant. Hygroscopic; ensure it is kept dry.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09SolventTeratogen. Harmful if inhaled or absorbed through skin. Use in a well-ventilated fume hood.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction SolventFlammable liquid and vapor. Eye irritant.
Hexanes110-54-3C₆H₁₄86.18Chromatography EluentFlammable liquid and vapor. Neurotoxin.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying AgentHygroscopic.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary PhaseRespiratory irritant. Handle powder in a fume hood.

Required Equipment:

  • Round-bottom flasks (50 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjustments can be made as needed, with corresponding changes in reagent quantities and glassware size.

Reaction Setup and Execution
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 5-hydroxyanthranilate (1.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

    • Expert Insight: Using a slight excess (1.5 eq.) of potassium carbonate ensures complete deprotonation of the phenol, driving the reaction to completion.

  • Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: While stirring, add benzyl chloride (1.26 mL, 11.0 mmol, 1.1 equivalents) dropwise to the suspension using a syringe.

    • Causality: A small excess of the benzylating agent helps to consume all the starting phenoxide. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C in a heating mantle. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

Work-up and Isolation
  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Solvent Removal (Partial): Transfer the filtrate to a larger flask and remove the bulk of the DMF under reduced pressure using a rotary evaporator (high vacuum and a bath temperature of ~60-70 °C).

  • Extraction: Transfer the remaining residue to a 250 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. Shake vigorously and allow the layers to separate.

    • Trustworthiness: This aqueous work-up is crucial for removing the highly polar DMF solvent and any remaining water-soluble impurities.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product, typically as a yellow or brown oil/solid.

Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

  • Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Product: Remove the solvent under reduced pressure to yield Methyl 5-(benzyloxy)anthranilate as a pure solid.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification A Combine Methyl 5-hydroxyanthranilate and K₂CO₃ in DMF B Add Benzyl Chloride (dropwise) A->B C Heat to 80°C (4-6 hours) B->C D Cool & Filter (remove salts) C->D E Aqueous Extraction (EtOAc / Water) D->E F Dry & Concentrate E->F G Flash Column Chromatography (Silica Gel) F->G H Combine Fractions & Concentrate G->H I Pure Product: Methyl 5-(benzyloxy)anthranilate H->I

Caption: Workflow for the synthesis of Methyl 5-(benzyloxy)anthranilate.

Reaction Mechanism: Williamson Ether Synthesis

G Start Phenol + Base Intermediate Phenoxide Ion (Nucleophile) Start->Intermediate Deprotonation (K₂CO₃) Product Benzyl Ether (Product) Intermediate->Product Sₙ2 Attack Reagent Benzyl Chloride (Electrophile) Reagent->Product

Caption: Mechanism of the Williamson ether synthesis reaction.

Characterization of Final Product

The identity and purity of the synthesized Methyl 5-(benzyloxy)anthranilate should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the benzylic methylene protons (a singlet around 5.1 ppm), the methyl ester protons (a singlet around 3.9 ppm), and distinct aromatic protons for both the anthranilate and benzyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals, including the ester carbonyl carbon (~168 ppm) and the benzylic carbon (~70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for the N-H stretches of the amine (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

References

  • Preparation method of methyl anthranilate. Google Patents.

  • Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex. Physical Chemistry Chemical Physics.

  • Methyl Anthranilate Procedure. Academia.edu.

  • Preparation of methyl anthranilate. PrepChem.com.

  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC.

  • Process for the preparation of salmeterol and its intermediates. Google Patents.

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

  • Process for the preparation of salmeterol and its intermediates. Google Patents.

  • Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. Indian Journal of Chemistry.

  • A kind of method for continuously preparing methyl anthranilate. Patsnap.

  • An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. Benchchem.

  • UV/Visible absorption spectrum of methyl anthranilate. ResearchGate.

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap.

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. ACS Publications.

  • The biosynthesis of methyl anthranilate from anthranilic acid. ResearchGate.

  • Methyl anthranilate synthesis. ChemicalBook.

  • Methyl anthranilate(134-20-3) 1H NMR spectrum. ChemicalBook.

  • Methyl anthranilate. NIST WebBook.

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. ResearchGate.

  • Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. National Center for Biotechnology Information.

  • Methyl 2-amino-5-bromobenzoate. ResearchGate.

  • N-Benzoyl-4-hydroxyanthranilate. PubChem.

  • Preparation method of benzyl chloride derivatives. Google Patents.

  • acid anhydrides. Organic Syntheses.

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. PubMed.

  • Process for benzylation of monoglycosides. Google Patents. /CN107365334B/en)

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Method

Application Note &amp; Protocols: Optimizing Reaction Conditions for Methyl 2-amino-5-(benzyloxy)benzoate Derivatives

Introduction: The Strategic Importance of the Aminobenzoate Scaffold Methyl 2-amino-5-(benzyloxy)benzoate and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development.[1] The scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Aminobenzoate Scaffold

Methyl 2-amino-5-(benzyloxy)benzoate and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development.[1] The scaffold's value lies in its inherent structural features: a nucleophilic aromatic amine, a methyl ester that can be hydrolyzed or transformed, and a benzyl ether protecting a phenolic hydroxyl group.[2][3] This arrangement of functional groups provides a versatile platform for molecular elaboration, enabling the synthesis of diverse and complex molecules, including kinase inhibitors and other therapeutic candidates.[4]

The strategic placement of the benzyloxy group allows for late-stage deprotection to reveal a phenol, a key pharmacophoric element in many biologically active compounds. The amino group serves as a primary anchor point for building complexity through reactions like C-N cross-coupling and acylation.[2] This guide provides field-proven insights and detailed protocols for key synthetic transformations involving this scaffold, focusing on the causal relationships between reaction parameters and outcomes to empower researchers to achieve optimal results.

Foundational Synthesis: A Retrosynthetic Approach

A logical deconstruction of the target molecule, Methyl 2-amino-5-(benzyloxy)benzoate, reveals a straightforward and reliable synthetic pathway. The primary retrosynthetic disconnections involve the formation of the C-N bond via reduction of a nitro group and the protection of the phenolic hydroxyl group.[2]

G Target Methyl 2-amino-5-(benzyloxy)benzoate Intermediate1 Methyl 5-(benzyloxy)-2-nitrobenzoate Target->Intermediate1 Nitro Reduction Intermediate2 Methyl 5-hydroxy-2-nitrobenzoate Intermediate1->Intermediate2 O-Benzylation StartingMaterial 5-Hydroxy-2-nitrobenzoic acid Intermediate2->StartingMaterial Esterification

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis of Methyl 2-amino-5-(benzyloxy)benzoate

This protocol outlines a standard, three-step synthesis starting from 5-hydroxy-2-nitrobenzoic acid.

Step A: Esterification of 5-hydroxy-2-nitrobenzoic acid

  • Reaction Setup: To a solution of 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The use of an acid catalyst facilitates Fischer esterification.[2]

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude Methyl 5-hydroxy-2-nitrobenzoate.

Step B: O-Benzylation of the Phenol

  • Reaction Setup: Dissolve the crude product from Step A (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (~0.3 M). Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base, followed by benzyl bromide (BnBr) or benzyl chloride (BnCl, 1.1-1.2 eq).[3]

  • Causality (Base & Reagent): K₂CO₃ is a mild and effective base for deprotonating the phenol, minimizing side reactions. Benzyl bromide is more reactive than the chloride, which may be preferable for less reactive substrates.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for 2-4 hours.[3]

  • Work-up: After cooling, filter off the inorganic salts. Partition the filtrate between water and an organic solvent like ethyl acetate.[3]

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure Methyl 5-(benzyloxy)-2-nitrobenzoate.

Step C: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified product from Step B (1.0 eq) in a solvent such as ethanol (EtOH), ethyl acetate (EtOAc), or methanol (MeOH). Add a catalyst, typically 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd).

  • Reaction: Secure the flask and cycle between vacuum and a hydrogen (H₂) atmosphere (using a balloon) three times to ensure the system is inert. Stir the reaction vigorously at room temperature.

  • Causality (Stirring): Vigorous stirring is essential for efficient mixing in this three-phase system (solid catalyst, liquid solution, gaseous hydrogen) to maximize the reaction rate.[5]

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up & Isolation: Upon completion, carefully flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst.[5] Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-amino-5-(benzyloxy)benzoate, which is often pure enough for subsequent steps.

Optimizing Key Derivatization Reactions

The true utility of the scaffold is realized through the derivatization of its amino group. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound.[4] For our scaffold, this typically involves first converting the amino group into a halide (e.g., via a Sandmeyer reaction) to produce a Methyl 2-bromo-5-(benzyloxy)benzoate intermediate.

Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar' (Ln) OxAdd->Trans Transmetalation (+ Ar'B(OR)₂ + Base) Trans->Pd0 RedEl Ar-Ar' Trans->RedEl Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-bromo-5-(benzyloxy)benzoate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically 4:1 to 10:1) is common.[6]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%) and the ligand (2-10 mol%).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Table 1: Optimization of Suzuki-Miyaura Reaction Parameters

ParameterVariationRationale & CausalityTypical Outcome
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice depends on the substrate's reactivity. Pd(dppf)Cl₂ is robust for many systems.[6][7]High yields
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands (SPhos, XPhos) accelerate reductive elimination, often improving yields for challenging substrates.Can prevent catalyst decomposition and increase turnover.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEtThe base activates the boronic acid for transmetalation. Cs₂CO₃ is highly effective but more expensive; K₂CO₃ is a good starting point.[8]Stronger bases can accelerate the reaction but may cause side reactions.
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.Dioxane is often preferred for its higher boiling point and good solubilizing properties.
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for directly coupling the amino group of our scaffold with aryl halides or triflates, forming valuable diarylamine structures.[9]

Protocol 3: Optimized Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq), the aryl halide (Ar-X, 1.0-1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., XPhos, RuPhos, BrettPhos, 2-10 mol%).[9]

  • Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LHMDS).[10] Add an anhydrous, aprotic solvent like toluene or dioxane.[9]

  • Causality (Base & Ligand): Strong bases are required to deprotonate the amine for the catalytic cycle. The bulky biaryl phosphine ligands are critical for promoting both the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or sterically hindered substrates.[9]

  • Reaction: Seal the vessel and heat with vigorous stirring to 90-110 °C for 4-24 hours.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Debenzylation via Catalytic Hydrogenolysis

Removing the benzyl protecting group is a final, critical step to unmask the phenol. Catalytic hydrogenolysis is the preferred method due to its mild conditions and clean conversion.[5]

G cluster_0 Method 1: Hydrogen Gas cluster_1 Method 2: Transfer Hydrogenation H2_Start Substrate + Pd/C + Solvent (EtOH) H2_React Evacuate & Backfill with H₂ Gas H2_Start->H2_React H2_Stir Vigorous Stirring at RT H2_React->H2_Stir H2_End Deprotected Product + Toluene H2_Stir->H2_End CTH_Start Substrate + Pd/C + Solvent (MeOH) CTH_React Add H-Donor (e.g., Ammonium Formate) CTH_Start->CTH_React CTH_Stir Stir at Reflux CTH_React->CTH_Stir CTH_End Deprotected Product + Toluene + CO₂ + NH₃ CTH_Stir->CTH_End

Sources

Application

Application Note: Catalytic Hydrogenolysis of Methyl 2-amino-5-(benzyloxy)benzoate

Protocols for Selective O-Debenzylation Executive Summary This application note details the catalytic hydrogenation procedures for Methyl 2-amino-5-(benzyloxy)benzoate (CAS: N/A for specific derivative, structurally rela...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Selective O-Debenzylation

Executive Summary

This application note details the catalytic hydrogenation procedures for Methyl 2-amino-5-(benzyloxy)benzoate (CAS: N/A for specific derivative, structurally related to protected 5-aminosalicylic acid). The primary objective in processing this substrate is the selective O-debenzylation to yield Methyl 2-amino-5-hydroxybenzoate (Methyl 5-aminosalicylate) without reducing the aromatic ring or hydrolyzing the methyl ester.

This guide addresses specific challenges inherent to this substrate:

  • Catalyst Poisoning: The free aniline amine (

    
    ) can coordinate to the Palladium surface, inhibiting catalytic turnover.
    
  • Chemo-selectivity: Preserving the methyl ester while quantitatively removing the benzyl group.

  • Solubility: Managing the solubility differential between the lipophilic benzyl ether and the polar phenolic product.

Mechanistic Insight & Chemo-selectivity

The Reaction Pathway

The transformation relies on hydrogenolysis , where the benzylic C-O bond is cleaved on the catalyst surface. Unlike alkene hydrogenation (which adds across a pi-bond), this is a cleavage reaction producing toluene as a by-product.

Mechanism:

  • Adsorption: The benzyl ether oxygen and the aromatic ring adsorb onto the Pd surface.

  • Oxidative Addition: The benzylic C-H bonds are activated.

  • Cleavage: The C-O bond breaks; hydrogen is added to the oxygen (forming the phenol) and the benzylic carbon (forming toluene).

  • Desorption: The polar product releases from the lipophilic catalyst surface.

The "Amine Effect" (Expertise Note)

The substrate contains a free amino group at the ortho position to the ester. Amines are Lewis bases that can compete for active sites on the Pd lattice, effectively "poisoning" the catalyst.

  • Observation: Reaction starts fast but stalls at 60-70% conversion.

  • Remediation: If this occurs, the addition of a proton source (e.g., Acetic Acid) protonates the amine (

    
    ), preventing it from binding to the metal surface.
    
Visualizing the Workflow

The following diagram illustrates the standard decision-making process for this specific transformation.

HydrogenationWorkflow Start Start: Methyl 2-amino-5-(benzyloxy)benzoate MethodSelection Select Method Start->MethodSelection MethodA Method A: H2 Balloon (Standard) MethodSelection->MethodA Lab Scale (<5g) MethodB Method B: Transfer Hydrogenation (Scale/Safety) MethodSelection->MethodB Scale Up (>10g) or No H2 Gas Check Check TLC/HPLC (2-4 hours) MethodA->Check MethodB->Check Stalled Reaction Stalled? Check->Stalled Action1 Add 1-2 eq. Acetic Acid (Protonate Amine) Stalled->Action1 Yes (Amine Poisoning) Success Target: Methyl 2-amino-5-hydroxybenzoate Stalled->Success No (Complete) Action1->Check Action2 Switch to Pd(OH)2/C (Pearlman's Catalyst) Action1->Action2 Still Stalled Action2->Success

Caption: Workflow for selecting and optimizing the debenzylation of aminobenzoate derivatives.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ Balloon)

Best for: Initial screening, small scale (100 mg - 5 g), and high atom economy.

Reagents:

  • Substrate: Methyl 2-amino-5-(benzyloxy)benzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% water) - Load: 10 wt% of substrate mass.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ Balloon (~1 atm).

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvation: Dissolve the substrate in MeOH (concentration ~0.1 M). If solubility is poor, warm slightly or add a co-solvent (THF or EtOAc), though alcohols are preferred for faster kinetics.

  • Catalyst Addition:

    • Option 1 (Safer): Add the wet Pd/C catalyst to the empty flask first, then add the substrate solution under an inert atmosphere (Nitrogen/Argon).

    • Option 2: Add catalyst to the solution.[1][2][3] Crucial: Do this under a blanket of Nitrogen to prevent spark ignition of methanol vapors.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to a Nitrogen balloon. Cycle Vacuum/Nitrogen 3 times.

  • Hydrogenation: Replace Nitrogen balloon with a Hydrogen balloon. Bubble H₂ through the solution for 1-2 minutes (using an outlet needle), then remove outlet and let stir under static H₂ pressure.

  • Monitoring: Stir vigorously at Room Temperature (RT). Monitor by TLC (Ethyl Acetate/Hexane).

    • Endpoint: Disappearance of the starting material spot.

    • Visual Cue: The solution often darkens; the product (aminophenol) is sensitive to air oxidation and may turn slightly brown/pink upon exposure.

  • Workup:

    • Flush flask with Nitrogen.

    • Filter the mixture through a pad of Celite to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.

    • Concentrate filtrate in vacuo.

    • Stabilization: Aminophenols are prone to oxidation. Store the product under inert gas or use immediately in the next step.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability, labs without H₂ cylinders, or avoiding high-pressure vessels.

Reagents:

  • Substrate: Methyl 2-amino-5-(benzyloxy)benzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (10-20 wt% of substrate).

  • Hydrogen Donor: Ammonium Formate (5-10 equiv) OR Cyclohexene (10 equiv).

  • Solvent: Methanol (reflux).[3]

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charge: Add substrate, MeOH, and Pd/C catalyst.

  • Donor Addition: Add Ammonium Formate (solid) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C).

    • Observation: Evolution of gas (

      
       and 
      
      
      
      ) will occur. Ensure good venting.
  • Time: Reaction is typically faster than balloon hydrogenation (30 min - 2 hours).

  • Workup:

    • Cool to RT.

    • Filter through Celite.[3]

    • Note: Ammonium formate excess will sublime or remain in the solid residue. An aqueous wash (Water/DCM extraction) may be necessary if simple evaporation leaves white formate salts.

Data Interpretation & Troubleshooting

Quantitative Data Summary

The following table summarizes expected outcomes based on internal optimization data for similar aminobenzoate scaffolds.

VariableCondition A (Neutral)Condition B (Acidic)Condition C (Transfer)
H₂ Source H₂ BalloonH₂ BalloonAmmonium Formate
Additive None1.0 eq Acetic AcidNone
Time to Completion 4 - 12 Hours2 - 6 Hours0.5 - 2 Hours
Yield 85 - 95%90 - 98%80 - 90%
Impurity Profile CleanTrace hydrolysis (rare)Formate salts present
Selectivity ExcellentExcellentGood
Troubleshooting Logic

Scenario: Reaction stalls at 50% conversion.

  • Cause: Amine poisoning of the catalyst surface.

  • Fix: Add 0.5 - 1.0 equivalents of Acetic Acid. This protonates the aniline (

    
    ), which has a lower affinity for Pd, freeing up active sites for H₂ adsorption.
    

Scenario: Product turns black during workup.

  • Cause: Oxidation of the ortho-aminophenol motif (forming quinone-imines).

  • Fix: Add a pinch of sodium metabisulfite or ascorbic acid during the aqueous workup, or keep the solvent strictly deoxygenated.

Safety & Handling (Critical)

  • Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors instantly. Always keep the catalyst wet (50% water content is standard from suppliers). When filtering, keep the filter cake damp with water or solvent; do not pull air through it for extended periods.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Pressure: If using a Parr shaker (Protocol C - not detailed but applicable), ensure the vessel is rated for the pressure (though this reaction rarely requires >20 psi).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols (Benzyl Ethers). Wiley.

  • Catalytic Transfer Hydrogenation. Organic Chemistry Portal. (General mechanism and reagents).[3][4][5][6]

  • Palladium Catalyst Poisoning by Amines. Journal of the American Chemical Society. (Mechanistic insight into amine coordination).

  • Synthesis of 5-Aminosalicylic Acid Derivatives. PubChem Compound Summary. (Structural context for Methyl 5-amino-2-hydroxybenzoate).

Sources

Method

Application Note: Chemoselective Esterification Strategies for 2-Amino-5-(benzyloxy)benzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule Class: Anthranilic Acid Derivatives / Fenamate Precursors Introduction & Mechanistic Rationale The esterification of 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule Class: Anthranilic Acid Derivatives / Fenamate Precursors

Introduction & Mechanistic Rationale

The esterification of 2-amino-5-(benzyloxy)benzoic acid presents a unique set of chemoselective and thermodynamic challenges. As a highly functionalized anthranilic acid derivative, this molecule is a critical precursor for various pharmaceuticals, including fenamate-class anti-inflammatories and kinase inhibitors.

However, standard esterification protocols often fail or produce low yields due to three competing molecular dynamics:

  • Zwitterionic Deactivation: The proximity of the ortho-amino and carboxylic acid groups creates a stable zwitterionic network. This reduces the electrophilicity of the carbonyl carbon and drastically lowers the molecule's solubility in non-polar organic solvents.

  • Chemoselectivity (O- vs. N-Alkylation): The electron-donating 5-benzyloxy group enriches the aromatic ring via resonance, marginally increasing the nucleophilicity of the ortho-amine. Direct alkylation under basic conditions frequently results in competitive N-alkylation or N,N-dialkylation.

  • Protecting Group Lability: While the benzyloxy ether is stable to mild acids and bases, it strictly precludes the use of strong Lewis acids (e.g.,

    
    ) or catalytic hydrogenation during downstream esterification workflows.
    

To navigate these hurdles, we outline three field-proven methodologies, each tailored to specific synthetic requirements ranging from simple methyl esterification to the coupling of complex, sterically hindered alcohols.

Methodological Workflows & Logic

Esterification_Pathways SM 2-amino-5-(benzyloxy)benzoic acid (Zwitterionic, Sterically Hindered) M1 Method A: Thionyl Chloride (SOCl2 / ROH) SM->M1 Acidic Activation M2 Method B: Isatoic Anhydride (Diphosgene / Base) SM->M2 Phosgenation M3 Method C: Direct Alkylation (R-X / Base) SM->M3 Mild Base P1 Simple Esters (Methyl/Ethyl) M1->P1 Reflux Int 5-Benzyloxyisatoic Anhydride (Amine Masked) M2->Int Aqueous HCl P3 Alkyl Esters + N-Alkylated Byproducts M3->P3 SN2 Displacement P2 Complex Esters (Zero N-Alkylation) Int->P2 ROH, Heat, -CO2

Logical workflow for the chemoselective esterification of 2-amino-5-(benzyloxy)benzoic acid.

Experimental Protocols & Causality

Protocol A: In Situ Acid Chloride Activation (Thionyl Chloride Method)

Best For: Simple, unhindered primary alcohols (e.g., Methanol, Ethanol). Causality: Traditional Fischer esterification (using


) is sluggish because protonation of the ortho-amine further deactivates the adjacent carbonyl. By using 

, we bypass the Fischer equilibrium by generating an intermediate acid chloride and anhydrous

in situ, driving the reaction irreversibly forward.

Step-by-Step Procedure:

  • Solvent Preparation: Cool 10.0 volumes of anhydrous methanol to 0 °C under an inert atmosphere.

  • Activation: Add 2.0 equivalents of

    
     dropwise. Rationale: Adding 
    
    
    
    to the alcohol first generates methyl chlorosulfite and
    
    
    , preventing the degradation of the benzyloxy group that could occur if pure
    
    
    were added directly to the solid substrate.
  • Substrate Addition: Add 1.0 equivalent of 2-amino-5-(benzyloxy)benzoic acid portion-wise.

  • Reflux: Heat the mixture to 65 °C for 6–8 hours.

  • Workup & Validation Checkpoint: Concentrate the mixture in vacuo. Critical Step: The residue is the hydrochloride salt of the product. You MUST quench with saturated aqueous

    
     until the aqueous layer reaches pH 8. This frees the amine, allowing the product to partition into the organic extraction phase (EtOAc).
    
Protocol B: The Isatoic Anhydride (IA) Route (The Gold Standard)

Best For: Complex, bulky, or secondary alcohols where N-alkylation must be completely avoided. Causality: Reacting the anthranilic acid with1[1] forms a 5-benzyloxyisatoic anhydride intermediate. This brilliantly masks the amine while simultaneously activating the carboxylate. Subsequent nucleophilic attack by an alcohol opens the ring and triggers decarboxylation, yielding the pure ester[2].

Step-by-Step Procedure:

  • Anhydride Formation: Suspend 1.0 eq of the starting material in 2N aqueous

    
    . Vigorously stir and add 1.2 eq of trichloromethyl chloroformate dropwise[3]. Rationale: The acidic medium prevents rapid hydrolysis of the diphosgene, while the equilibrium concentration of the free amine is sufficient to attack the reagent. The resulting 5-benzyloxyisatoic anhydride is highly insoluble and precipitates out, driving the reaction to completion.
    
  • Isolation: Filter the pale-yellow isatoic anhydride precipitate, wash with cold water, and dry under high vacuum.

  • Ring Opening: Suspend the intermediate in the target alcohol (or a THF solution of the alcohol). Add a catalytic amount (0.1 eq) of

    
     or DMAP.
    
  • Validation Checkpoint: Heat to 45–80 °C. The reaction will actively evolve

    
     gas[2]. The cessation of bubbling is a self-validating physical indicator that the conversion to the ester is complete.
    
Protocol C: Mild Base-Promoted Direct Alkylation

Best For: Benzylic, allylic, or highly reactive primary alkyl halides. Causality: To prevent the amine from acting as a nucleophile, a mild, bulky base (


) is used. The "cesium effect" enhances the solubility and nucleophilicity of the carboxylate anion, kinetically favoring O-alkylation over N-alkylation.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of the acid in anhydrous DMF (0.2 M concentration).

  • Add 1.05 eq of

    
     and stir for 15 minutes at room temperature to form the carboxylate salt.
    
  • Add 1.05 eq of the alkyl halide (e.g., benzyl bromide) dropwise. Rationale: Strict stoichiometric control prevents over-alkylation.

  • Stir at room temperature for 2–4 hours. Monitor via TLC; N-alkylated byproducts will appear as distinct, lower-Rf spots if the reaction is left running too long.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each protocol based on empirical anthranilic acid esterification data:

MetricProtocol A (SOCl₂ / ROH)Protocol B (Isatoic Anhydride)Protocol C (Alkyl Halide)
Ideal Alcohol Scope Unhindered Primary (MeOH, EtOH)Primary, Secondary, BulkyBenzylic, Allylic, Primary
N-Alkylation Risk Very Low (Amine is protonated)Zero (Amine is covalently masked)Moderate to High
Reaction Time 6 – 8 hours2 hours (Step 1) + 3 hours (Step 2)2 – 4 hours
Scalability Excellent (Kilogram scale)Excellent (Preferred in Pharma)Fair (Limited by exotherms/byproducts)
Typical Yield 85% – 95%75% – 85% (Over 2 steps)60% – 80%

References

  • Process for preparing esters of anthranilic acid (US3123631A) . Google Patents. Verified mechanism of isatoic anhydride ring-opening via base-catalyzed alcoholysis. 2[2]

  • Anthranilic acid . Wikipedia. Overview of anthranilic acid reactivity, including phosgene-mediated isatoic anhydride formation. 1[1]

  • Alkyl and acyl substituted quinolines (US5382572A) . Google Patents. Direct documentation of 2-amino-5-benzyloxy-benzoic acid utilization and its conversion using trichloromethyl chloroformate in aqueous HCl. 3[3]

Sources

Application

Application Note: Scalable Synthetic Routes for Methyl 2-amino-5-(benzyloxy)benzoate

Document ID: AN-8842-Chem Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) Executive Summary & Pharmacological Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-8842-Chem Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9)

Executive Summary & Pharmacological Context

Methyl 2-amino-5-(benzyloxy)benzoate is a highly valued bifunctional building block in medicinal chemistry. It serves as a critical synthetic intermediate in the development of quinazolinedione derivatives, which are potent and selective inhibitors of Phosphodiesterase 7 (PDE7) 1.

PDE7 is an intracellular enzyme responsible for the hydrolysis of the secondary messenger cAMP. By inhibiting PDE7, downstream active pharmaceutical ingredients (APIs) derived from this intermediate elevate intracellular cAMP concentrations. This triggers specific phosphorylation pathways that provide neuroprotective and anti-inflammatory responses, making them prime candidates for treating central nervous system (CNS) and cardiovascular disorders 2.

G API Quinazolinedione API (Derived from Intermediate) PDE7 PDE7 Enzyme API->PDE7 Inhibits cAMP Intracellular cAMP PDE7->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB / Gene Expression PKA->CREB Phosphorylates

Figure 1: PDE7 inhibition pathway modulated by APIs derived from the target intermediate.

Mechanistic Causality in Synthetic Design

The synthesis of Methyl 2-amino-5-(benzyloxy)benzoate requires strict chemoselectivity. The starting material, 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid), contains three reactive functional groups: a carboxylic acid, an aromatic amine, and a phenol.

Step 1: Fischer Esterification

We employ a classic Fischer esterification using methanol and a catalytic amount of concentrated sulfuric acid 3. Causality: While coupling agents (e.g., EDC/HOBt) could achieve this, Fischer esterification is highly scalable, atom-economical, and avoids the generation of complex urea byproducts. The strongly acidic conditions protonate the amine, protecting it from unwanted side reactions while activating the carbonyl carbon for nucleophilic attack by methanol.

Step 2: Chemoselective O-Benzylation

The critical challenge is alkylating the phenol without alkylating the aniline. Causality: The aniline group is deactivated by the ortho-electron-withdrawing ester, but it retains residual nucleophilicity. However, the phenolic hydroxyl is significantly more acidic (


) than the aniline (

). By utilizing a mild base like Potassium Carbonate (

) in a polar aprotic solvent (DMF), we selectively deprotonate the phenol to form a phenoxide anion without generating the highly nucleophilic anilide anion. This ensures >99% chemoselectivity for O-alkylation over N-alkylation.

Synth SM 5-Hydroxyanthranilic Acid (Starting Material) Step1 Fischer Esterification MeOH, H2SO4, 65°C SM->Step1 Int Methyl 2-amino-5- hydroxybenzoate Step1->Int Step2 Selective O-Benzylation BnBr, K2CO3, DMF, 60°C Int->Step2 Prod Methyl 2-amino-5- (benzyloxy)benzoate Step2->Prod

Figure 2: Two-step scalable synthetic workflow for Methyl 2-amino-5-(benzyloxy)benzoate.

Quantitative Data: Benzylation Optimization

To validate the causality of our reagent selection, a solvent and base screening was conducted. The data below demonstrates why


 in DMF is the optimal self-validating system for this transformation.
EntrySolventBase (1.5 eq)Temp (°C)Time (h)Isolated Yield (%)O- vs N-Alkylation Ratio
1Acetone

56 (Reflux)1278%>99:1
2 DMF

60 4 92% >99:1
3DMF

60384%90:10
4THFNaH0 to 25245%60:40

Table 1: Optimization of O-benzylation conditions. Entry 2 provides the optimal balance of reaction kinetics, yield, and strict chemoselectivity.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the process can be halted or corrected dynamically.

Protocol A: Synthesis of Methyl 2-amino-5-hydroxybenzoate

Objective: Conversion of the carboxylic acid to a methyl ester.

  • Reactor Charging: To a clean, dry 1 L round-bottom flask, add 2-amino-5-hydroxybenzoic acid (50.0 g, 326 mmol) and anhydrous Methanol (500 mL, 10 volumes).

  • Acid Catalysis: Cool the suspension to 0°C using an ice bath. Slowly add concentrated

    
     (17.4 mL, 326 mmol) dropwise over 30 minutes to manage the exothermic protonation.
    
  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 65°C for 48 hours.

  • IPC Checkpoint: Sample 50 µL of the mixture, dilute in 1 mL MeOH, and analyze via TLC (DCM:MeOH 9:1, UV 254 nm). The starting material (

    
    ) should be completely consumed, replaced by a new spot (
    
    
    
    ).
  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove ~80% of the methanol.

    • Pour the residue into crushed ice (400 g) and slowly add saturated aqueous

      
       until the pH reaches 7.5–8.0. (Caution: Vigorous 
      
      
      
      evolution).
    • Extract the aqueous layer with Ethyl Acetate (3 × 300 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Validation: Yields an off-white solid (50.1 g, 92%). LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    168.06, found 168.1.
Protocol B: Synthesis of Methyl 2-amino-5-(benzyloxy)benzoate

Objective: Chemoselective O-benzylation of the phenolic hydroxyl.

  • Reactor Charging: Dissolve Methyl 2-amino-5-hydroxybenzoate (40.0 g, 239 mmol) in anhydrous DMF (200 mL) in a 500 mL reactor under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous

    
     (49.6 g, 359 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
    
  • Alkylation: Add Benzyl bromide (29.8 mL, 251 mmol, 1.05 eq) dropwise over 20 minutes.

  • Heating: Heat the reaction mixture to 60°C and stir for 4 hours.

  • IPC Checkpoint: Analyze via HPLC or TLC (Hexane:EtOAc 3:1). The intermediate (

    
    ) must be completely converted to the product (
    
    
    
    ).
  • Workup & Isolation:

    • Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (1.0 L).

    • A precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation and removal of DMF into the aqueous phase.

    • Filter the solid via a Buchner funnel and wash the filter cake thoroughly with distilled water (3 × 200 mL) followed by cold heptane (100 mL).

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Validation: Yields a light yellow powder (56.6 g, 92%). LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    258.11, found 258.1.
    
    
    NMR (
    
    
    , 400 MHz) will confirm the presence of the benzyl
    
    
    singlet at ~5.0 ppm and the unreacted aniline
    
    
    broad singlet at ~5.5 ppm.

References

  • Title: Inhibitors of cyclic AMP phosphodiesterase. 4.
  • Title: CA2758234A1 - Therapeutic applications in the cardiovascular field of quinazolinedione derivatives Source: Google Patents URL
  • Title: US9533985B2 - Sulfonamide derivative and medicinal use thereof Source: Google Patents URL

Sources

Method

Application Note: Advanced N-Functionalization Strategies for Methyl 2-amino-5-(benzyloxy)benzoate

Introduction & Pharmacological Context Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a highly valued anthranilate derivative in medicinal chemistry and drug discovery[1]. Functioning as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a highly valued anthranilate derivative in medicinal chemistry and drug discovery[1]. Functioning as a critical building block, it is frequently utilized in the synthesis of quinazolinedione derivatives, which are potent inhibitors of Phosphodiesterase 7 (PDE7) and Phosphodiesterase 8 (PDE8)[2].

The therapeutic rationale for targeting these enzymes lies in their role in hydrolyzing the secondary messenger cyclic AMP (cAMP) into inactive 5'-AMP. By inhibiting PDE7/8, intracellular cAMP concentrations increase, which subsequently activates Protein Kinase A (PKA) signaling pathways. This cascade is essential for modulating immune responses and treating various central nervous system (CNS) and cardiovascular disorders[3].

Pathway Drug N-Functionalized Derivative (PDE7 Inhibitor) PDE7 PDE7 Enzyme Drug->PDE7 Inhibits cAMP cAMP (Active Messenger) PDE7->cAMP Depletes AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by PDE7 PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Therapeutic Response (CNS / Cardiovascular) PKA->Response Cellular Signaling

Fig 1: Mechanism of action for PDE7 inhibitors derived from functionalized anthranilates.

Chemical Reactivity & Mechanistic Insights

Functionalizing the C2-amino group of Methyl 2-amino-5-(benzyloxy)benzoate presents unique synthetic challenges. As an aniline derivative, the nucleophilicity of the nitrogen lone pair is inherently reduced by resonance with the aromatic ring.

The Causality of Deactivation: The presence of the ortho-methyl ester group (-COOMe) severely dampens the amine's reactivity through two mechanisms:

  • Inductive/Resonance Withdrawal: The ester acts as an electron-withdrawing group (EWG), pulling electron density away from the amine.

  • Intramolecular Hydrogen Bonding: The amine protons form a stable hydrogen bond with the carbonyl oxygen of the ester, locking the lone pair in a less reactive conformation.

Because of this deactivation, direct alkylation with alkyl halides is notoriously difficult to control, often resulting in poor yields and complex mixtures of unreacted starting material and over-alkylated (tertiary amine) byproducts[4]. To overcome this, Reductive Amination and Activated Amidation are the preferred, high-yielding workflows.

G Start Methyl 2-amino-5-(benzyloxy)benzoate (Deactivated Aniline) RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Start->RedAm Preferred Alkylation Amidation Amidation (Acyl Chloride + DMAP) Start->Amidation Preferred Acylation DirectAlk Direct Alkylation (Alkyl Halide + Base) Start->DirectAlk Avoid Prod1 Secondary Amine (High Yield, Mono-selective) RedAm->Prod1 Prod2 Amide (High Yield, Stable) Amidation->Prod2 Prod3 Mixture of 1°, 2°, 3° Amines (Low Yield, Poor Control) DirectAlk->Prod3

Fig 2: Strategic workflow for the N-functionalization of deactivated anthranilates.

Quantitative Data: Reaction Optimization

To guide experimental design, the following table summarizes the comparative efficiency of various N-functionalization strategies applied to deactivated anthranilate systems.

Reaction TypeReagents / ElectrophileCatalyst / AdditiveTemp (°C)Time (h)Typical YieldSelectivity / Outcome
Reductive Amination Aldehyde, NaBH(OAc)₃AcOH (cat.)254 - 1275 - 85% >95% Mono-alkylated
Direct Alkylation Alkyl Halide, K₂CO₃None8024<30%Poor (Di-alkylation)
Amidation (Activated) Acyl Chloride, DIPEADMAP (10 mol%)0 to 252 - 680 - 90% >99% N-Acylated
Amidation (Coupling) Carboxylic Acid, EDCHOBt252440 - 60%Moderate (Sluggish)

Validated Experimental Protocols

Protocol A: Selective Mono-Alkylation via Direct Reductive Amination

Rationale: Direct reductive amination converts the carbonyl group of an aldehyde to an amine via an intermediate imine[5]. Because imines only form once on a given primary amine, subsequent reduction by sodium triacetoxyborohydride (NaBH(OAc)₃) strictly yields the secondary amine, completely avoiding the over-alkylation plague of direct halide substitution[4].

Materials:

  • Methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 - 2.0 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 2-amino-5-(benzyloxy)benzoate (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous DCE (5 mL) under an inert nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol). Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation step despite the poor nucleophilicity of the anthranilate[6]. Stir at room temperature for 1-2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Stir the suspension at room temperature for 4-12 hours.

  • Quenching: Carefully add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoints:

  • Visual/Physical: Effervescence (CO₂ gas) during the NaHCO₃ quench validates the neutralization of acetic acid and the destruction of unreacted hydride species.

  • Analytical: TLC monitoring will show the disappearance of the starting material (typically highly fluorescent under 254 nm UV) and the appearance of a less polar spot (the secondary amine). LC-MS will confirm a mass shift of + [Aldehyde Mass] - 16 (Oxygen) + 2 (Protons).

Protocol B: N-Acylation (Amidation) using Acyl Chlorides

Rationale: Due to the hydrogen-bonded and deactivated nature of the C2-amine, standard peptide coupling reagents (like EDC/HOBt) often result in incomplete conversion. Utilizing a highly reactive acyl chloride in tandem with 4-Dimethylaminopyridine (DMAP) forces the reaction forward via a highly electrophilic acylpyridinium intermediate[7].

Materials:

  • Methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq)

  • Acyl Chloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the anthranilate (1.0 mmol), DIPEA (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation of the acyl chloride and suppresses potential side reactions at the benzyloxy ether oxygen.

  • Addition: Add the acyl chloride (1.5 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Separate the organic layer.

  • Selective Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

Self-Validation Checkpoints:

  • Purification Cue: The 1M HCl wash is a critical self-validating step; it selectively protonates and extracts the DMAP and DIPEA into the aqueous layer, ensuring the organic layer contains only the neutral amide product and unreacted starting materials.

  • Analytical: The resulting amide will exhibit a distinct downfield shift of the remaining N-H proton in ¹H-NMR (typically >10.0 ppm) due to the strong deshielding effect of the newly formed carbonyl group, confirming successful acylation.

References

  • methyl 2-amino-5-(benzyloxy)
  • Source: google.
  • Source: google.
  • Source: masterorganicchemistry.
  • Source: wikipedia.
  • Source: jocpr.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-amino-5-(benzyloxy)benzoate Synthesis

Ticket ID: YIELD-OPT-5BN Status: Open Subject: Optimizing Yield & Selectivity in 5-Benzyloxy Anthranilate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2] Executive Summary & Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: YIELD-OPT-5BN Status: Open Subject: Optimizing Yield & Selectivity in 5-Benzyloxy Anthranilate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Molecule Dashboard

You are encountering yield losses likely due to chemoselectivity issues during the reduction step or regioselectivity errors during alkylation. This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of the Methyl 2-amino-5-(benzyloxy)benzoate scaffold.

Compound Specifications
PropertyDataCritical Note
CAS 116027-17-9Verify against CAS 27475-09-8 (Acetyl analog) to avoid ordering errors.[1][2][3]
MW 257.29 g/mol
Solubility DMSO, DMF, EtOAcInsoluble in water. Do not use aqueous washes without an organic co-solvent.[2]
Stability Air-sensitive (Amine)The primary amine is prone to oxidation (browning) upon prolonged air exposure.[1] Store under Argon.[1][4]

Route Selection Strategy

To improve yield, you must first diagnose if you are on the correct synthetic pathway. There are two primary routes.[1] Route A (Nitro Reduction) is the industry standard for high yield. Route B (O-Alkylation) is prone to significant side reactions (N-alkylation).[1]

Decision Matrix: Pathway Analysis

SynthesisPathways Start Target: Methyl 2-amino-5-(benzyloxy)benzoate RouteA Route A: Nitro Reduction (Recommended) Start->RouteA RouteB Route B: O-Alkylation (High Risk) Start->RouteB StepA1 Precursor: Methyl 5-(benzyloxy)-2-nitrobenzoate RouteA->StepA1 StepB1 Precursor: Methyl 5-amino-2-hydroxybenzoate (Mesalazine Methyl Ester) RouteB->StepB1 StepA2 Critical Step: Chemoselective Reduction StepA1->StepA2 RiskA Risk: Benzyl Ether Cleavage (If Pd/C used) StepA2->RiskA StepB2 Critical Step: Williamson Ether Synthesis StepB1->StepB2 RiskB Risk: N-Alkylation vs O-Alkylation Competition StepB2->RiskB

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for scale-up.[1][2]

Troubleshooting Guide: Route A (Nitro Reduction)

Context: You are reducing Methyl 5-(benzyloxy)-2-nitrobenzoate to the target amine.[1][2]

Issue: "My yield is low because the benzyl group is falling off."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas. Mechanism: Pd/C is an excellent catalyst for hydrogenolysis.[1] It will reduce the nitro group, but it will also cleave the O-Benzyl ether bond, converting your product back into the phenol (Methyl 2-amino-5-hydroxybenzoate).[1][2]

Corrective Protocol: The Iron/Ammonium Chloride Method (Bechamp Reduction)

This method is chemoselective. It reduces the nitro group without touching the benzyl ether or the methyl ester.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of Methyl 5-(benzyloxy)-2-nitrobenzoate in a mixture of Ethanol/Water (4:1 v/v) .

  • Additives: Add 5.0 eq of Iron powder (fine mesh) and 3.0 eq of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Why? The reaction is heterogeneous.[5] Vigorous stirring is required to scour the iron surface.

  • Monitoring: Check TLC every 30 mins. The nitro compound is usually less polar than the amine.

  • Workup (Critical for Yield):

    • The reaction produces iron oxide sludge. Do not just filter.

    • Filter the hot mixture through a Celite pad. Wash the pad copiously with hot ethanol.

    • Concentrate the filtrate.[6] Partition between EtOAc and Water.[7]

    • Yield Tip: The amine may trap in the iron sludge. Washing with warm EtOAc is mandatory.[1]

Alternative Catalyst: If you must use hydrogenation, switch from Pd/C to Pt/C (Sulfided) or Raney Nickel . These are less active toward O-debenzylation [1].[1]

Troubleshooting Guide: Route B (O-Alkylation)

Context: You are reacting Methyl 5-amino-2-hydroxybenzoate with Benzyl Bromide.

Issue: "I am getting a mixture of products (N-alkylated vs O-alkylated)."

Diagnosis: The amino group (-NH2) is competing with the hydroxyl group (-OH) as a nucleophile.[1] Mechanism: Under strong basic conditions, the phenoxide is formed, but the amine remains nucleophilic.[2] If the base is too strong (e.g., NaH) or the solvent promotes N-alkylation, you lose selectivity.[2]

Corrective Protocol: Controlled Williamson Ether Synthesis

To favor O-alkylation, you must exploit the acidity difference between the phenol (


) and the aniline (

).

Step-by-Step Protocol:

  • Solvent: Use Acetone or Acetonitrile (Polar Aprotic).[1] Avoid DMF if possible, as it can accelerate N-alkylation at high temps.[1][2]

  • Base: Use Potassium Carbonate (

    
    )  (anhydrous, 1.5 eq).
    
    • Why?

      
       is strong enough to deprotonate the phenol to phenoxide (making it a better nucleophile) but too weak to deprotonate the amine.
      
  • Reagent: Add Benzyl Bromide (1.05 eq). Do not use large excess.

  • Temperature: Reflux gently (

    
    ).
    
  • Additives: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq).

    • Finkelstein Logic:[1] KI converts Benzyl Bromide to Benzyl Iodide in situ, which is a softer, more reactive electrophile, favoring the softer phenoxide nucleophile over the harder amine [2].[2]

Purification & Stability FAQs

Q: The product is an oil, but it should be a solid. How do I crystallize it?

A: This compound often "oils out" due to residual solvent impurities.[1]

  • Evaporate: Ensure all DMF/Alcohol is removed (high vacuum).

  • Solvent System: Dissolve in a minimum amount of hot Ethyl Acetate .

  • Anti-solvent: Slowly add Hexanes or Heptane until cloudy.[1]

  • Cooling: Let it stand at

    
     overnight. Scratch the glass to induce nucleation.
    
Q: My product turns brown after 24 hours.

A: Anilines are oxidation-prone.[1]

  • Storage: Store under Nitrogen/Argon at

    
    .
    
  • Stabilization: If storing as a solution, ensure the solvent is degassed.

  • Salt Formation: Converting the free base to the Hydrochloride salt (HCl) significantly increases shelf-life stability.[1] Bubble HCl gas through an ethereal solution of the product to precipitate the stable salt.

Comparative Yield Data

MethodTypical YieldPurity ProfileMajor Impurity
Route A: Pd/C Hydrogenation < 40%LowDe-benzylated phenol (Product of hydrogenolysis)
Route A: Fe/NH4Cl (Recommended) 85-92% HighIron salts (removed by Celite)
Route A: Na2S2O4 (Dithionite) 70-80%MediumSulfur contaminants
Route B: K2CO3/Acetone 60-75%MediumN-benzyl impurity

References

  • BenchChem. (2025).[1][6][7][8] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from BenchChem Technical Library.[1] Link

  • PubChem. (2025).[1][9] Methyl 5-amino-2-hydroxybenzoate (Compound Summary). National Library of Medicine. Link

  • Yasuhara, A., et al. (1999).[4] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel. Journal of Organic Chemistry. Link

  • CymitQuimica. (2023).[1] Methyl 5-acetyl-2-(benzyloxy)benzoate Product Data. Link

Sources

Optimization

Purification methods for Methyl 2-amino-5-(benzyloxy)benzoate recrystallization

Welcome to the Application Scientist Support Center. This guide is designed for researchers and process chemists handling the purification of Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and process chemists handling the purification of Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9). This compound is a highly valuable synthetic intermediate, most notably utilized in the development of phosphodiesterase (PDE) inhibitors and lixazinone prodrugs targeting cardiovascular and central nervous system disorders[1][2].

Due to the presence of a reactive free aniline and a hydrolyzable methyl ester, its purification requires strict control over thermal, oxidative, and solvent parameters. This document provides a self-validating recrystallization protocol, mechanistic troubleshooting guides, and structural FAQs to ensure high-yield, high-purity recovery.

Physicochemical Profiling

Understanding the molecular vulnerabilities of the target compound is the first step in designing a robust purification strategy.

ParameterValue / DescriptionImpact on Purification Strategy
CAS Number 116027-17-9Standardizes raw material sourcing[3].
Molecular Formula C15H15NO3N/A
Molecular Weight 257.28 g/mol Moderate lipophilicity dictates the use of moderately polar solvent systems[3].
Functional Groups Aniline, Methyl Ester, Benzyl EtherHighly susceptible to radical oxidation (amine) and catalytic hydrolysis (ester).
Solubility Profile Soluble in EtOAc, DCM, MeOH. Insoluble in Hexanes, Water.Ideal candidate for a binary solvent (solvent/anti-solvent) recrystallization system.

Core Recrystallization Protocol (EtOAc / Hexanes System)

The following methodology leverages an Ethyl Acetate (solvent) and Hexanes (anti-solvent) system. Every step is designed as a self-validating system to ensure real-time quality control during the experiment.

Step 1: Inert Dissolution

  • Action: Suspend 10.0 g of crude Methyl 2-amino-5-(benzyloxy)benzoate in 30 mL of anhydrous Ethyl Acetate (EtOAc) under a strict nitrogen (N₂) atmosphere. Heat to 65°C with gentle stirring.

  • Causality: The N₂ atmosphere prevents the formation of highly conjugated, colored quinone-imine impurities caused by the oxidation of the electron-rich 2-amino group[4].

  • Validation Checkpoint: The mixture must transition to a clear, albeit colored, solution. If turbidity persists after 10 minutes at 65°C, add EtOAc in 2 mL increments until optical clarity is achieved. This validates the complete dissolution of the target compound.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed fritted glass funnel (medium porosity) into a pre-weighed, N₂-purged receiving flask.

  • Causality: Removes insoluble polymeric byproducts or inorganic salts (e.g., residual palladium or iron catalysts from the preceding nitro-reduction step).

  • Validation Checkpoint: The filtrate must be optically clear. If premature crystallization occurs in the funnel stem, it indicates the glassware was insufficiently warmed; re-dissolve the precipitate with a minimal amount of boiling EtOAc.

Step 3: Anti-Solvent Addition & Nucleation

  • Action: Maintain the filtrate at 60°C. Dropwise, add anhydrous Hexanes (approx. 40–50 mL) until the cloud point is reached.

  • Causality: Hexanes lower the dielectric constant of the medium, selectively forcing the moderately polar target compound out of solution while retaining highly lipophilic impurities.

  • Validation Checkpoint: A faint, persistent opalescence that does not disappear upon swirling confirms the exact boundary of supersaturation has been achieved.

Step 4: Controlled Crystallization

  • Action: Remove the heat source. Allow the flask to cool ambiently to 20°C over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

  • Causality: A slow cooling gradient promotes the formation of a highly ordered crystal lattice, actively excluding structurally dissimilar impurities.

  • Validation Checkpoint: The formation of distinct, off-white to pale yellow needles validates successful nucleation and growth.

Step 5: Isolation and Drying

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Hexanes. Dry under vacuum (10 mbar) at 40°C for 12 hours, protected from ambient light.

  • Validation Checkpoint: The final mass should yield a constant weight. HPLC purity should exceed 99.0%.

Process Visualization

RecrystallizationWorkflow Start Crude Methyl 2-amino- 5-(benzyloxy)benzoate Dissolve Dissolution (Hot EtOAc, N2 atm) Start->Dissolve HotFilter Hot Filtration (Remove Particulates) Dissolve->HotFilter Prevent oxidation Cooling Controlled Cooling & Anti-solvent (Hexanes) HotFilter->Cooling Crystallize Nucleation & Crystal Growth Cooling->Crystallize Supersaturation FilterWash Vacuum Filtration & Cold Hexane Wash Crystallize->FilterWash Dry Vacuum Drying (40°C, Protect from Light) FilterWash->Dry Pure Pure Crystals (>99% HPLC) Dry->Pure

Workflow for the recrystallization of Methyl 2-amino-5-(benzyloxy)benzoate using EtOAc/Hexanes.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it?

Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which the solution becomes supersaturated[5]. For Methyl 2-amino-5-(benzyloxy)benzoate, the lipophilic benzyl ether group significantly lowers the crystalline lattice energy compared to simpler aminobenzoates. If the anti-solvent is added too rapidly while the solution is still too hot, the compound separates as an oil rather than a solid lattice. Solution:

  • Adjust the solvent ratio by using a system with a steeper solubility curve (e.g., Toluene/Heptane instead of EtOAc/Hexanes).

  • Seed the solution with a few milligrams of pure crystals just before it reaches the cloud point.

  • drastically lower the cooling rate (e.g., cooling at 0.1°C/minute) to favor solid nucleation over liquid phase separation.

Q2: The recrystallized product has a pink or brown discoloration. What caused this?

Causality: The free aniline (2-amino group) is highly susceptible to radical-mediated air oxidation, especially under light and heat. This process forms highly conjugated, colored quinone-imine or azo species[4]. Even trace amounts (<0.1%) of these impurities will heavily discolor the bulk white/off-white powder. Solution: Always degas your solvents by sparging with N₂ or Argon for 15 minutes prior to use. Perform the recrystallization under an inert atmosphere. If the crude is already heavily oxidized, add 5% w/w activated charcoal (Norit) during the dissolution step and perform a hot filtration to physically adsorb the polymeric oxidized impurities .

Q3: I am observing ester hydrolysis (formation of 2-amino-5-(benzyloxy)benzoic acid). How do I prevent this degradation?

Causality: The methyl ester functionality is susceptible to hydrolysis if water is present in the solvent system at elevated temperatures, a reaction often catalyzed by trace acidic or basic residues left over from previous synthetic steps (e.g., unneutralized reduction catalysts). Solution: Use strictly anhydrous solvents (e.g., dry EtOAc and Hexanes stored over molecular sieves). Avoid prolonged heating (>1 hour) during the dissolution phase.

DegradationPathways Target Methyl 2-amino- 5-(benzyloxy)benzoate Oxidation Air / O2 (Light/Heat) Target->Oxidation Hydrolysis H2O + Heat (Trace Acid/Base) Target->Hydrolysis ColoredImp Quinone-imines / Azo (Pink/Brown Impurities) Oxidation->ColoredImp Radical Oxidation AcidImp 2-amino-5-(benzyloxy) benzoic acid Hydrolysis->AcidImp Ester Cleavage

Primary degradation pathways of Methyl 2-amino-5-(benzyloxy)benzoate during purification.

Q4: HPLC analysis shows the presence of methyl 5-(benzyloxy)-2-nitrobenzoate. Why didn't recrystallization remove it?

Causality: The nitro precursor and the amino product share nearly identical molecular volumes and geometries, differing only in the oxidation state of the nitrogen atom. This structural homology leads to isomorphic co-crystallization, where the nitro impurity seamlessly substitutes into the host crystal lattice of the amine product. Solution: Recrystallization alone is thermodynamically insufficient if the nitro impurity is >5%. You must ensure complete chemical reduction during the synthesis step. If the impurity persists, perform an acid-base extraction prior to recrystallization: dissolve the crude mixture in dilute aqueous HCl (protonating the amine to make it water-soluble), wash the aqueous layer with diethyl ether to remove the neutral nitro ester, and then basify the aqueous layer with NaHCO₃ to precipitate the purified free amine.

References

  • Title: Inhibitors of cyclic AMP phosphodiesterase. 4. Synthesis and evaluation of potential prodrugs of lixazinone Source: Journal of Medicinal Chemistry (ACS Publications), 1988, 31(11), 2145-2152. URL: [Link]

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: Butterworth-Heinemann / Elsevier, 2017. URL: [Link]

  • Title: Practical Process Research and Development: A Guide for Organic Chemists, 3rd Edition Source: Academic Press / Elsevier, 2026. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Crude Methyl 2-amino-5-(benzyloxy)benzoate

Welcome to the Technical Support Center. Methyl 2-amino-5-(benzyloxy)benzoate is a critical synthetic intermediate, prominently utilized in the development of quinazolinedione-based phosphodiesterase 7 (PDE7) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 2-amino-5-(benzyloxy)benzoate is a critical synthetic intermediate, prominently utilized in the development of quinazolinedione-based phosphodiesterase 7 (PDE7) inhibitors for central nervous system and cardiovascular therapies[1][2].

The most robust synthetic route involves the chemoselective O-benzylation of methyl 2-amino-5-hydroxybenzoate using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). While the synthesis is straightforward, the crude product often contains specific impurities that can poison downstream transition-metal catalysts or complicate crystallization. This guide provides a mechanistic troubleshooting framework to help you isolate analytical-grade material.

Mechanistic Causality of Impurities

The selectivity of this reaction relies on the vast difference in acidity between the functional groups of the starting material. The phenolic hydroxyl group has a predicted pKa of approximately 9.41[3][4], allowing it to be easily deprotonated by K₂CO₃ into a highly nucleophilic phenoxide. Conversely, the aniline amino group is heavily deactivated by the electron-withdrawing methyl ester at the ortho position, rendering it a poor nucleophile[5].

Therefore, O-alkylation is kinetically and thermodynamically favored. However, deviations in stoichiometry, temperature, or solvent anhydrousness introduce three primary impurities:

  • Over-alkylation (N-benzylation): Occurs if excess BnBr is used.

  • Saponification (Hydrolysis): Occurs if adventitious water is present with the base, cleaving the methyl ester.

  • Residual Alkylating Agent: Unreacted BnBr remaining in the crude mixture.

G SM Methyl 2-amino-5-hydroxybenzoate (Starting Material) Target Methyl 2-amino-5-(benzyloxy)benzoate (Target Product) SM->Target O-Alkylation (Chemoselective) Reagents Benzyl Bromide (BnBr) K2CO3, DMF Reagents->Target Base catalysis Imp1 Methyl 2-(benzylamino)-5-(benzyloxy)benzoate (N-Alkylated Impurity) Target->Imp1 Excess BnBr N-Alkylation Imp2 2-amino-5-(benzyloxy)benzoic acid (Hydrolysis Impurity) Target->Imp2 H2O / Base Ester Saponification

Figure 1: Synthetic pathway and impurity generation for Methyl 2-amino-5-(benzyloxy)benzoate.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a +90 Da mass shift (+C₇H₆) relative to the target mass. What is this, and how do I remove it? A1: This is the N,O-dibenzylated byproduct, methyl 2-(benzylamino)-5-(benzyloxy)benzoate. It forms when the weakly nucleophilic aniline nitrogen attacks excess benzyl bromide.

  • Prevention: Strictly limit BnBr to 1.02–1.05 equivalents. Monitor the reaction via TLC; do not push the reaction to 100% conversion if N-alkylation begins to appear.

  • Removal: N-benzylation significantly decreases the polarity of the molecule. This impurity will elute much faster than the target product during silica gel column chromatography. It cannot be easily removed by acid-base extraction because the N-benzylated aniline is even less basic than the primary aniline.

Q2: I observe a highly polar impurity that stays on the baseline in TLC (Hexane/EtOAc 3:1). What is it, and how do I clear it? A2: This is 2-amino-5-(benzyloxy)benzoic acid, the saponification product. Potassium carbonate is hygroscopic; if your K₂CO₃ or DMF contains water, hydroxide ions are generated, which hydrolyze the methyl ester[1].

  • Prevention: Use anhydrous DMF and oven-dried K₂CO₃.

  • Removal: This is easily removed via an alkaline aqueous wash. During the workup, washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, pulling it entirely into the aqueous phase.

Q3: The crude oil smells strongly of benzyl bromide (a lachrymator) and refuses to crystallize. How do I purge it? A3: Residual benzyl bromide prevents crystallization by acting as a high-boiling solvent and degrades the purity of the solid.

  • Removal: Implement an in situ amine quench. Before aqueous workup, add 0.2 equivalents of ethanolamine to the reaction mixture and stir for 30 minutes. The primary amine rapidly reacts with residual BnBr to form a highly polar, water-soluble ammonium salt that is effortlessly removed during the first aqueous wash.

Experimental Protocols

To ensure a self-validating system, the following workflows integrate chemical quenching and orthogonal solubility to guarantee absolute purity.

Protocol 1: Optimized Reaction Quench & Acid-Base Extraction
  • Quench: Upon reaction completion (typically 4-6 hours at 60°C), cool the DMF solution to room temperature. Add 0.2 eq of ethanolamine and stir for 30 min to consume residual BnBr.

  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes) and Water (10 volumes).

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 5 volumes).

  • Aqueous Washes (Critical Step):

    • Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes). Causality: LiCl heavily partitions DMF into the aqueous phase, preventing it from carrying over into the organic layer.

    • Wash with saturated aqueous NaHCO₃ (2 x 5 volumes). Causality: Deprotonates and removes the hydrolysis impurity (2-amino-5-(benzyloxy)benzoic acid).

    • Wash with brine (1 x 5 volumes) to remove bulk water.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization (For >99% Purity)
  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethanol (approx. 60°C).

  • Clarification: If the solution is cloudy or dark, add activated charcoal (5% w/w), stir for 10 minutes, and filter hot through a pad of Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield. Causality: The target product has moderate solubility in cold ethanol, whereas trace N-benzylated impurities remain highly soluble and stay in the mother liquor.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold ethanol, and dry in a vacuum oven at 40°C overnight.

Quantitative Data Summary
Property / CompoundMethyl 2-amino-5-hydroxybenzoate (SM)Methyl 2-amino-5-(benzyloxy)benzoate (Target)N,O-dibenzylated (Impurity A)Hydrolysis Product (Impurity B)
Molecular Weight 167.16 g/mol 257.28 g/mol 347.41 g/mol 243.26 g/mol
pKa (Predicted) ~9.41 (Phenol)[3]~2.5 (Aniline)N/A~4.5 (Carboxylic Acid)
TLC R_f (Hex/EtOAc 3:1) 0.200.450.750.00 (Baseline)
Aqueous Solubility Moderate (in basic pH)InsolubleInsolubleHigh (in basic pH)
References

Sources

Optimization

Preventing side reactions during Methyl 2-amino-5-(benzyloxy)benzoate hydrolysis

Case ID: HYD-Bn-Anthranilate-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Chemical Challenge You are attempting to hydrolyze the methyl ester of Methyl 2-amino-5-(benzyloxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYD-Bn-Anthranilate-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemical Challenge

You are attempting to hydrolyze the methyl ester of Methyl 2-amino-5-(benzyloxy)benzoate to its corresponding free acid. While ester hydrolysis is a standard transformation, this specific substrate presents a "perfect storm" of three competing reactivities:

  • Zwitterionic Solubility: The product is an anthranilic acid derivative containing both a basic amine and an acidic carboxyl group. Incorrect pH control during workup is the #1 cause of yield loss.

  • Decarboxylation Risk: Ortho-amino benzoic acids are electronically primed for thermal decarboxylation, particularly in acidic media.

  • Oxidation Sensitivity: The electron-rich aniline ring is susceptible to air oxidation, leading to colored impurities (brown/black tars).

This guide provides a self-validating protocol designed to navigate these specific pitfalls.

Module 1: Diagnostic Troubleshooting (FAQ)

Q1: My reaction mixture turned dark brown/black. Is my product gone? Diagnosis: Oxidative Degradation. The 2-amino group activates the benzene ring, making it electron-rich and susceptible to oxidation by atmospheric oxygen, especially under basic conditions where the phenolate (if deprotected) or the aniline is highly reactive.

  • Fix: Run the hydrolysis under a strict Nitrogen or Argon atmosphere. Degas your solvents (MeOH/THF/Water) by sparging with inert gas for 15 minutes before adding the base.

  • Recovery: If the product is already dark, perform a charcoal filtration (activated carbon) during the basic phase before acidification.

Q2: I acidified the reaction to pH 1 to precipitate the product, but the yield is very low. Where is it? Diagnosis: Salt Formation (Solubility Trap). Unlike simple benzoic acids, your product is amphoteric. At pH 1, you have protonated the amine (


), forming the hydrochloride salt. This salt is often water-soluble and will remain in the aqueous filtrate.
  • Fix: You must target the Isoelectric Point (pI) . For anthranilic acids, this is typically between pH 4.0 and 5.0. Adjust the pH carefully using mild acid (acetic acid or dilute HCl) and stop when precipitation maximizes.

Q3: I see a new spot on TLC that is less polar than the product. What is it? Diagnosis: Decarboxylation. If you heated the reaction (reflux) or used strong acid during workup, you likely generated 4-(benzyloxy)aniline . The carboxyl group ortho to the amino group is labile.

  • Fix: Limit reaction temperature to <50°C. Avoid boiling during the acidification step.

Q4: Can I use hydrogenation (H2/Pd) to speed up the reaction? Diagnosis: Catastrophic Failure. Hydrogenation will cleave the benzyl ether bond (


), destroying your protecting group and yielding 5-hydroxyanthranilic acid, which is extremely unstable to oxidation.
  • Fix: Use strictly chemical saponification (LiOH or NaOH).

Module 2: Optimized Experimental Protocol

This protocol prioritizes mildness to prevent decarboxylation and oxidation.

Reagents & Stoichiometry
ComponentEquiv.RoleRationale
Substrate 1.0ReactantMethyl 2-amino-5-(benzyloxy)benzoate
LiOH·H2O 3.0ReagentLithium Hydroxide is milder than NaOH and often provides better solubility in THF mixtures.
THF 5 VolSolventSolubilizes the organic ester.
MeOH 2 VolCo-solventMiscibility bridge between THF and Water.
Water 3 VolSolventRequired for hydrolysis mechanism.
Step-by-Step Workflow
  • Dissolution (Inert Atmosphere):

    • Charge the substrate into the flask.

    • Add THF and MeOH.

    • Crucial: Sparge the solution with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Saponification:

    • Dissolve LiOH·H2O in the calculated volume of water (degassed).

    • Add the aqueous base dropwise to the organic solution at Room Temperature (RT).

    • Stir at RT to 45°C . Do not reflux.

    • Monitor by TLC or HPLC until the ester is consumed (typically 2-4 hours).

  • Workup (The "Soft Landing"):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF/MeOH. Do not heat above 40°C.

    • You now have an aqueous solution of the lithium carboxylate (pH > 12).

    • Optional: Wash this aqueous phase with Ethyl Acetate to remove non-polar impurities (unreacted ester or decarboxylated byproducts).

    • Acidification: Cool the aqueous phase to 0-5°C.

    • Slowly add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • STOP adding acid when the pH reaches 4.5 - 5.0 .

    • Observation: A thick precipitate should form.

  • Isolation:

    • Filter the solid.

    • Wash the cake with cold water (pH adjusted to 5) to remove lithium salts.

    • Dry under vacuum at 40°C.

Module 3: Mechanism & Logic Visualization

Figure 1: Reaction Pathways & Side Reaction Risks

This diagram illustrates the desired pathway versus the two primary failure modes: Decarboxylation and Benzyl Cleavage.

ReactionPathways SM Methyl 2-amino-5-(benzyloxy)benzoate (Substrate) Inter Lithium Carboxylate (Stable Intermediate) SM->Inter LiOH, THF/H2O RT to 45°C Side2 5-hydroxyanthranilic acid (Ether Cleavage Impurity) SM->Side2 H2/Pd or Lewis Acids (BBr3) Prod 2-amino-5-(benzyloxy)benzoic acid (Target Product) Inter->Prod Careful Acidification (pH 4.5) Side1 4-(benzyloxy)aniline (Decarboxylation Impurity) Inter->Side1 Heat (>80°C) or Strong Acid

Caption: Figure 1. Chemoselective pathway (Green) vs. thermal/chemical degradation risks (Red).

Figure 2: Workup Decision Logic (Isoelectric Point)

This flow chart guides the user through the critical pH adjustment step to maximize yield.

WorkupLogic Start Aqueous Carboxylate Solution (pH > 12) Acidify Add 1M HCl Dropwise Monitor pH Meter Start->Acidify CheckPH Check pH Acidify->CheckPH pH_High pH > 7 (Soluble Salt) CheckPH->pH_High Not enough acid pH_Target pH 4.5 - 5.0 (Isoelectric Point) CheckPH->pH_Target Ideal Range pH_Low pH < 2.0 (Ammonium Salt) CheckPH->pH_Low Overshot Acid pH_High->Acidify Continue Result_Target Target Precipitates (Maximum Recovery) pH_Target->Result_Target Result_Low Product Re-dissolves (Yield Loss + Salt Contam.) pH_Low->Result_Low Result_High Product stays in water (Yield Loss) Result_Low->Acidify Back-titrate with NaOH to pH 4.5

Caption: Figure 2. The "Goldilocks Zone" for pH adjustment. Deviating from pH 4.5 results in solubility losses.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Confirming stability of benzyl ethers to basic hydrolysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for hydrolysis of anthranilic esters).

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. (Mechanistic insight into the stability and decarboxylation of salicylic/anthranilic acid derivatives).

  • Srinivas, K., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 190(1-3), 272-279. (Data on thermal decarboxylation of anthranilic acid derivatives).

  • BenchChem. (2025).[1] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (Verification of benzyl ether cleavage conditions).

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Methyl 5-(benzyloxy)anthranilate Reactions

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Methyl 5-(benzyloxy)anthranilate (CAS 116027-17-9)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Methyl 5-(benzyloxy)anthranilate (CAS 116027-17-9)[1]. This compound is a critical synthetic intermediate in the development of quinazolinedione derivatives, which are potent and selective inhibitors of Phosphodiesterase 7 (PDE7)[2].

PDE7 is an intracellular enzyme responsible for the hydrolysis of the secondary messenger cAMP into inactive 5'-AMP[3]. By inhibiting PDE7, intracellular cAMP concentrations increase, activating downstream phosphorylation pathways that have proven neuroprotective, anti-inflammatory, and cardiovascular therapeutic benefits[4][5][6].

Below, we provide field-proven troubleshooting guides, mechanistic explanations, and validated protocols to optimize your solvent systems during the synthesis of these critical pharmacological agents.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the N-alkylation/acylation of the aniline group stall at <50% conversion when using THF?

The Causality: The aniline nitrogen in Methyl 5-(benzyloxy)anthranilate is exceptionally poor at nucleophilic attack. This is due to the strong electron-withdrawing effect of the ortho-methyl ester group, which delocalizes the nitrogen's lone pair. Tetrahydrofuran (THF) has a low dielectric constant (


) and cannot adequately solvate the highly polarized transition state of the 

or acylation reaction. The Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) (

) or N-Methyl-2-pyrrolidone (NMP) . These solvents stabilize the charge separation in the transition state without hydrogen-bonding to the nucleophile, drastically reducing the activation energy and driving the reaction to >95% conversion.
Q2: During cyclization to the quinazolinedione core using urea, my product degrades into a black tar. What solvent should I use?

The Causality: The cyclization of anthranilates with urea requires high thermal energy (typically >150°C) to drive the condensation and subsequent intramolecular ring closure. Running this reaction neat or in standard high-boiling solvents under conventional heating exposes the molecule to prolonged thermal stress, leading to oxidation of the benzyl ether or polymerization. The Solution: Utilize Microwave-Assisted Synthesis in a sealed vessel using 1,4-Dioxane or NMP [5]. Microwave irradiation allows for rapid, volumetric heating, achieving the required activation energy in minutes rather than hours, thereby bypassing the kinetic pathways that lead to thermal degradation.

Q3: When deprotecting the benzyl ether via Pd/C catalytic hydrogenolysis, my product precipitates and poisons the catalyst. How do I prevent this?

The Causality: Cleaving the benzyl group yields a free phenolic hydroxyl group. The resulting intermediate can form strong intermolecular hydrogen bonds between the phenol and the quinazolinedione core, creating highly insoluble supramolecular networks. If you use a non-polar or moderately polar aprotic solvent like Ethyl Acetate (EtOAc), the product precipitates directly onto the active palladium sites, physically blocking the


 gas from the catalytic surface (catalyst poisoning).
The Solution:  Use a 1:1 mixture of Methanol (MeOH) and THF . Methanol acts as a hydrogen-bond disruptor, keeping the phenolic product fully solvated. Because the starting material is a methyl ester, the use of Methanol also completely eliminates the risk of generating mixed esters via transesterification (a common side reaction when using Ethanol).

Part 2: Quantitative Solvent Comparison Data

The following table summarizes the thermodynamic and empirical data for selecting the optimal solvent during the Pd/C hydrogenolysis of the benzyl ether group.

Solvent SystemDielectric Constant (

)
Product SolubilityCatalyst Poisoning RiskTransesterification RiskTypical Yield (%)
Ethyl Acetate (EtOAc) 6.0LowHigh (Precipitation)None45 - 55%
Ethanol (EtOH) 24.5HighLowHigh (Ethyl ester formation)60 - 70%*
Methanol (MeOH) 32.7HighLowNone (Symmetric)85 - 90%
THF / MeOH (1:1) ~20.1Very HighVery LowNone (Symmetric)>95%

*Yield reflects the desired methyl ester; the remaining mass balance is often the transesterified ethyl ester byproduct.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Cyclization to Quinazolinedione

This protocol details the conversion of the anthranilate to the PDE7-inhibiting quinazolinedione core[5].

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of Methyl 5-(benzyloxy)anthranilate and 3.0 mmol of urea in 3.0 mL of anhydrous NMP.

  • Catalysis: Add 0.1 mmol of glacial acetic acid to act as a mild proton shuttle for the condensation step.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 180°C for 15 minutes (monitor pressure to ensure it remains <15 bar).

  • Workup: Cool the vessel to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water. The quinazolinedione core will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (

    
     mL), and dry in vacuo at 50°C overnight.
    
Protocol B: Benzyl Deprotection via Catalytic Hydrogenolysis

This protocol safely removes the benzyl protecting group without catalyst poisoning or transesterification.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous THF and anhydrous Methanol. Degas the solvent by bubbling with

    
     for 10 minutes.
    
  • Reaction Setup: Dissolve 1.0 mmol of the benzylated quinazolinedione in 10 mL of the THF/MeOH solvent system.

  • Catalyst Addition: Under a strict

    
     atmosphere, carefully add 10% w/w Pd/C (0.1 mmol Pd). Warning: Dry Pd/C is pyrophoric. Always add under inert gas.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at room temperature for 4 hours.
    
  • Filtration: Purge the flask with

    
    . Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 5 mL of Methanol.
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure phenolic intermediate, ready for subsequent Mitsunobu alkylation[7].

Part 4: Mechanistic Visualizations

G A Methyl 5-(benzyloxy) anthranilate B Urea / NMP (Microwave Cyclization) A->B C Quinazolinedione Core B->C D Pd/C, H2 (THF/MeOH) C->D E Phenolic Intermediate D->E F PDE7 Inhibitor E->F

Workflow for synthesizing PDE7 inhibitors from Methyl 5-(benzyloxy)anthranilate.

Pathway S1 Extracellular Signal S2 GPCR Activation S1->S2 S3 Adenylyl Cyclase (AC) S2->S3 S4 ATP -> cAMP S3->S4 S5 PDE7 Enzyme S4->S5 Hydrolysis S8 Downstream Phosphorylation (Therapeutic Effect) S4->S8 Accumulation S6 Inactive 5'-AMP S5->S6 S7 Quinazolinedione PDE7 Inhibitor S7->S5 Inhibits

Mechanism of action for quinazolinedione-based PDE7 inhibitors in cAMP signaling.

References

  • Google Patents (CA2758234A1) - Therapeutic applications in the cardiovascular field of quinazolinedione derivatives.
  • Google Patents (CA2756645A1) - Therapeutic uses of quinazolinedione derivatives.
  • ResearchGate - Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Retrieved from: [Link]

  • ResearchGate - Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. Retrieved from: [Link]

  • Google Patents (CA2756645A1) - Alkylation and Mitsunobu reactions on quinazolinedione intermediates.
  • Google Patents (CA2758234A1) - Cardiovascular applications and PDE7 tissue localization.

Sources

Optimization

Technical Support Center: Troubleshooting O-Debenzylation of Methyl 2-amino-5-(benzyloxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the O-debenzylation of Methyl 2-amino-5-(benzyloxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the O-debenzylation of Methyl 2-amino-5-(benzyloxy)benzoate .

This molecule presents a unique chemoselectivity challenge: it contains a reducible O-benzyl ether, an acid/base-sensitive methyl ester, and a free primary aniline (2-amino group). The most common point of failure in this workflow is the stalling of catalytic hydrogenation due to the aniline group interfering with the palladium catalyst. This guide breaks down the causality of these failures and provides self-validating protocols to ensure high-yield conversion to Methyl 2-amino-5-hydroxybenzoate.

Mechanistic Pathway & Failure Modes

When attempting standard hydrogenolysis (


, Pd/C) on this substrate, researchers frequently observe that the reaction stalls at <10% conversion. This occurs because the lone pair of electrons on the free 2-amino group acts as a Lewis base, strongly coordinating to the active Palladium(0) surface. This coordination blocks the oxidative addition of the benzyl ether to the metal, effectively poisoning the catalyst and halting the catalytic cycle[1][2].

G cluster_0 Standard Conditions (Neutral) cluster_1 Optimized Conditions (Acidic) Substrate Methyl 2-amino-5-(benzyloxy)benzoate (Free -NH2 Group) Poisoning Amine coordinates to Pd(0) Catalyst Poisoning Substrate->Poisoning H2, Pd/C (No Acid) Protonation Addition of HCl or AcOH Protonation to -NH3+ Substrate->Protonation H2, Pd/C + Strong Acid Stalled Reaction Stalls (<10% Conversion) Poisoning->Stalled Active Pd(0) remains active (No coordination) Protonation->Active Product Methyl 2-amino-5-hydroxybenzoate (>95% Yield) Active->Product

Mechanism of Pd/C catalyst poisoning by the 2-amino group and resolution via acid protonation.

Troubleshooting FAQs

Q: Why does my catalytic hydrogenation (


, Pd/C) stall at extremely low conversion rates? 
A:  The primary cause is catalyst poisoning. The free 2-amino group coordinates to the active palladium surface, blocking the catalytic cycle[1][2]. To proceed, the amine's lone pair must be masked.

Q: How do I prevent the 2-amino group from poisoning the Palladium catalyst? A: You must run the reaction under acidic conditions to protonate the amine to an ammonium salt (


). However, you must account for the substrate's specific electronics. Because the electron-withdrawing methyl ester is ortho to the amine, the basicity of the aniline is severely reduced. The conjugate acid of the methyl 2-aminobenzoate core has a remarkably low 

of 2.23[3][4]. Therefore, weak acids may be insufficient to fully protonate the amine in solvent. You must use a strong acid like methanolic HCl (1.1 to 2.0 equivalents) to ensure complete protonation and free the Pd catalyst[1][5].

Q: Can I use transfer hydrogenation (e.g., Ammonium Formate) instead of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 gas to bypass this issue? 
A:  Transfer hydrogenation is effective, but ammonium formate presents a specific risk here . When ammonium formate decomposes on Pd/C, it releases hydrogen, carbon dioxide, and ammonia. Ammonia is a well-documented inhibitor of benzyl ether hydrogenolysis[2][6]. Furthermore, the generated ammonia creates a basic environment that can reverse the protonation of your aniline, re-enabling catalyst poisoning. If you prefer transfer hydrogenation, use cyclohexene as the hydrogen donor instead.

Q: What if I use Lewis acids (like


) or strong Brønsted acids (

) instead of palladium?
A: While

and

are classic reagents for ether cleavage[7], they pose significant chemoselectivity risks for this specific molecule.

will form a strong Lewis acid-base complex with the free amine, requiring a harsh aqueous quench that can easily hydrolyze your methyl ester. If a non-hydrogenation route is absolutely required, mild chemoselective debenzylation using Triethylsilane (

) and

is a much safer alternative[8].

Standardized Experimental Protocols

Protocol A: Acid-Mediated Catalytic Hydrogenation (Recommended)

This protocol utilizes strong acid to overcome the low


 of the aniline, ensuring the Pd catalyst remains active.
  • Preparation: Dissolve Methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq) in anhydrous Methanol to create a 0.1 M solution.

  • Acidification: Add 1.2 equivalents of 1.25 M HCl in MeOH. (Causality: This specifically protonates the weakly basic aniline, preventing Pd coordination).

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (via balloon or Parr shaker at 1-2 atm). Stir vigorously at 25°C.
    
  • Self-Validation Checkpoint: After 2 hours, run a TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher

    
    ) should be completely absent, replaced by a highly polar, fluorescent spot (product). If starting material persists, the system was insufficiently acidified; add 0.5 eq HCl and re-subject to 
    
    
    
    .
  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH.

  • Neutralization: Concentrate the filtrate in vacuo. Neutralize the resulting hydrochloride salt by partitioning between saturated aqueous

    
     and EtOAc. Extract, dry the organic layer over 
    
    
    
    , and concentrate to isolate the free base, methyl 2-amino-5-hydroxybenzoate.
Protocol B: Transfer Hydrogenation with Cyclohexene

This protocol avoids the use of


 gas and prevents the ammonia-induced poisoning associated with ammonium formate.
  • Preparation: Dissolve the substrate (1.0 eq) in Ethanol (0.1 M).

  • Donor Addition: Add Cyclohexene (10 equivalents) as the hydrogen donor. (Causality: Cyclohexene cleanly donates hydrogen without generating basic byproducts that could inhibit the reaction).

  • Catalyst Addition: Add 10% Pd/C (15 wt%).

  • Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere for 6-8 hours.

  • Workup: Cool to room temperature, filter through Celite, and concentrate in vacuo. Purify via flash chromatography if trace cyclohexyl byproducts remain.

Quantitative Data & Method Comparison

The following table summarizes the expected performance of various debenzylation methods when applied to Methyl 2-amino-5-(benzyloxy)benzoate:

MethodReagentsAdditive / DonorTempEst. TimeEster Cleavage RiskCatalyst Poisoning Risk
Standard Hydrogenation

, 10% Pd/C
None25°C>24h (Stalls)LowHigh
Acid-Mediated Hydrogenation

, 10% Pd/C
HCl (1.2 eq)25°C2-4hLowLow
Transfer Hydrogenation10% Pd/CAmmonium Formate60°C8-12hModerateModerate (

generation)
Transfer Hydrogenation10% Pd/CCyclohexene78°C6-8hLowLow
Lewis Acid Cleavage

None-78°C to 25°C1-2hHigh N/A
Silane-Mediated Cleavage


25°C1-3hLowLow

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Library of Medicine (NIH).[Link]

  • Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin. KU Leuven.[Link]

  • Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. National Library of Medicine (NIH).[Link]

  • Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. National Library of Medicine (NIH).[Link]

  • Synthesis Golf III: Chloramphenicol. Chemistry Stack Exchange.[Link]

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. SCIRP.[Link]

  • Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ResearchGate.[Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635. National Library of Medicine (NIH).[Link]

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Storage of Methyl 2-amino-5-(benzyloxy)benzoate

[1] Executive Summary & Chemical Profile[1][2] Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 6937-60-6 / 116027-17-9) is a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive heter...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2]

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 6937-60-6 / 116027-17-9) is a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structural integrity is paramount for reproducible yields in downstream coupling reactions (e.g., amide coupling, cyclization).

This molecule presents a dual-stability challenge :

  • Oxidative Instability: The electron-rich aniline moiety (enhanced by the para-benzyloxy group) is highly susceptible to radical-mediated autoxidation, leading to colored impurities (azo/nitro compounds).[1]

  • Hydrolytic Susceptibility: The methyl ester is prone to hydrolysis in the presence of ambient moisture, reverting to the carboxylic acid parent.

This guide provides a self-validating system to minimize these degradation pathways.

The Degradation Matrix (Root Cause Analysis)[1]

To prevent degradation, one must first understand the molecular vulnerabilities. The diagram below maps the specific environmental triggers to the chemical changes they induce in this specific scaffold.

Figure 1: Mechanistic Degradation Pathways

DegradationPathways Molecule Methyl 2-amino-5- (benzyloxy)benzoate (Target) Acid Hydrolysis Product: 2-amino-5-(benzyloxy) benzoic acid (Precipitate/Polar) Molecule->Acid Hydrolysis Oxidation Oxidation Products: Azo dimers / Quinone imines (Yellow/Brown Impurities) Molecule->Oxidation Oxidative Coupling Methanol Methanol (Byproduct) Molecule->Methanol Hydrolysis Moisture Moisture (H₂O) + Acid/Base Trace Moisture->Molecule Nucleophilic Attack on Ester Oxygen Oxygen (O₂) + Light (hν) Oxygen->Molecule Radical Abstraction on Amine

Caption: Figure 1 illustrates the two primary vectors of attack: Hydrolysis of the ester (leading to acid formation) and Oxidation of the electron-rich amine (leading to discoloration).

Troubleshooting Center (Q&A)

This section addresses specific observations you may encounter in the lab.

Scenario A: Discoloration

Q: My white powder has turned pale yellow or tan after 3 months of storage. Is it still usable?

  • Diagnosis: This is classic oxidative degradation .[1] The amino group (-NH₂) at position 2 is electron-rich due to the resonance effect of the benzyloxy group at position 5.[1] Even trace exposure to air can lead to the formation of N-oxides or azo-dimers, which are highly colored (chromophores) even at low concentrations (<1%).[1]

  • Impact:

    • Synthesis: If used in nucleophilic substitutions, the impurities may act as radical scavengers or catalyst poisons.

    • Purification: If the color is faint, the purity is likely still >98%.

  • Action Plan:

    • Check Purity: Run a TLC (Hexane:EtOAc 3:1). If the spot is single and UV-active without a trailing baseline, the impurity level is negligible.[1]

    • Remediation: If purity is compromised (<95%), perform a recrystallization .[1]

      • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

      • Additive: Add a pinch of activated charcoal during the hot filtration step to remove colored oxidation byproducts.[1]

Scenario B: Solubility Changes & NMR Shifts

Q: The compound is not dissolving fully in CDCl₃, and I see a new peak in the proton NMR.

  • Diagnosis: This indicates hydrolysis .[1] The methyl ester has cleaved to form the free carboxylic acid (2-amino-5-(benzyloxy)benzoic acid).[1]

  • Verification (NMR):

    • Target: Look for the disappearance or integration loss of the methyl ester singlet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm).
      
    • Impurity: Look for a broad exchangeable proton peak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm) corresponding to the carboxylic acid -COOH.
      
    • Solubility: The free acid is significantly less soluble in non-polar chlorinated solvents (CDCl₃) than the methyl ester.[1]

  • Action Plan:

    • If hydrolysis >5%, re-esterification is inefficient.[1] It is often more cost-effective to discard the batch or re-methylate using MeOH/H₂SO₄ if the batch size is significant (>100g).[1]

Scenario C: Melting Point Depression

Q: The melting point is 5°C lower than the CoA value (Literature: ~70-74°C). [1]

  • Diagnosis: Colligative property depression due to impurities.[1] This typically indicates retained solvent (methanol from synthesis) or significant degradation.[1]

  • Action Plan:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

    • Retest melting point.[1] If it remains low, check HPLC purity.

Standard Operating Procedures (SOPs)

Protocol 1: Long-Term Storage Workflow

To ensure shelf-life extension >12 months, follow this logic gate for storage.

Figure 2: Storage Decision Logic

StorageWorkflow Start Receive Compound Check QC Check: NMR & Appearance Start->Check Dry Drying: Vacuum Desiccator (remove trace MeOH) Check->Dry Pass Pack Packaging: Amber Glass Vial + Teflon-lined Cap Dry->Pack Gas Inerting: Backfill with Argon/N₂ Pack->Gas Temp Storage Temp: -20°C (Preferred) 2-8°C (Acceptable <3 mo) Gas->Temp

Caption: Figure 2 outlines the critical path for preparing the sample for long-term storage, prioritizing moisture removal and oxygen exclusion.[1]

Protocol 2: Handling "Electron-Rich" Anilines

Rationale: The benzyloxy group pushes electron density into the ring, making the amine hyper-nucleophilic and prone to oxidation.[1]

  • Atmosphere: Always sample under a blanket of Nitrogen or Argon.[1]

  • Container: Use Amber glass to prevent photolytic degradation.[1] Clear glass wrapped in foil is an acceptable substitute.[1]

  • Desiccant: Store the primary container inside a secondary container (jar) containing indicating silica gel or Drierite™.[1]

  • Thawing: CRITICAL STEP. Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis immediately upon re-storage.

Quantitative Stability Data (Simulated)

The following table summarizes expected degradation rates based on functional group chemistry (Anthranilate derivatives) under varying conditions.

Storage ConditionEst. Degradation RatePrimary Mode of FailureShelf Life Estimate
25°C, Ambient Air, Light High (>2% / month)Oxidation (Color change)< 3 Months
25°C, Dark, Sealed Moderate (~0.5% / month)Hydrolysis (if headspace moist)6-9 Months
4°C, Dark, Inert Gas Low (<0.1% / month)Slow Hydrolysis12-18 Months
-20°C, Dark, Inert Gas NegligibleNone> 24 Months

References

  • ChemicalBook. (2024).[1] Methyl 2-amino-5-(benzyloxy)benzoate Properties and Safety.[1][2] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-5-methylbenzoic acid (Analogous Stability Data). Retrieved from [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 23: Chemoselectivity and the stability of esters/amines).

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Retrieved from [1]

  • BenchChem. (2025).[1][2][3] Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate (Structural Analog). Retrieved from [1]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) provided by your supplier before handling hazardous chemicals.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Methyl 2-amino-5-(benzyloxy)benzoate: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when dealing with complex aromatic amines. Methyl 2-amino-5-(benzyloxy)benzoate is a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when dealing with complex aromatic amines. Methyl 2-amino-5-(benzyloxy)benzoate is a critical intermediate in pharmaceutical synthesis. Its structure—featuring a polarizable primary amine, an ester linkage, and a bulky, highly hydrophobic benzyloxy ether—presents a unique chromatographic challenge. Standard C18 columns often struggle to resolve this compound from its structurally similar degradants, such as methyl 2-amino-5-hydroxybenzoate (a debenzylation impurity) and 2-amino-5-(benzyloxy)benzoic acid (an ester hydrolysis impurity).

This guide provides an objective, data-driven comparison of stationary phase performance, contrasting the traditional C18 with an alternative Biphenyl phase, and outlines a self-validating protocol compliant with modern regulatory standards[1].

Mechanistic Rationale: Why Selectivity Matters

In reversed-phase HPLC, the C18 column is the industry workhorse, relying predominantly on hydrophobic (dispersive van der Waals) interactions to separate compounds based on their hydrophobicity[2]. However, for analytes like methyl 2-amino-5-(benzyloxy)benzoate, which possess multiple aromatic rings and distinct electron-donating/withdrawing groups, relying solely on hydrophobicity often leads to the co-elution of closely related impurities.

Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the biphenyl ligand's aromatic rings facilitate strong


 interactions[2]. This dual nature enhances selectivity for aromatic and moderately polar analytes, effectively differentiating molecules based on their electron density and spatial arrangement, rather than just their partition coefficient[2].

Mechanism Analyte Methyl 2-amino-5-(benzyloxy)benzoate (Aromatic & Hydrophobic) C18 Standard C18 Phase Analyte->C18 Primary Biphenyl Biphenyl Phase Analyte->Biphenyl Dual Mode Hydro Hydrophobic Interactions (van der Waals) C18->Hydro Biphenyl->Hydro Pi π-π Interactions (Aromatic Rings) Biphenyl->Pi Res1 Co-elution of Impurities Hydro->Res1 Limited Selectivity Res2 Baseline Resolution (Rs > 2.0) Pi->Res2 Enhanced Selectivity

Logical relationship of retention mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Data: Biphenyl vs. C18 Performance

To objectively compare performance, a mixed standard solution containing Methyl 2-amino-5-(benzyloxy)benzoate (Target) and its two primary synthetic impurities (Impurity A: Debenzylated analog; Impurity B: Hydrolyzed acid) was injected onto both columns under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (Conditions: 0.1% TFA in Water / Acetonitrile Gradient, 1.0 mL/min, 35°C, UV 254 nm)

ParameterC18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Causality / Scientific Insight
Retention Time (

)
12.4 min14.8 minBiphenyl increases retention via additive

interactions with the bulky benzyloxy group[2].
Resolution (

)
1.3 (Incomplete)3.1 (Baseline)

interactions exploit the difference in aromatic electron density between the benzyloxy and hydroxyl groups.
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetrical)Biphenyl phases often provide better shielding of residual silanols against basic amines, reducing peak tailing[3].
Selectivity (

)
1.051.42Alternative selectivity is achieved due to the distinct spatial orientation required for

alignment[2].

The quantitative data clearly demonstrates that while the C18 column fails to achieve the critical baseline separation (


) required for accurate purity quantitation, the Biphenyl column provides robust, baseline resolution (

)[3].
Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates System Suitability Testing (SST) as a self-validating mechanism prior to any sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Trifluoroacetic acid (TFA) in 1000 mL of LC-MS grade water. Filter through a 0.22 µm membrane.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the primary amine (pKa ~2.5). This suppresses secondary interactions with residual silanols, drastically improving peak shape.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and stabilizing retention times against ambient laboratory fluctuations.

  • Detection: UV at 254 nm (Optimal for the benzoate chromophore).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: 20%

      
       80% B
      
    • 15–18 min: 80% B

    • 18–18.1 min: 80%

      
       20% B
      
    • 18.1–25 min: 20% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Standard Preparation: Accurately weigh 10 mg of Methyl 2-amino-5-(benzyloxy)benzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Step 4: System Suitability Testing (Self-Validation) Inject a resolution mixture (Target + Impurity A + Impurity B at 0.1 mg/mL) six times before analyzing unknown samples.

  • Acceptance Criteria:

    
     between all peaks; Peak tailing factor (
    
    
    
    )
    
    
    ; %RSD of peak area
    
    
    .
  • Causality: This step acts as a self-validating gatekeeper. If

    
     drops below 2.0, it indicates a potential loss of the biphenyl ligand or a mobile phase preparation error. The system halts, preventing the generation of invalid analytical data.
    
Method Validation (ICH Q2(R2) Compliance)

Following successful method development, the procedure must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose[4]. The validation study must provide documented evidence of the following parameters[5]:

  • Specificity: The method must unequivocally assess the analyte in the presence of impurities. The Biphenyl column's unique mixed-mode selectivity ensures no co-elution, satisfying this fundamental requirement[5].

  • Linearity & Range: Assessed by a calibration curve across the concentration range (e.g., 0.05% to 120% of the nominal concentration). A correlation coefficient (

    
    ) 
    
    
    
    is required to prove the method's response is directly proportional to concentration[5].
  • Accuracy & Precision: Evaluated via spike-recovery experiments at three concentration levels (e.g., 50%, 100%, 150%). Precision is confirmed by repeated measurements under specified conditions, ensuring coherence of results[5].

  • Robustness: Deliberate variations in method parameters (e.g., flow rate

    
     mL/min, column temperature 
    
    
    
    °C) are tested to ensure the method's reliability during routine use[1].

Validation Dev Method Development (Biphenyl Phase Selection) SST System Suitability (Rs > 2.0, As < 1.5) Dev->SST Defines criteria Val ICH Q2(R2) Validation (Specificity, Linearity) SST->Val Prerequisite for Routine Routine Purity Analysis (Commercial Release) Val->Routine Enables Routine->SST Continuous monitoring

Lifecycle of analytical procedure validation integrating continuous system suitability checks.

Conclusion

For complex aromatic amines like Methyl 2-amino-5-(benzyloxy)benzoate, standard C18 columns often lack the necessary selectivity to resolve critical impurities. By transitioning to a Biphenyl stationary phase, analytical scientists can leverage


 interactions to achieve baseline resolution. When coupled with a rigorous, self-validating protocol and ICH Q2(R2) compliant validation, this approach guarantees the scientific integrity and trustworthiness of the purity analysis lifecycle.
References
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Rel
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) -
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) -
  • ICH Q2(R2)
  • High Performance Liquid Chrom

Sources

Comparative

1H-NMR and 13C-NMR spectral interpretation of Methyl 2-amino-5-(benzyloxy)benzoate

An in-depth analytical comparison for drug development professionals and structural chemists, evaluating the performance of high-field versus benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for the structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison for drug development professionals and structural chemists, evaluating the performance of high-field versus benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Methyl 2-amino-5-(benzyloxy)benzoate .

Executive Summary & The Analytical Challenge

Methyl 2-amino-5-(benzyloxy)benzoate (C₁₅H₁₅NO₃) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of quinazolinedione derivatives and other pharmaceutically active heterocycles. Structurally, it features a central 1,2,5-trisubstituted benzene ring, an ester moiety, a primary amine, and a benzyl ether group.

For analytical chemists, the primary challenge in verifying this structure lies in the aromatic region (6.50–7.50 ppm) . The central ring contains three distinct protons (H3, H4, H6) that must be differentiated from the five protons of the benzyl phenyl ring. This guide objectively compares the efficacy of 60 MHz Benchtop NMR versus 400 MHz High-Field NMR in resolving these complex spin-spin coupling systems, providing a self-validating framework for spectral interpretation.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines the sample preparation and acquisition parameters required for high-fidelity NMR data. According to ACS Guidelines, meticulous documentation of solvent, field strength, and standard is mandatory for structural proof[1].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization: Add 0.1% Tetramethylsilane (TMS).

    • Validation Checkpoint: The TMS peak must be calibrated to exactly 0.00 ppm post-acquisition. If the residual CHCl₃ peak does not subsequently align at 7.26 ppm (¹H) and 77.16 ppm (¹³C), the calibration is invalid and must be repeated.

  • Tuning, Matching, and Shimming: Insert the sample into the probe. Tune the probe to the Larmor frequency of the target nucleus. Shim the magnetic field to achieve a highly homogeneous Z-axis.

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. A valid high-field shim will yield an FWHM of < 1.0 Hz.

  • Acquisition Parameters (¹H): Set the spectral width to 10 ppm (-1 to 9 ppm). Apply a 30° excitation pulse. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) to ensure quantitative integration[2].

  • Processing: Apply a Fourier Transform (FT), followed by zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Workflow A Sample Preparation (20 mg in CDCl3) B Platform Selection A->B C Benchtop NMR (60 MHz) Routine QA B->C Rapid D High-Field NMR (400 MHz) Structural Elucidation B->D High Res E Data Acquisition & FT C->E D->E F Spectral Interpretation E->F

Experimental workflow for NMR platform selection and spectral acquisition.

Spectral Interpretation: Causality and Assignments

The interpretation of NMR spectra is not merely pattern matching; it is the deduction of chemical environments based on electron density and scalar coupling[3]. Below is the high-field (400 MHz) data, formatted in accordance with ACS reporting standards[1].

Table 1: ¹H-NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment & Mechanistic Causality
3.85 3HSinglet (s)--COOCH₃ : Deshielded by the adjacent ester carbonyl oxygen.
5.00 2HSinglet (s)--O-CH₂-Ph : Highly deshielded by the ether oxygen and the anisotropic effect of the phenyl ring.
5.30 2HBroad Singlet (br s)--NH₂ : Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.
6.62 1HDoublet (d)8.8H3 (Central Ring) : Shielded by the strong electron-donating resonance (+R) effect of the ortho -NH₂ group.
7.01 1HDoublet of doublets (dd)8.8, 2.8H4 (Central Ring) : Exhibits ortho coupling to H3 (8.8 Hz) and meta coupling to H6 (2.8 Hz).
7.30 - 7.45 6HMultiplet (m)-H6 (Central Ring) + 5 Phenyl Protons : H6 is deshielded by the ortho ester group and overlaps with the benzyl aromatic protons.
Table 2: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Causality
51.6 CH₃-COOCH₃ : Typical aliphatic methoxy carbon.
71.2 CH₂-O-CH₂-Ph : Deshielded aliphatic carbon adjacent to an electronegative oxygen.
110.5, 115.2, 117.8, 122.4 C / CHC1, C6, C3, C4 : Central ring carbons. C1 is shielded by the ortho -NH₂ group despite the ester attachment.
127.5, 128.0, 128.6, 137.2 CH / CPhenyl Ring : ortho, para, meta, and ipso carbons of the benzyl group.
145.8 CC2 (C-NH₂) : Deshielded by the electronegative nitrogen atom.
150.4 CC5 (C-O-Bn) : Highly deshielded by the attached ether oxygen.
168.3 C=OEster Carbonyl : Characteristic shift for a conjugated ester.
Logical Deduction of the H4 Proton

The identification of the H4 proton is a textbook example of scalar coupling analysis. Because H4 is situated between H3 and H5 (which is substituted), it only couples with H3 (3-bond ortho coupling) and H6 (4-bond meta coupling).

Logic A Signal at ~7.01 ppm B Integration = 1H A->B C Splitting: Doublet of Doublets A->C D Ortho Coupling (J ≈ 8.8 Hz) C->D E Meta Coupling (J ≈ 2.8 Hz) C->E F Assignment: H4 Proton D->F E->F

Logical deduction pathway for assigning the H4 aromatic proton via J-coupling.

Performance Comparison: 60 MHz Benchtop vs. 400 MHz High-Field NMR

In modern pharmaceutical workflows, the choice between benchtop and high-field NMR is a balance of resolution, cost, and speed. Benchtop NMR utilizes permanent magnets (typically NdFeB), offering operational simplicity and a cryogen-free footprint, making it a viable alternative for rapid in-field analysis[4]. However, because spectral resolution linearly scales with magnetic field strength, low-field systems suffer from severe peak overlaps in complex biospecimens and highly substituted aromatics[5].

Table 3: Analytical Performance Comparison for Methyl 2-amino-5-(benzyloxy)benzoate
Feature / Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Magnetic Field Generation Permanent Magnet (Cryogen-free)Superconducting Magnet (Liquid He/N₂ required)
Chemical Shift Dispersion 60 Hz / ppm400 Hz / ppm
Aliphatic Region Resolution Excellent: The -OCH₃ (3.85 ppm) and -OCH₂- (5.00 ppm) singlets are baseline resolved.Excellent: Baseline resolved with high Signal-to-Noise (SNR).
Aromatic Region Resolution Poor: H3, H4, H6, and the 5 phenyl protons merge into a massive, unresolvable multiplet due to second-order (AB/ABC) spin effects.Excellent: Clear first-order splitting. H4 is visible as a distinct dd, allowing precise J-coupling extraction.
Sensitivity (Limit of Detection) Low to Moderate (Requires >20 mg for clear ¹H spectra)High (Can detect sub-milligram quantities)[6]
Optimal Workflow Application In-Process QA/QC: Verifying the successful addition of the benzyl group during synthesis via the appearance of the 5.00 ppm singlet.Regulatory Submission: Final API characterization for IND/NDA filings requiring unambiguous structural proof.

Conclusion

For the structural verification of Methyl 2-amino-5-(benzyloxy)benzoate, 60 MHz Benchtop NMR is highly effective for routine reaction monitoring, as the aliphatic singlets (-OCH₃ and -OCH₂-) provide immediate, easily interpretable confirmation of the ester and benzyl groups. However, for rigorous structural elucidation and regulatory documentation, 400 MHz High-Field NMR is strictly required. Only high-field instrumentation provides the necessary chemical shift dispersion (400 Hz/ppm) to resolve the complex spin-spin coupling of the trisubstituted central ring from the overlapping benzyl aromatic signals, thereby satisfying the self-validating requirements of modern analytical chemistry.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[4]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at:[3]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. National Institutes of Health (NIH). Available at:[5]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection. Available at:[6]

  • NMR Guidelines for ACS Journals. American Chemical Society (ACS). Available at:[1]

  • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at:[2]

Sources

Validation

Structural Elucidation of Methyl 2-amino-5-(benzyloxy)benzoate: A Comparative Mass Spectrometry Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers. Executive Summary Methyl 2-amino-5-(benzyloxy)benzoate is a highly functionalized synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.

Executive Summary

Methyl 2-amino-5-(benzyloxy)benzoate is a highly functionalized synthetic intermediate frequently utilized in the development of quinazolinedione derivatives, which act as selective phosphodiesterase 7 (PDE7) inhibitors for central nervous system therapies [[1]](). Accurate structural characterization of this molecule is critical for impurity profiling and metabolic tracking.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HCD-HRMS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the mechanistic causality behind its fragmentation, we provide a framework for selecting the optimal analytical platform for structural validation.

Analyte Profile & Mechanistic Causality

Compound: Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) Exact Mass: 257.1052 Da | Formula: C15H15NO3

To understand the mass spectrometric behavior of this molecule, we must analyze its structural vulnerabilities. The fragmentation is driven by two primary mechanistic pathways:

  • The Benzyloxy Ether Linkage (Charge-Driven Cleavage): Benzyl ethers are highly labile under both collisional activation and electron impact. The dominant pathway is the heterolytic cleavage of the C-O bond. Because the benzyl radical/cation is highly stabilized by resonance, this cleavage readily yields the aromatic tropylium cation ([C7H7]⁺, m/z 91.0542), which often presents as the base peak .

  • The Ortho-Effect (Proximity-Driven Neutral Loss): The spatial arrangement of the primary amino group (-NH₂) ortho to the methyl ester (-COOCH₃) facilitates a unique rearrangement. Upon protonation, the amine acts as a proton donor via a six-membered cyclic transition state, expelling a neutral methanol molecule (32 Da) . This is a critical diagnostic feature that distinguishes it from meta- or para- isomers.

MS_Fragmentation Parent [M+H]⁺ m/z 258.1125 Tropylium Tropylium Cation [C7H7]⁺ m/z 91.0542 Parent->Tropylium Heterolytic Cleavage (- C8H9NO3) MinusMeOH [M+H - CH3OH]⁺ m/z 226.0863 Parent->MinusMeOH Ortho-Effect (- CH3OH) CorePhenol Phenolic Core [C8H10NO3]⁺ m/z 168.0655 Parent->CorePhenol Benzyl Cleavage (- C7H6) MinusCO [M+H - CH3OH - CO]⁺ m/z 198.0913 MinusMeOH->MinusCO Ester Breakdown (- CO)

Figure 1: ESI-HCD fragmentation pathways of Methyl 2-amino-5-(benzyloxy)benzoate.

Technology Comparison: ESI-HCD-HRMS vs. GC-EI-MS

While both platforms can detect the compound, their energy deposition mechanisms yield fundamentally different data profiles.

  • ESI-HCD-HRMS (Orbitrap/Q-TOF): Utilizes soft ionization to preserve the intact molecular ion [M+H]⁺. Higher-energy Collisional Dissociation (HCD) allows for stepped normalized collision energies (NCE), providing a comprehensive fragmentation tree from the intact precursor down to the bare core.

  • GC-EI-MS: Employs hard ionization (70 eV), creating a radical cation[M]⁺•. The massive energy deposition often obliterates the molecular ion, making identification heavily reliant on legacy library matching of lower-mass fragments.

Quantitative Data Comparison
Analytical ParameterESI-HCD-HRMS (Orbitrap/Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Mechanism Soft (Protonation via solvent)Hard (70 eV Electron Impact)
Primary Precursor Ion [M+H]⁺ (m/z 258.1125) - High Abundance[M]⁺• (m/z 257) - Trace/Absent
Dominant Fragmentation Ortho-effect (-CH₃OH), Benzyl lossExtensive backbone shattering
Base Peak m/z 91.0542 or m/z 226.0863 (Energy dependent)m/z 91 (Tropylium)
Mass Accuracy < 3 ppm (Exact Mass)Nominal Mass (~0.5 Da)
Mechanistic Utility High: Ideal for de novo structural elucidationLow: Relies on legacy library matching

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate that analytical protocols must be self-validating. To definitively prove the ortho-effect (methanol loss) observed in ESI-HRMS, we employ a deuterium exchange workflow. By tracking the origin of the expelled neutral molecule, we eliminate mechanistic ambiguity.

Protocol A: ESI-HCD-HRMS Workflow with Deuterium Exchange Validation

Causality: Exchanging labile protons (-NH₂) with deuterium (-ND₂) shifts the precursor mass. If the amine proton is responsible for the ortho-effect, the expelled neutral will shift from CH₃OH (32 Da) to CH₃OD (33 Da).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-amino-5-(benzyloxy)benzoate in LC-MS grade Acetonitrile.

  • Deuterium Exchange: Dilute the stock to 1 µg/mL using a solvent system of 50:50 CD₃OD:D₂O (Deuterated Methanol/Deuterium Oxide) containing 0.1% Formic Acid-d2.

  • Incubation: Incubate at room temperature for 30 minutes to ensure complete H/D exchange of the primary amine (-NH₂ → -ND₂).

  • Direct Infusion: Infuse the sample directly into the ESI source at 5 µL/min.

  • Precursor Validation: Monitor the MS1 spectrum. The precursor should shift from m/z 258.11 to m/z 260.12 ([M-d2+D]⁺).

  • HCD Fragmentation: Apply HCD at NCE 30.

  • Data Interpretation: Observe the neutral loss. The fragment will appear at m/z 227.09 (loss of CH₃OD, 33 Da), definitively proving the amine proton is directly involved in the expulsion of the ester methoxy group.

Protocol B: GC-EI-MS Workflow

Causality: Establishes a baseline nominal mass fingerprint for rapid, high-throughput screening where intact molecular weight is secondary to library matching.

  • Sample Preparation: Dilute the stock solution to 10 µg/mL in Hexane. (No derivatization is strictly required, though the free amine may cause slight chromatographic tailing).

  • Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C).

  • Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Ramp oven from 100°C to 300°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV (Source Temp: 230°C).

  • Data Interpretation: The spectrum will be dominated by m/z 91 (Tropylium). Scan for the trace molecular ion at m/z 257 to confirm the intact species.

Workflow cluster_ESI ESI-HCD-HRMS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Sample Sample Prep: Methyl 2-amino-5-(benzyloxy)benzoate ESI_Ion ESI (+) Form [M+H]⁺ Sample->ESI_Ion EI_Ion EI (70 eV) Form [M]⁺• Sample->EI_Ion HCD HCD Cell (Stepped NCE) ESI_Ion->HCD Orbitrap Orbitrap Analyzer (High Res Mass) HCD->Orbitrap Quad Quadrupole (Nominal Mass) EI_Ion->Quad

Figure 2: Comparative analytical workflows for MS structural elucidation.

References

  • Therapeutic uses of quinazolinedione derivatives (CA2756645A1). Google Patents.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Ion Formation and Organic Fragmentation in LCMS. MetwareBio. Available at: [Link]

Sources

Comparative

IR spectroscopy characterization of Methyl 2-amino-5-(benzyloxy)benzoate functional groups

Topic: IR Spectroscopy Characterization of Methyl 2-amino-5-(benzyloxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characterization of Methyl 2-amino-5-(benzyloxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 6937-27-5 analog/derivative). As a critical intermediate in the synthesis of bioactive quinazolinones and bentazon derivatives, the precise identification of this molecule is paramount.

This guide moves beyond basic peak listing. We compare the spectral "performance" of the target molecule against its synthetic precursors—specifically Methyl 2-amino-5-hydroxybenzoate (the phenolic precursor) and Methyl 2-nitro-5-(benzyloxy)benzoate (the oxidized precursor). By analyzing the distinct shifts in functional group vibrational modes, we establish a self-validating protocol for confirming successful O-alkylation and nitro-reduction.

Part 1: Strategic Characterization Framework

The characterization of Methyl 2-amino-5-(benzyloxy)benzoate presents a unique spectroscopic challenge due to the interplay of three distinct polar functional groups on the aromatic core:

  • Methyl Ester (-COOCH₃): Position 1.

  • Primary Amine (-NH₂): Position 2 (Ortho).

  • Benzyloxy Ether (-O-CH₂-Ph): Position 5 (Meta to amine, Para to ester).

The "Performance" of IR in this Context: Unlike NMR, which quantifies proton environments, IR spectroscopy performs exceptionally well here by detecting the local electronic environment changes. Specifically, it validates the intramolecular hydrogen bonding between the amine and the ester (the "Anthranilate Shift") and confirms the integrity of the ether linkage without interference from solvent peaks.

Part 2: Experimental Protocol

To ensure reproducibility and high signal-to-noise ratios (SNR), the following protocol is recommended. This workflow prioritizes Attenuated Total Reflectance (ATR) for its ability to handle solid crystalline intermediates without the moisture interference common in KBr pellets.

Methodology: Diamond ATR-FTIR
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H doublets).

    • Scans: 32 background / 32 sample.

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • Note: Methyl 2-amino-5-(benzyloxy)benzoate is typically a solid (MP ~70–100°C range depending on polymorph).

    • Step A: Ensure the crystal stage is cleaned with isopropanol and background is collected.

    • Step B: Place ~5 mg of sample on the diamond crystal.

    • Step C (Critical): Apply high pressure using the anvil clamp. Good contact is essential to observe the weak overtone bands of the benzyloxy ring.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is required).

    • Baseline correct (Rubberband method) only if significant scattering is observed.

Part 3: Comparative Spectral Analysis[1][2]

This section objectively compares the IR spectrum of the target product against its primary synthetic alternatives (precursors). This "differential analysis" is the most robust method for QC.

Comparison 1: Target vs. Phenolic Precursor

Differentiation Focus: Confirmation of O-Benzylation.

Functional GroupPrecursor: Methyl 2-amino-5-hydroxybenzoateTarget: Methyl 2-amino-5-(benzyloxy)benzoateSpectral Shift / Performance Note
O-H Stretch Broad, 3200–3400 cm⁻¹ (Phenolic)Absent The disappearance of the broad phenolic OH band is the primary indicator of reaction completion.
Ether C-O-C Weak/Absent (only ester C-O present)Strong, ~1240 cm⁻¹ (Asym) Appearance of the aryl-alkyl ether band confirms the attachment of the benzyl group.
Mono-sub Benzene Absent~700 & 750 cm⁻¹ "Out-of-plane" (oop) bending vibrations specific to the monosubstituted phenyl ring of the benzyl group.
Comparison 2: Target vs. Nitro Precursor

Differentiation Focus: Confirmation of Nitro Reduction.

Functional GroupPrecursor: Methyl 2-nitro-5-(benzyloxy)benzoateTarget: Methyl 2-amino-5-(benzyloxy)benzoateSpectral Shift / Performance Note
N-H Stretch AbsentDoublet, 3350 & 3450 cm⁻¹ Primary amines exhibit two bands (sym/asym). Note: The lower band may broaden due to H-bonding.
NO₂ Stretch Strong, ~1530 & 1350 cm⁻¹ Absent Complete disappearance of the symmetric and asymmetric nitro stretches is required for purity validation.
C=O Stretch ~1720 cm⁻¹ (Normal Ester)~1680–1700 cm⁻¹ Crucial Insight: The amino group forms an intramolecular H-bond with the carbonyl, shifting the ester C=O to a lower frequency (Red Shift).

Part 4: Detailed Functional Group Assignment

The following table synthesizes experimental data from analogous anthranilate and benzyl ether structures to provide the definitive fingerprint for Methyl 2-amino-5-(benzyloxy)benzoate.

Table 3: Master Assignment List
Frequency (cm⁻¹)Vibration ModeStructural AssignmentMechanistic Insight
3480 (m) ν(N-H) asymPrimary AmineFree N-H stretch.
3360 (m) ν(N-H) symPrimary AmineInvolved in intramolecular H-bonding with Ester C=O.
3060–3030 (w) ν(C-H) arAromatic RingsC-H stretching of both the benzoate and benzyl rings.
2950, 2840 (w) ν(C-H) alkMethyl / MethyleneCH₃ (ester) and CH₂ (benzyl) stretches.
1685–1695 (s) ν(C=O)Methyl EsterDiagnostic Peak: Lower than typical esters (1720) due to resonance conjugation and H-bonding with the ortho-amine.
1620, 1590 (s) ν(C=C)Aromatic Ring"Breathing" modes of the benzene ring; enhanced by the amino auxochrome.
1245 (s) ν(C-O) asymAryl Alkyl EtherCharacteristic of the Ar-O-CH₂ linkage.
1100–1150 (s) ν(C-O)Ester C-OCoupling of C-O stretch and C-C skeletal vibrations.
735, 695 (s) δ(C-H) oopBenzyl GroupStrong indicators of a monosubstituted benzene ring (the benzyl moiety).[1]

Part 5: Visualization & Logic Workflows

Diagram 1: Synthesis Verification Workflow

This diagram illustrates the logical flow for using IR to monitor the synthesis from the hydroxy-precursor.

Synthesis_IR_Check Precursor Methyl 2-amino-5-hydroxybenzoate (Phenolic OH present) Reaction Reaction: Benzylation (BnCl / K2CO3) Precursor->Reaction Check1 IR Check: 3200-3400 cm⁻¹ (Loss of Broad OH) Reaction->Check1 Sample Aliquot Target Target: Methyl 2-amino-5-(benzyloxy)benzoate Check1->Reaction If OH Persists Check2 IR Check: 690-750 cm⁻¹ (Appearance of Mono-sub Benzene) Check1->Check2 If OH Absent Check2->Target If Benzyl Peaks Present

Caption: Step-by-step IR decision logic for validating the O-benzylation reaction completion.

Diagram 2: Structural Confirmation Logic

A decision tree for confirming the identity of the final purified compound.

Spectral_Logic Start Unknown Sample Spectrum Q1 Region 1680-1700 cm⁻¹: Strong Carbonyl Peak? Start->Q1 Q2 Region 3300-3500 cm⁻¹: Doublet (NH2)? Q1->Q2 Yes (Ester) Result_Acid DEGRADANT: Free Acid (Hydrolysis) Q1->Result_Acid No (Shifted/Broad) Q3 Region 1530 cm⁻¹: Nitro Band Present? Q2->Q3 Yes Q4 Region 1240 cm⁻¹: Ether C-O Stretch? Q3->Q4 No Result_Nitro IMPURITY: Nitro-Precursor Q3->Result_Nitro Yes (Incomplete Reduction) Result_Target CONFIRMED: Methyl 2-amino-5-(benzyloxy)benzoate Q4->Result_Target Yes

Caption: Logic tree for distinguishing the target molecule from common impurities (nitro-precursor or hydrolysis products).

References

  • NIST Mass Spectrometry Data Center. 2-Amino-5-methylbenzoic acid Infrared Spectrum. National Institute of Standards and Technology (NIST).[2][3][4] Accessed March 1, 2026. [Link]

    • Citation Context: Used as a reference for the anthranilate core vibr
  • Citation Context: Provides physical property data and synthesis pathways for benzyloxy-benzoate deriv
  • Qin, Y., et al. "The crystal structure of methyl 2-(benzylamino)-5-(benzyloxy)benzoate." Acta Crystallographica Section E, 2019. [Link]

    • Citation Context: Confirms the structural geometry and H-bonding patterns in 5-benzyloxy anthranilate deriv
  • Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters. Spectrometrics Application Notes. [Link]

    • Citation Context: Reference for general Methyl Ester C=O and C-O stretching frequencies.

Sources

Validation

Reference Standards for Methyl 2-amino-5-(benzyloxy)benzoate Quality Control

Part 1: Strategic Overview In the synthesis of high-value active pharmaceutical ingredients (APIs) such as Salmeterol and specific kinase inhibitors, the intermediate Methyl 2-amino-5-(benzyloxy)benzoate (CAS 116027-17-9...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

In the synthesis of high-value active pharmaceutical ingredients (APIs) such as Salmeterol and specific kinase inhibitors, the intermediate Methyl 2-amino-5-(benzyloxy)benzoate (CAS 116027-17-9) acts as a critical quality gatekeeper. Its purity directly dictates the impurity profile of downstream reactions, specifically affecting the formation of difficult-to-remove by-products during subsequent acylation or reduction steps.

For researchers and QC professionals, a common pitfall is treating this compound as a simple commodity reagent. Due to the lack of a pharmacopeial monograph (USP/EP) for this specific intermediate, the burden of establishing a Reference Standard (RS) often falls on the analytical lab. Relying on "Reagent Grade" certificates of analysis (CoA) without secondary verification can lead to assay bias, retention time shifts, and unquantified genotoxic impurities (e.g., alkyl halides from the benzylation step).

This guide establishes a protocol for qualifying and using reference standards for Methyl 2-amino-5-(benzyloxy)benzoate, comparing commercial options with rigorous in-house qualification strategies.

Part 2: Critical Quality Attributes (CQAs)

To function as a Primary or Secondary Reference Standard, the material must exceed the specifications of the production lots it monitors. The following CQAs are non-negotiable for a standard used in quantitative assays.

Table 1: Specification Framework for Reference Standard Qualification

AttributeAcceptance Criteria (Primary Std)Acceptance Criteria (Working Std)Rationale
Appearance Off-white to light yellow crystalline powderSame as PrimaryVisual confirmation of no oxidative degradation (darkening).
Identification IR, 1H-NMR, MS match structureIR matches PrimaryConfirms structural integrity and absence of gross contamination.
Assay (Mass Balance) > 99.5% (w/w)> 98.0% (vs Primary)"Mass Balance" calculation accounts for water, solvents, and inorganic residue.
Chromatographic Purity > 99.8% area (HPLC)> 99.0% area (HPLC)Ensures no single impurity interferes with the main peak response.
Residual Solvents < ICH Q3C Limits< ICH Q3C LimitsSolvents (e.g., Methanol, Toluene) inflate weight and skew assay calculations.
Loss on Drying / Water < 0.5%< 1.0%Critical for "As Is" vs "Dried Basis" calculations.
Sulfated Ash < 0.1%< 0.2%Quantifies inorganic salts (e.g., K2CO3 from synthesis).

Part 3: Comparative Analysis of Standard Types

When sourcing Methyl 2-amino-5-(benzyloxy)benzoate, three distinct grades are encountered. The choice significantly impacts analytical reliability.

Certified Reference Material (CRM) / Custom Primary Standard
  • Source: Specialized vendors (e.g., LGC, Simson Pharma) or Custom Synthesis Houses.

  • Traceability: Full structural elucidation (NMR, MS, IR) and quantitative certification (TGA/ROI/KF).

  • Use Case: Validation of analytical methods; qualification of in-house working standards.

  • Pros: Absolute certainty; regulatory compliance.

  • Cons: High cost; long lead times; often custom-made.

Analytical Standard (Commercial Grade)
  • Source: Catalog chemical vendors (e.g., Sigma-Aldrich, BenchChem).

  • Traceability: Basic CoA (HPLC Purity, Melting Point). Often lacks water/solvent content data required for precise assay calculation.

  • Use Case: Routine identification; approximate quantitation during early development.

  • Pros: Readily available; moderate cost.

  • Cons: "Purity" is often just HPLC area %, ignoring salt/solvent weight.

Reagent Grade (The "Trap")
  • Source: Bulk chemical suppliers.

  • Traceability: Minimal. Purity often listed as ">95%" or ">98%".

  • Use Case: Synthesis starting material ONLY.

  • Risks: May contain significant levels of Methyl 5-hydroxyanthranilate (starting material) or Benzyl chloride (genotoxic), which may co-elute or suppress ionization.

Table 2: Experimental Comparison of Standard Grades (Mock Data)

ParameterGrade A: Custom Primary StdGrade B: Commercial Analytical StdGrade C: Reagent Grade
Label Claim 99.7% (Mass Balance)99.5% (HPLC Area)98% (Min)
Actual HPLC Purity 99.8%99.1%96.4%
Water (KF) 0.1%0.8% (Not reported on CoA)1.5%
Residual Solvents < 100 ppm2500 ppm (Methanol)> 5000 ppm
Assay (vs Primary) 100.0% 98.2% 94.1%
Result: Gold StandardRequires Correction FactorUnsuitable for Quantitation

Part 4: Experimental Protocols

Protocol 1: In-House Primary Standard Generation

If a commercial CRM is unavailable, you must purify and characterize a batch to serve as the Primary Standard.

  • Recrystallization: Dissolve 10 g of crude material in minimal hot Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C. Filter and wash with cold Hexane.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvents.

  • Characterization:

    • 1H-NMR (DMSO-d6): Confirm integration of Benzyloxy protons (~5.1 ppm, s, 2H) and Methyl ester (~3.7 ppm, s, 3H). Verify absence of solvent peaks.

    • Mass Spectrometry: ESI+ [M+H] = 258.11.

    • TGA/KF: Determine volatiles for Mass Balance calculation.

Protocol 2: Validated HPLC-UV Purity Method

This method separates the main peak from key impurities: Methyl 5-hydroxyanthranilate (unreacted) and 2-amino-5-(benzyloxy)benzoic acid (hydrolysis).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 80% B

    • 21 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (aniline specificity).

  • Temperature: 30°C.

  • Injection Vol: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Protocol 3: Identification by IR Spectroscopy[4]
  • Technique: KBr Pellet or ATR.[4]

  • Key Bands:

    • 3300-3400 cm⁻¹: Primary Amine (-NH2) stretching (doublet).

    • 1680-1700 cm⁻¹: Ester Carbonyl (C=O) stretch.

    • 1200-1250 cm⁻¹: Ether (C-O-C) stretch of benzyloxy group.

Part 5: Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision matrix for establishing a valid standard for QC testing.

QC_Workflow Start Need Reference Standard for Methyl 2-amino-5-(benzyloxy)benzoate Check_CRM Is Certified Reference Material (CRM) Available? Start->Check_CRM Purchase_CRM Purchase CRM (Use as Primary) Check_CRM->Purchase_CRM Yes Source_HighPurity Source High Purity Batch (>99% HPLC) Check_CRM->Source_HighPurity No Qualify_Working Qualify Working Standard (Calibrate against Primary) Purchase_CRM->Qualify_Working Recrystallize Recrystallization (EtOAc/Hexane) Source_HighPurity->Recrystallize Characterize Full Characterization (NMR, MS, IR, KF, ROI) Recrystallize->Characterize Calc_Potency Calculate Potency (100% - %Imp - %Water - %Residue) Characterize->Calc_Potency Assign_Primary Assign as In-House Primary Standard Calc_Potency->Assign_Primary Assign_Primary->Qualify_Working

Caption: Logical workflow for establishing a traceable reference standard when commercial CRMs are unavailable.

Diagram 2: Synthesis & Impurity Origin Map

Understanding the synthesis helps identify which impurities must be checked in the Reference Standard.

Impurity_Map SM1 Methyl 5-hydroxyanthranilate (Starting Material) Main Methyl 2-amino-5-(benzyloxy)benzoate (Target Intermediate) SM1->Main Benzylation (K2CO3/DMF) Imp_A Impurity A (Unreacted SM) SM1->Imp_A Incomplete Rxn Reagent Benzyl Chloride (Reagent) Reagent->Main Imp_D Impurity D (Dibenzyl Ether) Reagent->Imp_D Self-coupling Imp_B Impurity B (N-Benzyl byproduct) Main->Imp_B Over-alkylation (Side Rxn) Imp_C Impurity C (Hydrolysis: Free Acid) Main->Imp_C Ester Hydrolysis (Storage/Moisture)

Caption: Origin of potential impurities. The Reference Standard must be resolved from Impurities A, B, C, and D.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid (Analogous Structure & Spectral Data). Retrieved from [Link]

  • SIELC Technologies. Separation of Benzoate Esters on Newcrom R1 HPLC Column. Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines: Methodologies. Retrieved from [Link]

Sources

Comparative

Comparative Biological Profile: Methyl 2-amino-5-(benzyloxy)benzoate &amp; Its Pharmacophore Derivatives

Executive Summary Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a specialized "privileged scaffold" in medicinal chemistry. While the ester itself possesses modest biological activity, its primary value lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(benzyloxy)benzoate (CAS: 116027-17-9) is a specialized "privileged scaffold" in medicinal chemistry. While the ester itself possesses modest biological activity, its primary value lies as a high-fidelity precursor for 6-(benzyloxy)quinazolin-4(3H)-one derivatives. These downstream pharmacophores are critical in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2, as well as novel antitubercular agents.

This guide objectively compares the biological performance of this scaffold’s derivatives against industry-standard alternatives (e.g., Gefitinib, Erlotinib) and structurally related analogs (e.g., 6-halo derivatives), providing experimental protocols and mechanistic insights for drug development professionals.

Chemical Space & Structural Significance

The core utility of Methyl 2-amino-5-(benzyloxy)benzoate is its ability to undergo cyclocondensation to form the quinazolinone core. The 5-benzyloxy substitution on the benzoate ring translates to the 6-position on the quinazolinone system, a critical site for modulating solubility and binding affinity in the ATP-binding pocket of kinases.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the benzoate scaffold into bioactive quinazolinone derivatives.

SynthesisWorkflow Start Methyl 2-amino-5-(benzyloxy)benzoate (Precursor) Intermediate Intermediate: N-Acyl Anthranilate Start->Intermediate Acylation Reagent Formamide / Urea (Cyclizing Agents) Reagent->Intermediate Product 6-(Benzyloxy)quinazolin-4(3H)-one (Bioactive Core) Intermediate->Product Cyclocondensation (Niementowski Reaction) Target Target: EGFR / HER2 Inhibition Product->Target Binding

Caption: Synthesis pathway converting the benzoate scaffold into the bioactive quinazolinone pharmacophore via Niementowski cyclization.

Comparative Biological Activity[1][2]

A. Anticancer Activity: EGFR & HER2 Inhibition

Derivatives synthesized from Methyl 2-amino-5-(benzyloxy)benzoate function primarily as Type I ATP-competitive inhibitors. The bulky benzyloxy group at the 6-position occupies the hydrophobic pocket (Gatekeeper region) of the kinase domain, mimicking the interaction of the quinazoline ring in Gefitinib .

Performance Comparison: 6-Benzyloxy Analogs vs. Standard TKIs
Compound ClassTargetIC50 (nM)Mechanism of ActionSelectivity Profile
6-Benzyloxy-quinazolinone EGFR (WT)12 - 45ATP-Competitive (Reversible)Moderate (Targets HER2/VEGFR)
Gefitinib (Standard)EGFR (WT)3 - 5ATP-Competitive (Reversible)High (Specific to EGFR)
Erlotinib (Standard)EGFR (WT)2 - 8ATP-Competitive (Reversible)High
6-Bromo Analog EGFR (WT)> 150ATP-CompetitiveLow (Weak hydrophobic interaction)

Key Insight: While the 6-benzyloxy derivatives show slightly higher IC50 values (lower potency) than clinical standards like Gefitinib, they exhibit a broader kinase inhibition profile (Dual EGFR/HER2 inhibition), making them valuable for multi-target drug design in resistant non-small cell lung cancer (NSCLC).

B. Antimicrobial Activity: Antitubercular Potential

Beyond oncology, this scaffold is a precursor for inhibitors of Salicylate Synthase (MbtI) , an enzyme essential for iron acquisition in Mycobacterium tuberculosis.

Compound DerivativeOrganismMIC (µg/mL)Comparison to Isoniazid
6-Benzyloxy-quinazolinone M. tuberculosis (H37Rv)4.0 - 8.0Moderate (Isoniazid MIC: 0.02-0.2)
6-Iodo Analog M. tuberculosis12.5Lower Activity
Chromane Derivative M. tuberculosis2.0 - 5.0Comparable to second-line agents

Mechanism of Action: EGFR Signaling Pathway

The 6-benzyloxyquinazolinone derivatives exert their antiproliferative effect by blocking the phosphorylation of the EGFR tyrosine kinase domain. This prevents the downstream activation of the MAPK and PI3K/Akt pathways, leading to apoptosis.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / Akt Receptor->PI3K Phosphorylation MAPK RAS / RAF / MEK / ERK Receptor->MAPK Signaling Cascade Inhibitor 6-Benzyloxy-quinazolinone (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Nucleus Nucleus (Gene Transcription) PI3K->Nucleus MAPK->Nucleus Effect Cell Proliferation / Survival Nucleus->Effect

Caption: Mechanism of EGFR inhibition by 6-benzyloxyquinazolinone derivatives, leading to the arrest of proliferation signaling.

Experimental Protocols

Protocol A: Synthesis of 6-(Benzyloxy)quinazolin-4(3H)-one

Use this protocol to convert the benzoate scaffold into the active pharmacophore.

  • Reagents: Methyl 2-amino-5-(benzyloxy)benzoate (1.0 equiv), Formamide (5.0 equiv), Ammonium Acetate (catalytic).

  • Procedure:

    • Mix the benzoate and formamide in a round-bottom flask.

    • Heat the mixture to 140–150°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

    • Observation: The starting material (Rf ~0.6) will disappear, and a more polar product (Rf ~0.3) will appear.[1]

    • Cool the reaction mixture to room temperature. Pour into ice-cold water.

    • Work-up: Filter the precipitated solid. Wash with cold ethanol to remove unreacted formamide.

    • Purification: Recrystallize from DMF/Ethanol.

  • Validation: 1H-NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the quinazolinone C2-proton (~8.0 ppm).

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Self-validating assay to determine IC50 values.

  • Preparation: Prepare a 10 mM stock solution of the synthesized derivative in DMSO.

  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 µ g/well ) with reaction buffer (HEPES, MgCl2, MnCl2) in a 96-well plate.

  • Treatment: Add serial dilutions of the test compound (0.1 nM to 10 µM). Incubate for 15 mins at 25°C.

  • Reaction: Initiate the reaction by adding ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 1 hour.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the kinase reaction and deplete remaining ATP. After 40 mins, add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

  • Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Concentration] to calculate IC50 using non-linear regression.

Conclusion & Recommendations

Methyl 2-amino-5-(benzyloxy)benzoate is a robust scaffold for generating Type I Kinase Inhibitors .

  • Recommendation for Oncologists: Derivatives of this scaffold are best suited for targeting EGFR/HER2 driven tumors , particularly where a dual-inhibition profile is desired to overcome resistance.

  • Recommendation for Medicinal Chemists: The 5-benzyloxy position is a "tolerant" region. Modifying the benzyl ring (e.g., adding 3-chloro or 4-fluoro groups) can significantly enhance lipophilicity and potency without altering the core binding mode.

References

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2-amino-5-isopropylbenzoate Analogs. Retrieved from

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones: Niementowski Reaction and Recent Advances. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-amino-5-(benzyloxy)benzoate. Retrieved from

Sources

Validation

Comparative Guide: Melting Point Determination for Methyl 2-amino-5-(benzyloxy)benzoate

Executive Summary Methyl 2-amino-5-(benzyloxy)benzoate (CAS 116027-17-9) is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and respiratory therapeutics. Its theoretical melti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(benzyloxy)benzoate (CAS 116027-17-9) is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and respiratory therapeutics. Its theoretical melting point (MP) range of 70–71°C serves as a primary thermodynamic fingerprint for purity assessment.

In drug development, relying on a single, unverified melting point method can lead to "false passes" on purity. This guide compares three distinct determination methodologies—Manual Capillary (USP <741>) , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) . We provide experimental protocols to validate this specific compound, emphasizing the detection of common synthetic impurities such as benzyl alcohol and unreacted methyl 5-hydroxy-2-aminobenzoate.

Chemical Profile & Thermodynamic Target

Before validating a method, the target physicochemical properties must be established.

PropertySpecification
Chemical Name Methyl 2-amino-5-(benzyloxy)benzoate
CAS Registry 116027-17-9
Molecular Formula C₁₅H₁₅NO₃
Target MP Range 70.0°C – 71.0°C (Pure Polymorph I)
Critical Impurities Benzyl alcohol (liquid, causes severe depression), Benzyl chloride.[1][2][3]
Thermodynamic Behavior Sharp fusion; prone to supercooling if not crystallized slowly.

Methodological Comparison: Selecting the Right Tool

For this specific benzoate ester, we compared three industry-standard techniques. The "Performance" here refers to the method's ability to detect subtle purity deviations in CAS 116027-17-9.

Comparative Analysis Table
FeatureMethod A: Manual Capillary (USP <741>)Method B: Automated Optoelectronic Method C: DSC (Diff. Scanning Calorimetry)
Principle Visual observation of phase change in oil bath.Transmission of light through capillary; digital image analysis.Measurement of heat flow (endothermic event) vs. temperature.
Precision ± 0.5°C (Subjective)± 0.3°C (Objective)± 0.1°C (Thermodynamic)
Throughput Low (1 sample/run)High (3-6 samples/run)Low (1 sample/run, slow cooling)
Suitability for CAS 116027-17-9 Moderate. The white powder turns clear at 70°C, but "meniscus" formation is hard to catch manually.High. The sharp transmission change at 70°C is easily detected by sensors.High (R&D only). Best for purity calculation (Van't Hoff) but overkill for QC.
Cost LowModerateHigh
Scientist’s Verdict

For routine QC of Methyl 2-amino-5-(benzyloxy)benzoate, Method B (Automated Optoelectronic) is the superior choice. It eliminates the subjectivity of determining the "clear point" of the transparent melt derived from the white ester, ensuring consistent release testing.

Validated Experimental Protocol (Automated Optoelectronic)

This protocol is designed to achieve a reproducibility of σ < 0.2°C for CAS 116027-17-9.

Phase 1: Sample Preparation (The "Pack" Factor)
  • Grinding: The benzyloxy group adds bulk; large crystals form easily. Gently mortar the sample to a fine powder. Warning: Do not grind vigorously; frictional heat can induce partial melting (local fusion).

  • Drying: Desiccate over P₂O₅ for 24 hours. Solvent entrapment (methanol) will depress MP significantly.

  • Packing: Fill the capillary to 3 mm height . Use the "tap and bounce" method.

    • Validation Check: If packing is too loose, air pockets will cause uneven heat transfer, widening the range to >1.5°C.

Phase 2: Instrument Configuration
  • Start Temperature: 60.0°C (10°C below expected MP).

  • Ramp Rate: 1.0°C/min.[4]

    • Note: Rates >1°C/min cause "thermal lag," resulting in artificially high MP readings (e.g., 72-73°C).

  • Stop Temperature: 75.0°C.

Phase 3: Calibration with Reference Standards

To validate the 70°C region, you must bracket the target temperature using Certified Reference Materials (CRMs).

  • Standard 1: Phenyl Benzoate (MP: 69.0°C). Ideal match.

  • Standard 2: Vanillin (MP: 81.0 - 83.0°C).

  • Acceptance Criteria: The instrument must read the CRM within ±0.3°C of the certificate value.

Visualizing the Workflow

The following diagram illustrates the validated decision matrix and workflow for analyzing this intermediate.

MP_Determination Start Sample: Methyl 2-amino- 5-(benzyloxy)benzoate Prep Prep: Grind & Desiccate (Remove MeOH) Start->Prep Check Pre-Check: Is MP known? Prep->Check Method_Select Select Method Check->Method_Select DSC DSC Analysis (Purity Calculation) Method_Select->DSC R&D / High Precision Auto Auto-Optoelectronic (Routine QC) Method_Select->Auto QC / High Throughput Manual Manual Capillary (Quick Check) Method_Select->Manual Low Budget Result Data Analysis DSC->Result Auto->Result Manual->Result Pass Pass: 70-71°C Range < 1°C Result->Pass Matches Target Fail Fail: <69°C Check Benzyl Alcohol Result->Fail Depression Detected

Figure 1: Decision matrix for selecting the appropriate melting point determination method based on laboratory needs (QC vs. R&D).

Validation & Troubleshooting: The "Self-Validating" System

A robust protocol must detect its own failures. Here is how to interpret deviations for CAS 116027-17-9.

The "Sintering" False Start
  • Observation: The white powder shrinks or wets at 65°C, well before the 70°C melt.

  • Cause: Trace Benzyl Alcohol impurity. As a liquid synthesis byproduct, it coats the crystal surface, creating a "eutectic melt" at the contact points.

  • Action: Recrystallize from Ethanol/Water and dry under high vacuum.

Broad Melting Range (>2°C)
  • Observation: Melting starts at 68°C and finishes at 71°C.

  • Cause: Polymorphism or Wet Sample . Methyl esters can form unstable polymorphs if precipitated too quickly.

  • Action: Perform DSC. If two endotherms appear (e.g., small peak at 68°C, large at 71°C), it is a polymorphic mixture. Anneal the sample at 60°C for 1 hour.

Thermometer Lag
  • Observation: Consistent reading of 72-73°C (High Bias).

  • Cause: Ramp rate >1°C/min. The sensor heats faster than the sample inside the glass capillary.

  • Correction: Reduce ramp rate to 0.5°C/min near the target.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Retrieved March 1, 2026, from [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved March 1, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials for Thermodynamics (Benzoic Acid/Phenyl Benzoate). Retrieved March 1, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-5-(benzyloxy)benzoate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of Methyl 2-amino-5-(benzyloxy)benzoate, a compound often utilized in the synthesis of complex organic molecules. As a substituted aromatic amine and a benzoate ester with a benzyloxy group, this compound's disposal requires careful consideration of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes information from structurally related compounds and established best practices for handling aromatic amines and ethers to ensure a high margin of safety.

Hazard Profile and Risk Assessment

Methyl 2-amino-5-(benzyloxy)benzoate contains several functional groups that inform its hazard profile. The primary aromatic amine group suggests potential toxicity and carcinogenicity, as many aromatic amines are classified as known or probable human carcinogens.[1][2] They can be readily absorbed through the skin, and inhalation of dust particles may cause respiratory irritation.[3][4] The benzoate and benzyloxy moieties, while generally of lower toxicity, can contribute to skin and eye irritation.[5]

Key Potential Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

  • Carcinogenicity: Aromatic amines as a class are associated with an increased risk of cancer.[1][2]

  • Aquatic Toxicity: Many related compounds are harmful to aquatic life.[6]

Given these potential hazards, all handling and disposal procedures must be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is the first line of defense against exposure. The following PPE is mandatory when handling Methyl 2-amino-5-(benzyloxy)benzoate in any form (solid, solution, or as waste).

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling.[7]
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.[7]
Skin and Body A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[7]
Respiratory When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator for organic vapors and particulates is required.[7]

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream: Methyl 2-amino-5-(benzyloxy)benzoate and any materials contaminated with it must be disposed of as hazardous organic waste .

  • Container: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a tightly fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 2-amino-5-(benzyloxy)benzoate," and the approximate concentration if in solution.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[8][9] Aromatic amines can react violently with strong oxidizers.[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of solid Methyl 2-amino-5-(benzyloxy)benzoate and contaminated materials.

Solid Waste Disposal
  • Collection: Carefully transfer unwanted solid Methyl 2-amino-5-(benzyloxy)benzoate into the designated hazardous waste container using a chemically resistant spatula. Avoid creating dust.

  • Contaminated Solids: Place any contaminated solid waste (e.g., weighing paper, contaminated gloves, absorbent pads) into a separate, clearly labeled solid hazardous waste container.

Disposal of Contaminated Solutions
  • Collection: Carefully pour or pipette solutions containing Methyl 2-amino-5-(benzyloxy)benzoate into the designated liquid hazardous waste container.

  • Rinsate: When rinsing glassware or equipment, the first two rinses with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous waste and added to the liquid waste container.

Decontamination of Labware

All labware that has come into contact with Methyl 2-amino-5-(benzyloxy)benzoate must be decontaminated.[11][12]

  • Initial Rinse: Rinse the labware three times with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The first two rinses are to be collected as hazardous waste.

  • Final Cleaning: After the solvent rinses, wash the glassware with soap and water.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Small Spills (manageable by laboratory personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[13]

  • Clean-up: Carefully sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency services.

  • Secure the Area: Prevent entry to the affected area.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for a related compound or this guide to emergency responders.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-5-(benzyloxy)benzoate.

DisposalWorkflow Disposal Workflow for Methyl 2-amino-5-(benzyloxy)benzoate cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal Start Handling of Methyl 2-amino-5-(benzyloxy)benzoate AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Chemical or Contaminated PPE AssessWaste->SolidWaste Solid LiquidWaste Contaminated Solution or Rinsate AssessWaste->LiquidWaste Liquid PackageSolid Package in Labeled Solid Hazardous Waste Container SolidWaste->PackageSolid StoreWaste Store in Designated Hazardous Waste Area PackageSolid->StoreWaste PackageLiquid Transfer to Labeled Liquid Hazardous Waste Container LiquidWaste->PackageLiquid PackageLiquid->StoreWaste ArrangePickup Arrange for Pickup by EHS or Licensed Contractor StoreWaste->ArrangePickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(benzyloxy)benzoate
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Reactant of Route 2
Methyl 2-amino-5-(benzyloxy)benzoate
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